N-benzyl-2-chloropyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOZXHUZVPYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132222-38-9 | |
| Record name | N-benzyl-2-chloropyridine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-benzyl-2-chloropyridine-4-carboxamide synthesis from 2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing N-benzyl-2-chloropyridine-4-carboxamide, a key scaffold in medicinal chemistry. We will delve into the foundational principles of amide bond formation, compare and contrast common synthetic methodologies, and provide detailed, field-proven protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine carboxamide derivatives, offering insights into reaction optimization, mechanism, and troubleshooting.
Introduction: The Significance of the Pyridine Carboxamide Moiety
The this compound structure is a privileged motif in modern drug discovery. The pyridine ring, a bioisostere of a phenyl group, offers improved solubility and metabolic stability, while the carboxamide linkage is a cornerstone of many biologically active molecules due to its ability to form key hydrogen bonds with protein targets. The chloro-substituent at the 2-position provides a handle for further chemical modification, enabling the exploration of a wider chemical space. Understanding the nuances of synthesizing this core structure is therefore of paramount importance for medicinal chemists.
The Core Challenge: Amide Bond Formation
The direct reaction of a carboxylic acid, such as 2-chloropyridine-4-carboxylic acid, with an amine like benzylamine is generally inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This guide will explore the two primary pathways for this activation: conversion to an acyl chloride and the use of coupling reagents.
Synthetic Strategy I: The Acyl Chloride Route
A classic and robust method for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂).[3][4]
Mechanism of Acyl Chloride Formation
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent decomposition of the intermediate to form the acyl chloride, sulfur dioxide, and hydrogen chloride.[3][4] The evolution of gaseous byproducts helps to drive the reaction to completion.[3]
Diagram: Acyl Chloride Formation Workflow
Caption: Workflow for the acyl chloride mediated synthesis.
Experimental Protocol: Acyl Chloride Method
-
Acyl Chloride Formation:
-
To a solution of 2-chloropyridine-4-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[5][6]
-
Slowly add thionyl chloride (1.5-2.0 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-chloro-4-pyridinecarbonyl chloride is often used in the next step without further purification.[5][6]
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in the same solvent.
-
Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Rationale and Considerations
-
Causality: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weakly nucleophilic benzylamine.
-
Trustworthiness: This method is highly reliable and generally provides good yields. The use of a non-nucleophilic base in the second step is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.
-
Limitations: Thionyl chloride is a hazardous and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood. The high reactivity of the acyl chloride can be a disadvantage when working with substrates bearing sensitive functional groups.
Synthetic Strategy II: The Use of Coupling Reagents
Peptide coupling reagents have become indispensable tools in modern organic synthesis for the formation of amide bonds under mild conditions.[7][8] These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily couples with the amine.
Common Coupling Reagents and Their Mechanisms
| Coupling Reagent | Additive(s) | Base | Mechanism of Action |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA or Triethylamine | EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form a more stable and less prone to racemization HOBt-ester, which is subsequently attacked by the amine.[7][9] The byproducts are water-soluble, simplifying purification.[10] |
| HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) | None | DIPEA or Triethylamine | The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to a highly reactive OAt-active ester, which is then attacked by the amine.[11][12] HATU is known for its high efficiency and fast reaction rates.[11] |
Diagram: HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocol: HATU Coupling
-
Reaction Setup:
-
Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HATU (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale and Considerations
-
Causality: Coupling reagents provide a milder alternative to the acyl chloride method, which is beneficial for substrates with sensitive functional groups. The choice of coupling reagent and base can be optimized to maximize yield and minimize side reactions.[13]
-
Trustworthiness: HATU is a highly efficient coupling reagent that often provides high yields in short reaction times.[11] The EDC/HOBt system is also very reliable and cost-effective, with the added benefit of water-soluble byproducts that simplify purification.[10]
-
Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, gentle heating may be required. In some cases, the order of addition of reagents can be important. It is often recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.
Conclusion and Recommendations
Both the acyl chloride and coupling reagent methodologies are viable for the synthesis of this compound. The choice of method will depend on the scale of the reaction, the presence of other functional groups in the starting materials, and the desired purity of the final product. For small-scale laboratory synthesis where mild conditions are paramount, HATU or EDC/HOBt are excellent choices. For larger-scale synthesis where cost is a consideration and the starting materials are robust, the acyl chloride method may be more economical. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining a high-purity product.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. growingscience.com [growingscience.com]
Synthesis and characterization of N-benzyl-2-chloropyridine-4-carboxamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyl-2-chloropyridine-4-carboxamide
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details a robust synthetic pathway, explains the rationale behind the chosen methodology, and outlines a systematic approach for structural verification and purity assessment.
Introduction and Retrosynthetic Analysis
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals, and the specific substitution pattern of this molecule—a chloro group at the 2-position and an N-benzylcarboxamide at the 4-position—offers multiple points for further chemical modification, making it a potentially valuable building block in synthetic chemistry.
A logical approach to the synthesis of this target molecule is through a retrosynthetic analysis that disconnects the amide bond. This is a standard and reliable strategy for amide synthesis[1]. This disconnection reveals two key precursors: 2-chloropyridine-4-carboxylic acid and benzylamine, both of which are readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of this compound
The synthesis proceeds via a two-step, one-pot reaction involving the activation of the carboxylic acid and subsequent amidation.
Rationale for Synthetic Approach
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification[2][3]. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Once the acyl chloride is formed, it can be reacted directly with benzylamine. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the hydrochloric acid that is formed during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion[2].
Experimental Protocol
Materials:
-
2-chloropyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to form a suspension.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be monitored by TLC.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). To ensure complete removal, the residue can be azeotroped with dry toluene (3 x 20 mL)[3]. The resulting crude 2-chloropyridine-4-carbonyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the benzylamine solution in an ice bath (0 °C).
-
Add the acyl chloride solution dropwise to the stirred benzylamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC[2].
-
-
Work-up and Purification:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Caption: Synthetic workflow for this compound.
Characterization of this compound
A combination of spectroscopic and physical methods is essential to confirm the identity and purity of the synthesized compound.
Sources
N-benzyl-2-chloropyridine-4-carboxamide starting materials and reagents
An In-Depth Technical Guide to the Starting Materials and Reagents for the Synthesis of N-benzyl-2-chloropyridine-4-carboxamide
Abstract
This compound is a substituted pyridine derivative featuring a core amide linkage. Its synthesis is a fundamental exercise in amide bond formation, a cornerstone reaction in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the primary synthetic routes to this target molecule, focusing on the selection, roles, and chemical logic behind the necessary starting materials and reagents. We will explore two principal pathways: the activation of the carboxylic acid to an acyl chloride intermediate and the direct coupling of the carboxylic acid and amine using modern coupling agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols.
Retrosynthetic Analysis and Core Starting Materials
A retrosynthetic analysis of the target molecule, this compound[1], logically disconnects the central amide bond. This cleavage reveals the two primary building blocks required for its synthesis: a carboxylic acid component and an amine component.
Caption: Retrosynthetic analysis of the target amide.
Carboxylic Acid Component: 2-Chloropyridine-4-carboxylic acid
This is the foundational scaffold of the molecule, providing the pyridine ring and the carboxyl group.
-
Availability: It is a commercially available reagent from various chemical suppliers[2].
-
Synthesis: For situations requiring in-house preparation, 2-chloropyridine-4-carboxylic acid can be synthesized via the oxidation of 4-chloro-2-methylpyridine[4]. This oxidation is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄)[4].
Amine Component: Benzylamine
This simple primary amine provides the N-benzyl group to the final carboxamide.
-
Chemical Identifier: CAS No. 100-46-9
-
Molecular Formula: C₇H₉N
-
Molecular Weight: 107.15 g/mol
-
Availability: Benzylamine is a common, inexpensive, and widely available laboratory chemical.
Synthetic Pathways and Reagent Selection
The formation of an amide bond directly from a carboxylic acid and an amine is generally inefficient at room temperature. The acidic proton of the carboxylic acid reacts with the basic amine to form a non-reactive ammonium carboxylate salt[5][6]. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This can be achieved through two primary, reliable strategies.
Pathway A: The Acyl Chloride Method
This classic, robust two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with the amine.
Caption: Workflow for the Acyl Chloride synthetic pathway.
Step 1: Activation Reagents The conversion of the carboxylic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent.
-
Thionyl Chloride (SOCl₂): A widely used reagent for this transformation[6][7][8]. A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent[7].
-
Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, which often allows for milder reaction conditions. It requires a catalytic amount of dimethylformamide (DMF).
Step 2: Amidation Reagents Once formed, the 2-chloropyridine-4-carbonyl chloride[7][9] is reacted with benzylamine.
-
Base (e.g., Triethylamine (Et₃N) or Pyridine): The reaction between the acyl chloride and benzylamine generates one equivalent of HCl. A non-nucleophilic base is required to scavenge this acid, preventing the protonation of the benzylamine starting material and driving the reaction forward[6][10].
Pathway B: Direct Coupling Using Coupling Reagents
This approach avoids the isolation of a harsh acyl chloride intermediate by activating the carboxylic acid in situ using a specialized coupling reagent. This is often the preferred method in modern medicinal chemistry due to its milder conditions and broader functional group tolerance.
Caption: Workflow for the Direct Amide Coupling pathway.
Core Coupling Reagents and Additives A variety of coupling reagents are available, each with a similar function: to form a highly reactive ester or similar intermediate that is readily attacked by the amine[6].
-
Carbodiimides (EDC, DCC):
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A very common and practical choice[5][11]. A major advantage of EDC is that its urea byproduct is water-soluble, making purification by aqueous workup straightforward[12].
-
DCC (N,N'-Dicyclohexylcarbodiimide): Also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification, although it can also be removed by simple filtration[5][12].
-
-
Uronium/Aminium Salts (HATU, HBTU):
-
Coupling Additives:
-
HOBt (1-Hydroxybenzotriazole): Frequently used in conjunction with carbodiimides like EDC[11][13]. HOBt reacts with the activated carboxylic acid to form an active ester intermediate. This strategy is known to increase reaction rates and suppress unwanted side reactions[12].
-
DMAP (4-Dimethylaminopyridine): Can be used in catalytic amounts to accelerate the coupling reaction, often by acting as an acyl transfer agent[11].
-
Data and Reagent Summary
The following tables summarize the key reagents for each synthetic pathway.
Table 1: Reagents for Pathway A (Acyl Chloride Method)
| Step | Role | Reagent(s) | Solvent(s) | Key Considerations |
| 1. Activation | Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(cat. DMF) | Toluene, Dichloromethane (DCM), or neat | Reaction is often heated to reflux. Reagents are corrosive and moisture-sensitive. |
| 2. Amidation | Nucleophile | Benzylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Reaction is typically performed at 0 °C to room temperature. |
| Base | Triethylamine (Et₃N) or Pyridine | Used to neutralize the HCl byproduct. |
Table 2: Reagents for Pathway B (Direct Coupling Method)
| Role | Reagent Class | Specific Example(s) | Solvent(s) | Key Considerations |
| Acid Activator | Carbodiimide | EDC, DCC | DCM, DMF, Acetonitrile | EDC is preferred for easier workup. |
| Uronium Salt | HATU | DMF, Acetonitrile | Highly efficient but more expensive. | |
| Additive | Acyl Transfer | HOBt, DMAP (catalytic) | Often used with carbodiimides to improve efficiency. | |
| Base | Non-nucleophilic | Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | Required for HATU-mediated couplings and often beneficial for others. |
Experimental Protocols
Protocol 4.1: Synthesis via Acyl Chloride Pathway
Step 1: Preparation of 2-Chloropyridine-4-carbonyl chloride[7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine-4-carboxylic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (10 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. The solid starting material should fully dissolve.
-
After cooling to room temperature, carefully remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
Co-evaporate the residue with an anhydrous solvent like toluene (2-3 times) to ensure all residual thionyl chloride is removed.
-
The resulting crude 2-chloropyridine-4-carbonyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification[8].
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final product.
Protocol 4.2: Synthesis via EDC/HOBt Direct Coupling
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Stir the mixture until all solids are dissolved.
-
Add benzylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Conclusion
The synthesis of this compound is reliably achieved through two primary, well-established methods. The acyl chloride pathway is a powerful, high-yielding method, though it involves a reactive intermediate. The direct coupling pathway, particularly with reagents like EDC and HOBt, offers milder conditions that are often more suitable for complex molecules and high-throughput synthesis. The choice between these pathways depends on the specific requirements of the synthesis, including scale, available equipment, and the chemical nature of any other functional groups present on the starting materials. A thorough understanding of the roles of each reagent is critical to optimizing reaction conditions and achieving a high yield of the pure target compound.
References
-
PrepChem.com. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link]
- Google Patents. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
- Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Royal Society of Chemistry. An efficient and practical method for the synthesis of 2, 3 and 4-benzylpyridine derivatives. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
National Institutes of Health (NIH). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Available from: [Link]
-
PubChemLite. This compound (C13H11ClN2O). Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
- Google Patents. CN101830844A - Preparation method of 2-chloropyridine.
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.
-
ChemRxiv. A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Available from: [Link]
-
MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Multi-Faceted Strategy for Elucidating the Mechanism of Action of Novel Pyridine Carboxamides
Abstract
The pyridine carboxamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a diverse array of therapeutics targeting critical disease pathways. Molecules incorporating this motif function as inhibitors of poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and nicotinamide phosphoribosyltransferase (NAMPT), among others.[1][2][3][4] The successful clinical translation of these agents underscores the therapeutic potential of novel pyridine carboxamides. However, unlocking this potential is contingent upon a rigorous and systematic elucidation of their mechanism of action (MoA). Ascribing a phenotype to a molecular target prematurely can lead to costly failures in later-stage development. This guide presents a field-proven, multi-pronged strategic workflow for researchers, scientists, and drug development professionals to confidently investigate and define the MoA of novel pyridine carboxamide-based compounds. We move beyond a simple listing of techniques to explain the causal logic behind a phased investigative approach, ensuring that each experimental stage builds upon the last to construct a scientifically sound and validated mechanistic narrative.
The Core Directive: From Phenotype to Precision
The journey to define a compound's MoA does not begin with a target, but with an observation. Phenotypic screening—the identification of molecules that produce a desired biological effect in a cellular or organismal context—is a powerful, unbiased discovery engine.[5][6] It allows the identification of first-in-class agents without preconceived notions of their molecular targets.[5][7] The fundamental challenge, and the focus of this guide, is the subsequent process of target deconvolution : systematically identifying the specific molecular target(s) responsible for the observed phenotype and validating that this interaction is the primary driver of efficacy.[8][9]
Our overarching strategy is a logical progression from broad biological effect to specific molecular interaction, comprised of three core phases:
-
Phase 1: Phenotypic Characterization & Hypothesis Generation. Quantify the compound's effect across diverse biological systems to generate initial, data-driven hypotheses about its MoA.
-
Phase 2: Unbiased Target Identification. Employ advanced proteomic techniques to identify the direct binding partners of the compound within the native cellular environment.
-
Phase 3: Rigorous Target Validation and Pathway Analysis. Confirm the functional consequence of the compound-target interaction through orthogonal biochemical and cellular assays.
This phased approach ensures that resources are applied efficiently and that the final MoA is supported by a robust, self-validating web of evidence.
Caption: High-Level MoA Investigation Workflow.
Phase 1: Phenotypic Screening & Hypothesis Generation
The initial goal is to understand what the compound does on a cellular level. A broad phenotypic screen provides the first clues. For many pyridine carboxamides developed as anti-cancer agents, a cytotoxicity screen against a panel of well-characterized cancer cell lines is the logical starting point.
Causality Behind Experimental Choice: By using a diverse panel of cell lines with known genetic backgrounds (e.g., mutations in BRCA1/2, KRAS, p53), we can correlate sensitivity to the compound with specific cellular vulnerabilities. For instance, exquisite sensitivity in cells with deficient DNA repair pathways strongly suggests the compound may target a component of that process, mirroring the synthetic lethality principle exploited by PARP inhibitors.[10][11]
Experimental Protocol: Cell Line Panel Viability Assay
-
Cell Culture: Maintain a panel of selected cancer cell lines (e.g., MCF-7, MDA-MB-231, CAPAN-1, HCT116) in their recommended media and conditions.
-
Seeding: Plate cells in 96-well, white-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel pyridine carboxamide in DMSO, starting from a 10 mM stock. Further dilute in culture medium to the desired final concentrations.
-
Dosing: Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Equilibrate plates to room temperature. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolic activity.
-
Data Acquisition: Shake plates for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot the dose-response curves using non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Hypothetical Viability Data
| Cell Line | Genotype Highlight | Novel Compound IC50 (nM) | Control (Olaparib) IC50 (nM) |
| CAPAN-1 | BRCA2 mutant | 5.2 | 8.5 |
| MDA-MB-436 | BRCA1 mutant | 9.8 | 15.1 |
| MCF-7 | BRCA wild-type | 1,250 | 2,500 |
| HCT116 | BRCA wild-type | > 10,000 | > 10,000 |
Interpretation: The data in the table show potent activity specifically in cell lines with BRCA mutations, which are deficient in homologous recombination DNA repair. This pattern strongly suggests a MoA related to the DNA Damage Response (DDR) pathway, potentially mimicking that of PARP inhibitors. This becomes our primary working hypothesis.
Phase 2: Target Identification (Deconvolution)
With a working hypothesis, we now transition to identifying the specific protein(s) the compound binds to. This is a critical step that requires unbiased, proteome-wide approaches to avoid confirmation bias. We will detail two powerful and orthogonal methods: a label-free and an affinity-based approach.[8][12][13]
Method 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach
Expertise & Trustworthiness: CETSA is predicated on the biophysical principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][15] Its key advantage is the ability to measure this target engagement in intact, live cells, providing a physiologically relevant context that accounts for cell permeability, efflux, and metabolic modification of the compound.[16][17][18] A positive result is a direct readout of biophysical interaction in the intended environment.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Coupled with Mass Spectrometry (MS-CETSA)
-
Cell Treatment: Culture cells (e.g., CAPAN-1) to ~80% confluency. Treat with the novel compound at a concentration ~10x its cellular IC50, alongside a vehicle (DMSO) control, for 1-2 hours.
-
Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant. Perform protein reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both drug-treated and vehicle-treated samples. Identify proteins that exhibit a significant shift in their melting curve (ΔTm) upon drug treatment.
Method 2: Affinity Chromatography - A Chemical Proteomics Approach
Expertise & Trustworthiness: This method provides a complementary, direct approach to identifying binding partners.[5][12][19] The compound is chemically modified with a tag (like biotin) or immobilized on a solid support to create a "bait." This bait is used to "fish" for its binding partners ("prey") from a complex cell lysate.[13] The success of this technique hinges on designing the affinity probe such that the linker attachment point does not disrupt the compound's binding activity—a critical step requiring structure-activity relationship (SAR) data.
Caption: Affinity Chromatography Workflow.
Experimental Protocol: Biotin-Streptavidin Pull-Down
-
Probe Synthesis: Synthesize a version of the novel pyridine carboxamide with a biotin tag attached via a flexible linker at a position known to be non-essential for biological activity.
-
Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a total cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated compound for 1-2 hours at 4°C to allow for binding. As a control for specificity, a parallel incubation should include an excess of the non-biotinylated ("free") compound to compete for binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.
-
Washing: Use a magnetic rack to immobilize the beads. Discard the supernatant and wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using LC-MS/MS. True binding partners should be present in the probe lane and significantly reduced or absent in the competition control lane.
Phase 3: Target Validation & Pathway Confirmation
Identifying a list of candidate proteins is not the end of the investigation. Validation is the crucial phase where we confirm that the interaction between the compound and a specific candidate target is both direct and responsible for the initial phenotype.[20]
Method 1: Biochemical Confirmation - Direct Enzyme Inhibition
Expertise & Causality: If MS-CETSA and affinity chromatography both identify an enzyme like PARP1 as the top candidate, the next logical step is to confirm direct inhibition in a purified, cell-free system.[21] This removes all cellular complexity and proves a direct molecular interaction. By varying the substrate concentration, we can also determine the mode of inhibition (e.g., competitive, non-competitive), which provides deeper mechanistic insight.[21]
Experimental Protocol: PARP1 Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone substrate, and NAD+ in reaction buffer.
-
Inhibitor Addition: Add the novel pyridine carboxamide over a range of concentrations.
-
Initiation: Initiate the reaction by adding activated DNA (containing strand breaks). Incubate at room temperature.
-
Detection: Stop the reaction and detect the amount of PARP1 activity. This is often done using an antibody-based method (ELISA) that detects the product, poly(ADP-ribose) (PAR), or by measuring the depletion of NAD+.
-
Analysis: Plot PARP1 activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the biochemical IC50.
Data Presentation: Quantitative Biochemical Data
| Compound | Target | Biochemical IC50 (nM) | Mode of Inhibition | Cellular IC50 (nM) |
| Novel Compound | PARP1 | 8.1 | Competitive (vs. NAD+) | 5.2 |
| Olaparib (Control) | PARP1 | 5.9 | Competitive (vs. NAD+) | 8.5 |
Interpretation: The strong correlation between the biochemical IC50 (direct target inhibition) and the cellular IC50 (phenotypic outcome) provides powerful evidence that PARP1 inhibition is the primary driver of the compound's cytotoxic effect.
Method 2: Cellular Pathway Confirmation
Expertise & Causality: The final piece of the puzzle is to demonstrate that the compound modulates the known downstream signaling pathway of the validated target in cells. For a PARP inhibitor, this means showing evidence of target engagement that leads to the accumulation of DNA damage, which is the ultimate cause of cell death in HR-deficient cells.[1][22][23] The phosphorylation of histone H2AX to form γH2AX is a sensitive biomarker for DNA double-strand breaks.
Caption: Synthetic Lethality via PARP Inhibition.
Experimental Protocol: γH2AX Immunofluorescence
-
Cell Culture & Treatment: Grow both a sensitive (CAPAN-1, BRCA2 mutant) and a resistant (MCF-7, BRCA wild-type) cell line on glass coverslips. Treat the cells with the novel compound at its IC50 concentration for 24 hours.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a solution like 5% bovine serum albumin (BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Ser139 of histone H2AX (anti-γH2AX).
-
Secondary Antibody & Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging & Analysis: Mount the coverslips and visualize using a fluorescence confocal microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in the sensitive cell line but not the resistant line confirms the on-target downstream effect.
Conclusion
Elucidating the mechanism of action of a novel pyridine carboxamide is a systematic process of inquiry that demands scientific rigor and the integration of orthogonal experimental approaches. By progressing logically from a broad phenotypic observation to specific, unbiased target identification and culminating in meticulous biochemical and cellular validation, we can build an unassailable case for a compound's MoA. This guide provides a robust framework that combines established principles with modern techniques like MS-CETSA and chemical proteomics. Following this multi-faceted strategy empowers researchers to move beyond mere correlation to establish causation, significantly increasing the probability of successfully translating a promising novel molecule into a transformative therapeutic.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of clinical investigation, 124(1), 30-39. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
-
Patsnap. (2024). What are NAMPT inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wikipedia. (2024). PARP inhibitor. Wikipedia. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
-
Mishra, R. K., & Gümüş, Z. H. (2013). Target deconvolution techniques in modern phenotypic profiling. Drug discovery today. Technologies, 10(1), e119-e126. [Link]
-
Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Seminars in thrombosis and hemostasis, 38(01), 31-40. [Link]
-
ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Patsnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]
-
ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
-
MDPI. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. International Journal of Molecular Sciences. [Link]
-
Patsnap. (2024). What are PARP inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(49), 35005-35017. [Link]
-
Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]
-
Xtalks. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]
-
PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
PubMed. (2007). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2246. [Link]
-
Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]
-
Semantic Scholar. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(11), 2631. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
PubMed. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed. [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadf0147. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]
-
PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]
-
Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]
-
ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. [Link]
-
PubMed. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. [Link]
-
Keiser, M. J., et al. (2009). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 106(9), 3205-3210. [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. criver.com [criver.com]
- 8. drughunter.com [drughunter.com]
- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 10. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability Evaluation of N-benzyl-2-chloropyridine-4-carboxamide
Executive Summary
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of N-benzyl-2-chloropyridine-4-carboxamide, a compound of interest within contemporary drug discovery pipelines. By integrating established principles with actionable, field-proven protocols, this document serves as a robust resource for researchers tasked with characterizing this and other similar novel molecules. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in rigorous scientific rationale.
Introduction to this compound
This compound (Molecular Formula: C₁₃H₁₁ClN₂O) is a substituted pyridine carboxamide.[1] The pyridine-4-carboxamide scaffold is a recognized pharmacophore with potential applications in various therapeutic areas, including oncology and inflammatory diseases.[2][3][4] The presence of a chloro-substituent on the pyridine ring and a benzyl group on the amide nitrogen suggests a molecule designed for specific interactions with biological targets, while also presenting unique challenges and considerations regarding its physicochemical properties. A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for its advancement through the drug development process.
Part 1: Comprehensive Solubility Assessment
A drug's ability to dissolve in a solvent to create a solution is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[5] We will explore two key types of solubility: kinetic and thermodynamic.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
-
Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[6] It is a high-throughput screening method used in the early stages of drug discovery to quickly identify compounds that are likely to have absorption challenges.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6] The shake-flask method is considered the 'gold standard' for determining thermodynamic solubility.[8]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
Nephelometry, which measures the scattering of light by suspended particles, is a rapid and effective technique for determining kinetic solubility.[5][7]
Rationale: This method is chosen for its high-throughput capability, which is essential during the lead identification and optimization phases of drug discovery.[6][7]
Workflow Diagram:
Fig 1: Kinetic Solubility Workflow via Nephelometry
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 384-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations, ensuring the final DMSO concentration is consistent and low (typically ≤1%).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering at 90° using a laser-based microplate nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Rationale: This method is employed in later stages of preclinical development to obtain a definitive measure of a compound's solubility, which is crucial for formulation development and predicting in vivo behavior.[6]
Workflow Diagram:
Fig 2: Thermodynamic Solubility Workflow
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, and phosphate buffers at various pH values).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Caution must be exercised as filtration may lead to underestimation due to adsorption to the filter material.[9]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Solubility Profile
| Parameter | Buffer System | Solubility (µg/mL) | Method |
| Kinetic Solubility | PBS, pH 7.4 | [Insert Value] | Nephelometry |
| Thermodynamic Solubility | SGF, pH 1.2 | [Insert Value] | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | FaSSIF, pH 6.5 | [Insert Value] | Shake-Flask HPLC-UV |
| Thermodynamic Solubility | FeSSIF, pH 5.0 | [Insert Value] | Shake-Flask HPLC-UV |
Part 2: Stability Profiling and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[10] Forced degradation, or stress testing, is a pivotal component of this evaluation, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11]
Regulatory Framework: ICH Q1A(R2) Guideline
Forced degradation studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[11] The objectives are to:
-
Identify likely degradation products.[12]
-
Establish degradation pathways.[12]
-
Demonstrate the specificity of the analytical procedures used, ensuring they are "stability-indicating."[10][13]
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without being excessive.[12][14]
Designing a Forced Degradation Study
A comprehensive study should expose this compound to the following stress conditions:
Workflow Diagram:
Fig 3: Forced Degradation Study Workflow
Experimental Protocols for Stress Conditions
General Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 N NaOH.
-
Incubate at room temperature or slightly elevated temperature, collecting samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature and monitor for degradation over time.
-
Analyze samples directly.
-
-
Thermal Degradation:
-
Expose the solid drug substance and the drug solution to dry heat at a specific temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14]
-
A control sample should be protected from light to allow for comparison.
-
Development of a Stability-Indicating Assay Method (SIAM)
A validated quantitative analytical method that can distinguish the active pharmaceutical ingredient (API) from its degradation products is essential.[13][15] HPLC is the most common technique for this purpose.[16]
Protocol Outline for HPLC Method Development:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Gradient Optimization: Develop a gradient elution program to effectively separate the parent compound from all degradation peaks generated during the forced degradation studies.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to identify the optimal wavelength for detecting the parent compound and all degradants.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the API peak is free from any co-eluting peaks (impurities or degradants), often confirmed using peak purity analysis from the DAD.[17]
Data Presentation: Stability and Degradation Profile
| Stress Condition | Duration/Intensity | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RRT) |
| 0.1 N HCl | 24h @ 60°C | [Value] | [Value] | [Value] | [Value] |
| 0.1 N NaOH | 8h @ RT | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂ | 24h @ RT | [Value] | [Value] | [Value] | [Value] |
| Thermal (Solid) | 48h @ 80°C | [Value] | [Value] | [Value] | [Value] |
| Photolytic | 1.2 million lux h | [Value] | [Value] | [Value] | [Value] |
RRT: Relative Retention Time
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the solubility and stability characterization of this compound. By employing these methodologies, researchers can generate a comprehensive data package that is essential for making informed decisions in the drug development process. The provided protocols, rooted in regulatory guidelines and industry best practices, ensure that the generated data is reliable, reproducible, and suitable for regulatory submissions. A thorough understanding of these fundamental properties will ultimately de-risk the development pathway and maximize the potential for therapeutic success.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What is a Stability-indicating assay method? (2024). Royed Training.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Forced Degrad
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific & Engineering Research.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Drug solubility: why testing early m
- Stability-indicating methods and their role in drug's quality control. (2018). Lösungsfabrik.
- Stability Indic
- This compound (C13H11ClN2O). PubChemLite.
- N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide. Benchchem.
- N-benzyl-2-hydroxyquinoline-4-carboxamide. Benchchem.
- N-Benzylpyridine-4-carboxamide. Biosynth.
Sources
- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Forced Degradation Testing | SGS Denmark [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. royed.in [royed.in]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijsdr.org [ijsdr.org]
- 16. youtube.com [youtube.com]
- 17. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
N-benzyl-2-chloropyridine-4-carboxamide derivatives in medicinal chemistry
An In-Depth Technical Guide to N-Benzyl-2-chloropyridine-4-carboxamide Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine-4-carboxamide framework is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The strategic incorporation of a 2-chloro substituent and a versatile N-benzyl group gives rise to the this compound scaffold, a chemical class with significant therapeutic promise. These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound class, delving into the nuances of their synthesis, elucidating their mechanisms of action, summarizing critical structure-activity relationships (SAR), and presenting detailed experimental protocols for their preparation and evaluation.
Introduction: The Strategic Importance of the Scaffold
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, serving as a fertile ground for drug discovery. The pyridine-4-carboxamide core is one such scaffold. Its utility is amplified by the introduction of specific substituents that fine-tune its physicochemical properties and biological target interactions. The 2-chloro group acts as a key modulator of electronic properties and can serve as a crucial interaction point within a target's binding site. The N-benzyl moiety offers a wide vector for chemical modification, allowing for the exploration of various pockets in a target protein to enhance potency and selectivity. This guide will explore the synergistic contribution of these features to the diverse bioactivities observed in this derivative class.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives is typically achieved through a robust and straightforward chemical sequence. The most common approach involves the coupling of an activated 2-chloropyridine-4-carboxylic acid with a substituted benzylamine.
Experimental Protocol: General Synthesis
Step 1: Preparation of 2-chloropyridine-4-carbonyl chloride
-
To a suspension of 2-chloropyridine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is then heated to reflux for 1-2 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling
-
The crude 2-chloropyridine-4-carbonyl chloride is dissolved in anhydrous DCM.
-
This solution is added dropwise to a stirred solution of the desired substituted benzylamine (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in anhydrous DCM at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.
Caption: Synthetic workflow for this compound derivatives.
Spectrum of Biological Activities
This class of compounds has been investigated for multiple therapeutic applications, with promising results in oncology, infectious diseases, and inflammation.
Anticancer Activity
Numerous studies have highlighted the anti-proliferative effects of N-benzyl-carboxamide derivatives against a variety of human cancer cell lines.[1][2] Structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[3] The optimization of these compounds led to nanomolar inhibitory potency and a strong correlation between target inhibition and decreased survival in non-small cell lung cancer cells.[3] Similarly, other related carboxamide scaffolds have shown potent activity against prostate and colon cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and survival.[6]
Antimicrobial Activity
The structural similarity of these compounds to pyrazinamide, a first-line antitubercular drug, has prompted extensive investigation into their antimicrobial properties.[7] A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, positional isomers of the title compounds, were evaluated for antimycobacterial activity. Several derivatives proved highly effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL.[8][9][10] The most active antibacterial compound against Staphylococcus aureus was identified as 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, with an MIC of 7.81 μM.[8][9]
Anti-inflammatory Activity
The role of carboxamide derivatives in modulating inflammatory responses has also been explored. Synthesized N-benzyl-2-chloroindole-3-carboxylic acids, related to the anti-inflammatory drug indomethacin, were shown to inhibit human neutrophil activation and prostaglandin biosynthesis via cyclooxygenase (COX-1 and COX-2) inhibition.[11] Other studies on related scaffolds have demonstrated significant anti-inflammatory activity in both acute and chronic models of inflammation, suggesting a potential therapeutic role in conditions like rheumatoid arthritis.[12][13]
Mechanism of Action and Molecular Targets
The diverse biological effects of these derivatives stem from their ability to interact with a range of molecular targets.
-
Oncology: In cancer, a primary mechanism involves the inhibition of enzymes critical to cell signaling and survival. For example, related quinoline-4-carboxamide scaffolds are known to inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[4] The N-benzyl-2-phenylpyrimidin-4-amine series targets the USP1/UAF1 deubiquitinase complex, which regulates DNA damage response, making it a promising target for anticancer therapy.[3]
Caption: Inhibition of the PI3K/AKT pathway by related carboxamide derivatives.
-
Antimicrobial: The antimycobacterial mode of action is thought to be multifaceted. Similar to pyrazinamide, these compounds may act as prodrugs, requiring activation within the mycobacterium. Potential targets include enzymes essential for cell wall synthesis and energy metabolism.[7][14] Molecular docking studies on related pyrazine carboxamides suggest inhibition of the enoyl-ACP-reductase, an enzyme crucial for fatty acid synthesis in mycobacteria.[8][9]
Structure-Activity Relationships (SAR)
The rational design of more potent derivatives hinges on a clear understanding of SAR.
-
Substituents on the Benzyl Ring: The electronic nature and position of substituents on the N-benzyl ring are critical determinants of activity. Studies on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides revealed that electron-donating groups on the benzyl ring generally lead to improved anti-proliferative cytotoxicity.[1] For antimycobacterial pyrazine carboxamides, a comprehensive SAR study highlighted the importance of specific substitutions, such as an iodine at the 3-position of the benzyl ring, for enhanced activity.[15]
-
The Pyridine Core: The chlorine atom at the 2-position of the pyridine ring is not merely a synthetic handle but often plays a direct role in binding to the target, potentially through halogen bonding or by influencing the molecule's overall conformation.
Table 1: Selected Biological Data for Related Carboxamide Derivatives
| Compound Class | Target Organism/Cell Line | Key Structural Feature | Reported Activity (MIC/IC₅₀) | Reference |
| N-benzyl-3-chloropyrazine-2-carboxamides | M. tuberculosis H37Rv | N-(3,4-dichlorobenzyl) | 12.5 µg/mL | [8][9] |
| N-benzyl-3-chloropyrazine-2-carboxamides | S. aureus | 3-chloro-N-(2-chlorobenzyl) | 7.81 µM | [8][9] |
| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Inhibition | ML323 | Nanomolar Potency | [3] |
| N-benzyl-2-acetamidopropionamides | Anticonvulsant (MES test) | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | ED₅₀ = 4.5 mg/kg (mice) | [16] |
Conclusion and Future Outlook
This compound derivatives constitute a versatile and highly promising scaffold in medicinal chemistry. Their accessible synthesis and the wide range of achievable structural diversity make them ideal candidates for generating extensive compound libraries for high-throughput screening. The potent activities observed across oncology, microbiology, and immunology underscore their therapeutic potential.
Future research should focus on lead optimization to enhance target selectivity and improve pharmacokinetic profiles (ADMET). A deeper elucidation of their molecular mechanisms through advanced biochemical and structural biology techniques will be paramount for their translation into next-generation therapeutics. The continued exploration of this privileged scaffold is poised to deliver novel clinical candidates for treating some of the most challenging human diseases.
References
-
PrepChem.com. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link]
-
Jampilek, J., et al. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. 2012. Available from: [Link]
-
PubChemLite. This compound (C13H11ClN2O). Available from: [Link]
-
Semelkova, L., et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. 2017. Available from: [Link]
-
Kucukoglu, K., et al. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure. 2022. Available from: [Link]
-
Manjula, S.N., et al. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. ResearchGate. 2018. Available from: [Link]
-
Semelkova, L., et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC. 2017. Available from: [Link]
-
Budaganaboyina, P., et al. Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). ResearchGate. 2017. Available from: [Link]
-
Jampilek, J. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. 2015. Available from: [Link]
-
Semelkova, L., et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed. 2017. Available from: [Link]
-
Manjula, S.N., et al. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4. Tropical Journal of Pharmaceutical Research. 2018. Available from: [Link]
-
Sugimoto, H., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. 1992. Available from: [Link]
-
Schenone, S., et al. N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflammatory Agents. Synthesis and Screening for the Effects on Human Neutrophil Functions and on COX1/COX2 Activity. PubMed. 2004. Available from: [Link]
-
Dexheimer, T.S., et al. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. 2014. Available from: [Link]
-
Somasundaram, V., et al. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. PubMed. 2019. Available from: [Link]
-
Bansal, S.K., et al. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed. 2001. Available from: [Link]
-
Khan, I., et al. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. 2023. Available from: [Link]
-
Kim, D., et al. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology. 2023. Available from: [Link]
-
Behera, A.K., et al. Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. 2019. Available from: [Link]
-
Kohn, H., et al. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. 1993. Available from: [Link]
-
Wang, X., et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. 2019. Available from: [Link]
-
Al-Warhi, T., et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. 2023. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 14. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of N-benzyl-2-chloropyridine-4-carboxamide
An Application Note for the Synthesis of N-benzyl-2-chloropyridine-4-carboxamide
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described two-step procedure involves the initial activation of 2-chloropyridine-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by an in-situ amidation reaction with benzylamine. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and detailed purification techniques to ensure high purity and yield of the target compound. It is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction
Heterocyclic carboxamides, particularly those derived from pyridine scaffolds, are privileged structures in modern pharmacology due to their diverse biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecular architectures. The presence of a reactive chlorine atom at the 2-position allows for subsequent functionalization via nucleophilic aromatic substitution, while the benzylamide moiety can engage in critical binding interactions within biological targets. Analogous N-benzyl-carboxamides derived from pyrazine have demonstrated significant antimycobacterial and antifungal activities, highlighting the therapeutic potential of this compound class.[1]
The synthesis of amides from carboxylic acids is a cornerstone reaction in organic chemistry. However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is required. The most common and effective strategy involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride.[2] This activated intermediate readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the desired amide bond with high efficiency.[2][4] This protocol employs the robust and widely used thionyl chloride (SOCl₂) activation method, followed by the Schotten-Baumann-type reaction with benzylamine.[2]
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct mechanistic stages:
-
Activation of Carboxylic Acid: 2-chloropyridine-4-carboxylic acid is converted to the highly reactive 2-chloropyridine-4-carbonyl chloride by treatment with thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion via the formation of a Vilsmeier intermediate.
-
Nucleophilic Acyl Substitution: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the final amide product. A tertiary amine base, such as triethylamine (TEA), is added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][2]
Caption: Overall synthesis of this compound.
Materials and Apparatus
Reagents & Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| 2-chloropyridine-4-carboxylic acid | 6313-54-8 | 157.56 | 5.00 g | 31.7 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.6 mL (8.0 g) | 67.4 | 2.1 |
| Benzylamine | 100-46-9 | 107.15 | 3.5 mL (3.4 g) | 31.7 | 1.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.3 mL (3.8 g) | 38.1 | 1.2 |
| Toluene, Anhydrous | 108-88-3 | 92.14 | ~60 mL | - | - |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~100 mL | - | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | catalytic | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | - |
| Hexane / Ethyl Acetate | - | - | As needed | - | - |
Apparatus
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Caption: Experimental workflow for the synthesis protocol.
Step 1: Synthesis of 2-chloropyridine-4-carbonyl chloride (in-situ)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-4-carboxylic acid (5.00 g, 31.7 mmol).
-
Reagent Addition: Add anhydrous toluene (~30 mL) and a few drops (2-3) of DMF. Begin stirring to create a suspension.
-
Chlorination: Carefully add thionyl chloride (4.6 mL, 67.4 mmol) dropwise to the suspension at room temperature. Causality Note: Thionyl chloride is added in excess to ensure complete conversion of the carboxylic acid to the acyl chloride. The reaction is exothermic and produces HCl and SO₂ gas; proper ventilation is essential.[5][6]
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain it under reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Workup: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, add another portion of anhydrous toluene (~30 mL) and evaporate to dryness again.[1][7] The resulting crude 2-chloropyridine-4-carbonyl chloride is a solid or oil and should be used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Amine Solution: In a separate 250 mL round-bottom flask, dissolve benzylamine (3.5 mL, 31.7 mmol) and triethylamine (5.3 mL, 38.1 mmol) in anhydrous dichloromethane (DCM, ~50 mL).
-
Cooling: Cool the amine solution to 0°C in an ice-water bath with stirring. Causality Note: Cooling is necessary to control the exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side reactions.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (~50 mL) and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the chilled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of benzylamine and the formation of a new, less polar product spot.
Step 3: Workup and Purification
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~50 mL) to neutralize any remaining acid and triethylamine hydrochloride salt.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash them with brine (~50 mL). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure this compound.[1][8] The expected product is typically a white to off-white solid.
Safety Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[5][6][9][10] It must be handled exclusively in a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[5] Ensure all glassware is dry and work under an inert atmosphere if possible.
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of vapors. Handle with appropriate PPE.
-
Solvents: Dichloromethane and toluene are volatile and potentially harmful. Use in a well-ventilated area and avoid inhalation.
-
General: Perform a thorough risk assessment before starting the experiment. An emergency shower and eyewash station should be readily accessible.[9]
References
-
PrepChem. (n.d.). Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Retrieved from PrepChem.com. URL: [Link]
-
IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. International Programme on Chemical Safety. Retrieved from inchem.org. URL: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. URL: [Link]
-
Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(1), 1056-1075. URL: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
-
Zitko, J., et al. (2014). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 19(8), 12591-12610. URL: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from fishersci.com. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from rsc.org. URL: [Link]
- Google Patents. (2010). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. URL: [Link]
-
National Institutes of Health. (2023). Deaminative coupling of benzylamines and arylboronic acids. PubMed Central. URL: [Link]
-
Taussat, A., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. URL: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143. URL: [Link]
-
ETH Zurich Research Collection. (2023). Deaminative coupling of benzylamines and arylboronic acids. URL: [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. URL: [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. URL: [Link]
-
Organic Syntheses. (n.d.). Direct synthesis of azaheterocycles from N-Aryl/Vinyl Amides. Retrieved from orgsyn.org. URL: [Link]
-
Arkivoc. (2017). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. ARKIVOC, 2017(v), 216-235. URL: [Link]
Sources
- 1. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. youtube.com [youtube.com]
- 4. growingscience.com [growingscience.com]
- 5. westliberty.edu [westliberty.edu]
- 6. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. carlroth.com:443 [carlroth.com:443]
Application Note & Protocols: High-Throughput and Rapid Screening Assays for Evaluating the Antimycobacterial Efficacy of N-benzyl-2-chloropyridine-4-carboxamide
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for new drugs with novel mechanisms of action.[1] Pyridine and pyrazine carboxamide derivatives represent a promising class of compounds in antitubercular drug discovery.[2][3][4] Molecules within this class, such as the first-line drug Pyrazinamide, are known to be effective, particularly against non-replicating or "persistent" mycobacteria.[4]
N-benzyl-2-chloropyridine-4-carboxamide belongs to this broad class of heteroaromatic amides. Its structural motifs are present in other compounds that have demonstrated antimycobacterial potential.[5] For instance, related N-benzylpyrazine-2-carboxamides have been evaluated for their activity against Mtb, suggesting that this scaffold is a valid starting point for inhibitor development.[3][6] Therefore, a robust, reproducible, and efficient screening strategy is essential to quantitatively assess the antimycobacterial potential of this specific compound.
This document provides a detailed guide for researchers, outlining two complementary, field-proven in vitro assays for the primary screening of this compound against mycobacteria:
-
Microplate Alamar Blue Assay (MABA): A colorimetric, low-cost, and high-throughput method to determine the Minimum Inhibitory Concentration (MIC) against replicating mycobacteria.[7][8]
-
Luciferase Reporter Phage (LRP) Assay: A rapid, bioluminescence-based method to assess the compound's bactericidal or bacteriostatic effect on metabolically active mycobacteria.[9][10]
These protocols are designed to be self-validating through the inclusion of appropriate controls and provide a solid foundation for initial hit validation in the drug discovery pipeline.
Scientific Principles of the Selected Assays
Microplate Alamar Blue Assay (MABA)
The MABA is a foundational assay in TB drug discovery that relies on a redox indicator (resazurin) to measure metabolic activity.[11] Viable, respiring mycobacterial cells actively reduce the blue, non-fluorescent resazurin (the active ingredient in Alamar Blue) to the pink, highly fluorescent resorufin.[12] This color change provides a clear visual or spectrophotometric endpoint. In the presence of an effective concentration of an antimicrobial agent, mycobacterial metabolism is inhibited, and the solution remains blue. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7][8] The assay is highly reproducible, requires no specialized equipment beyond a plate reader, and is significantly faster than traditional colony-forming unit (CFU) based methods.[13][14]
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a powerful tool for the rapid assessment of mycobacterial viability.[9] It utilizes a mycobacteriophage (a virus that specifically infects mycobacteria) that has been genetically engineered to carry the firefly luciferase gene (FFlux).[15] The core principle is that only metabolically active (i.e., living) mycobacteria can be infected by the phage and support the subsequent transcription and translation of the luciferase gene.[16] Upon addition of the substrate D-luciferin, the expressed luciferase enzyme generates a light signal in an ATP-dependent reaction. The amount of light produced, measured in Relative Light Units (RLU), is directly proportional to the number of viable bacteria.[9] A significant reduction in RLU in compound-treated samples compared to untreated controls indicates antimicrobial activity. This assay can provide results in hours rather than days or weeks.[10]
General Laboratory and Safety Requirements
CAUTION: Work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel. For initial screening or in laboratories without BSL-3 facilities, a surrogate, non-pathogenic, fast-growing species such as Mycobacterium smegmatis mc²155 can be used under BSL-2 conditions. The protocols below are described for general mycobacterial work; adapt containment practices based on the specific strain used.
Protocol 1: MIC Determination via Microplate Alamar Blue Assay (MABA)
This protocol details the steps to determine the MIC of this compound against a mycobacterial strain.
Materials and Reagents
-
Mycobacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or M. smegmatis mc²155 (ATCC 700084).
-
Culture Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Test Compound: this compound, powder.
-
Control Drugs: Isoniazid (INH) or Rifampicin (RIF) as a positive control.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Reagent: Alamar Blue (Resazurin sodium salt), sterile solution (e.g., 0.02% w/v in water).
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, biosafety cabinet, incubator (37°C), microplate reader (absorbance at 570 nm and 600 nm).
Experimental Workflow: MABA
Caption: Workflow for rapid viability screening using the LRP assay.
Step-by-Step Methodology
-
Preparation of Bacterial Suspension and Compound Treatment:
-
Prepare a mycobacterial inoculum as described in MABA Protocol (Step 1), but adjust the final concentration to ~1 x 10⁷ CFU/mL in 7H9 broth.
-
In a white, opaque-walled 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 10 µL of the test compound at various concentrations (e.g., 1x, 5x, and 10x the MIC determined by MABA). Include a positive control (Isoniazid) and a no-drug control (DMSO vehicle).
-
Incubate the plate at 37°C for a desired exposure time (e.g., 24, 48, or 72 hours). Causality Note: The opaque plate is essential to prevent well-to-well light crossover during the luminescence reading.
-
-
Phage Infection and Incubation:
-
After compound exposure, add 20 µL of the luciferase reporter phage stock (at a multiplicity of infection, MOI, of ~10) to each well.
-
Mix gently and incubate the plate at 37°C for 4 hours. This allows time for phage infection, DNA injection, and expression of the luciferase enzyme. [15]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Place the plate in a luminometer.
-
Program the luminometer to inject 50 µL of D-luciferin solution into each well and measure the light output immediately (integration time of 1-10 seconds).
-
Record the data as Relative Light Units (RLU).
-
Data Analysis and Presentation
-
Calculate the percentage of RLU reduction (inhibition) for each compound concentration using the following formula: [9] % Inhibition = [1 - (RLU of Test Well / RLU of Growth Control Well)] x 100
-
Present the data in a table.
| Compound | Concentration (µg/mL) | Mean RLU | % Inhibition |
| N-benzyl-2-chloro... | 16 (1x MIC) | 15,500 | 84.5% |
| 80 (5x MIC) | 2,100 | 97.9% | |
| Isoniazid (Control) | 5 (10x MIC) | 950 | 99.1% |
| Growth Control | 0 | 100,000 | 0% |
Trustworthiness and Validation
For every experiment, the following controls are mandatory to ensure the validity of the results:
-
Positive Control: A known antimycobacterial drug (Isoniazid, Rifampicin) must be run in parallel to confirm that the assay can detect inhibition.
-
Negative (Growth) Control: Wells containing mycobacteria and the compound solvent (DMSO) but no test compound. This establishes the baseline for 100% growth (pink in MABA, maximum RLU in LRP).
-
Sterility Control: Wells containing only culture medium to check for contamination. This well should remain blue in MABA and yield background RLU in LRP.
-
Compound Color/Autofluorescence Control (Optional but Recommended): For MABA, if a compound is naturally colored, its effect on the absorbance reading should be checked in cell-free wells. For LRP, compounds can be checked for inherent luminescence or quenching effects.
Conclusion
The combination of the Microplate Alamar Blue Assay and the Luciferase Reporter Phage Assay provides a robust, multi-faceted strategy for the initial evaluation of this compound. MABA offers a reliable determination of the minimum concentration required to inhibit growth, while the LRP assay provides rapid insight into the compound's effect on cell viability. Together, these protocols generate the critical preliminary data needed to justify further investigation of this compound in the TB drug discovery pipeline, including mechanism of action studies and evaluation in more complex models.
References
- Cho, S., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3S3i4O-Fkqap9BqSlgTVeS0b41YrxF3OiTce-S93JfraJEFz-4T-y9_SMOSKh-X7wsTWvG_H7RkTpcDRjwsqx58FWvW9BmPBKTvVTR0bVzt2RULUcyaXM6jxGYBQqHvzuxi3L]
- Gedvilaite, A., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiU59VN8C2H1zzcNZhzDIKsR37RX8nuk05Ndm2GJ0fPQ28CLvrFAG4d_sG7k0IKU2EYHPMOE9pT86RkvSHOSUMBVG4MmDfaW0_S5cZ9RZhMbV5_RqYnGG6rqzPyBA-ASHXDYMO66RupuRStvI=]
- Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl3baIL2swcd7WYItjwVmj2fr_Iz90fKQitNsYkVoJuvFZ0BLjYqCRN3ogWTQ3Pd3wryPZHT7ZDC4gTiCEQlwKabvXW7Wd9LCwWgkTyqhiXmVl7F9pkin28KcM8NkHowFFv7Q=]
- Semantic Scholar. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp7oV5eBN3Mb1_ZhOg5qyFsg34LBgtQu2vK6Hx1gXJGa8AGaxt_WC4Jmw6Yr_mYzH44ubT14q-B9WmsBkEJ0I-G4iJmfwXb4PTI3DzM1E6ubsphs5rzszuNaoeSVi4D9Rx3egvsrF54c3RwsoefOmsvTORSAzQPRSeIn0s3T7ZQIdXztv_OucaAp9nHj1UQb06lT6HuPM-HnoGkLZ8nGoFjwXyoe0iWu2eT1i3DCoYqwKxX0PcUbThwBasDujvxi16qYSE1w==]
- American Society for Microbiology. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPEF6wcQE0c6BF9cmRfUdCmkZuabwMjcp9nfHLhsQjkzUyjMUVwukwTWuiw7wnSwhA1aKbNOcjm_GCW6Pbho23ZnbAxli-t0DtVKA76t1jntRZn4McKlA4XuTIbTuKr0Cpav9MNDUhZSDwXfJKG3WxoUCT-A=]
- Piuri, M., & Hatfull, G. F. (2006). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. FEMS Microbiology Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXeQ6lutp6Hubp3HweF2mYSkGlOCT-jMEy15A3J9UFPd0OHn9SH9jFxBc5PmzSgQlhdwHCFFvBBTNpg9LQ_JA_DgH_J_-qzvftXRdtYiQe8vAqMuE_FSG7n9tkiSD3FAqoTcxaRwvU2Pxtgco=]
- Onajole, O. K., et al. (2020). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKkI27OHNQc8aZEw5mB_o5Gpj2zKTVJUSA1co3LK8ATKdoe-l98u3mLy-xMYkKjpS_1pxdHoMINMXgEnJ4FhSTjnFu2lePHkKmi3jJHOYgc-KxVUnsRDTQPU9Jnn4Syh35Lmbw2dBM57w=]
- Cooksey, R. C., et al. (1997). Specific Identification of Mycobacterium tuberculosis with the Luciferase Reporter Mycobacteriophage: Use of p-Nitro-a-acetylamino-b-hydroxy propiophenone. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG88IUlzt2a9Mv42oF53vl_HxE0Xd_iVxaC5zkO5dlKtehvVAzWntpfDyHYWyJ4xzr42nN0uqlblaLojSO8HMeo-98w-dZWZ0TVRlNkYUQZiDPu-FoJc1YSl2qQ4FSMDd-iEX2OYE-Ou6fGlDGD0SPZ84qHn5XqC1BWiJDP]
- Radhakrishnan, K., et al. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [URL: https://vertexaisearch.cloud.google.
- O'Brien, P., et al. (2020). Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis. International Journal of Molecular Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI01--mQd6SmtvxuzzeBkWQJqyUTMF2LiAOM42kGh5iLGdxBOwa50Dq7lrnDquwIhw6cmgDN8t-CsYMPWmN5n3oEyc3J_IUMuwo_l6nixvKrDoTp0Hvi-yRnrHy8s3sDgc04hPOIHvYNEYL0E=]
- Rauf, A., et al. (2018). Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes. Iranian Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcg1Hu3PNXU-yl7SWgDmHHrLhn2DTOhWPTQh8at0u_NWTHcYq3t-OeIXdNR-SYhDMOtgc6NaAadLXwtoeCoAWRFuBAxpjbHoeT3KYB29zoYWLashygtVAxi67FY0RFblR5qL9a]
- Cooksey, R. C., et al. (1997). Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: Use of p-nitro-α-acetylamino-β- hydroxy propiophenone. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqYjezX0wqQX2nxj0NkR4PfKkMFz6czV3dONcFMxU-qvxRacoTnPq2V5a618bClOQwa2KZPuaVd_YR2j8E6rB_7adJwyXjcI3AaRm7ShZ4yCB9gcp0U1cH8JXXgTnvykVuYOfaUi5FJCehQflcXUV1IrWh-xjB-5DcfOZIxdmyI13PIoDUeHVWnA_Su4hwrSMSbEbwp97yAvU6s5A7rbXWW3WoO2m1sc8CHfo1Xvuahg=]
- Luna-Herrera, J., et al. (2003). Antimycobacterial susceptibility testing methods for natural products research. Journal of Medicinal Food. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsjlh0wFi065NsvqXg2KH9e2X5hq7m8ON1NK3eaGvKC7W-1NEXvkMx_FGYretC1ZytJxu8bBBhIp3Ld4Yzz6T2rqDL4YaiYJp2LOVUE0CQNakUd0DH5O1877vJ-HwtnGS7BmviHSmjnG5JXCo=]
- Riska, P. F., et al. (2000). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFSyWPWOMnQ06n8rPbmKR1MS-e2Z2xtwsXWorOPDir2jEV_Htwih0_qvj4KfxLAlz60CEOGYhmZIOaKBejmEfKCuz2zh1zmsMMy9ram0_NA-6OLRhSPh40Nlw15JY1u67oY5QjtW3-GDfh]
- Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36NgwqsI70dVTrk-cvktsIWqfMahwhovq1Xa_4bj_pupNLETEMYtoVK5fNFPekdb4dwOhHyh_WOsr4QoJ1q5ZH5NOE1jyKW_Hq4h2QIoafx1qJYxxIJP-gT9eboDE379d3-LcaaLAKDmXd1-r]
- Kauthale, S. S., et al. (2015). Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones. Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw8OrWW8B0l7UkqHL7uK83YDBvVTCySicHgJSE8mu-6fWpKkjnRBB6mrMc7t_ieAW5baUSm_OKxUJUP4fpp3KwG1pgpcNmMtgJkSfhZJGkmZV-_4Xfc8TAjpEj7KpVhLjRONCxPLWCHrprF82NXoZhX9rUNFd4fdpKw4164Eft1tAJS5Gr452h9pEKyw0ExXVqxCofkrOWWGc9L_OypHLTFAD8wVEzKxFo91wHz0U1yPuRiCZLYNevKmh4mCtE91iRJQt0WnoqI2U2BtU=]
- Krátký, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_zey334Qu0KBv61fsc5FU6HYOdwnz08jaCLMjMghq5gbzhtHFrHkSMv5JyAWNKkiXiSe52DtRkZqDLXiOdRY1-btwikl8qcKFDYZu3AOsbLC_FKSoLYSp6GJHxBfaa_tPmQ==]
- Zhang, T., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtkLI1N5uybjqJXM89yasFvo-wW3m28KLZ7BB0SYv1yvgK3WRe1X565iO6SjRTx5sdKl192BOel2c9_PQiRSFZigrABmWWu7MrJNEWfXjBdqy6gof3NzgwXKODh5y0g4-Y4YaPqMojGikCj6Q=]
- Servusová, B., et al. (2011). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ByuSR5b9I4RaXc-EhrIkAxae6Q3V2LDdmdrCNgq2nj0oXc5CPEC9xXvB0WLDeF6dpQKGXgaAQ9Pxd9ThHnzj1z7Y2CK3O7S28qegiTu3-rp7cxx5xlqFCdTyQYUMKx7l8igOjbpMXhcdDts=]
- Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH253ARPOevXuNomr62Gp3KmpDGNkqSaScYDHZPv5GeZvqmeP2pX0w444iPacB_A2ltEoRAfcnK-n8UVdchbigIU-9gBU8ZGMR-eDGTJw0yLd6vLzLEOSIHPg_breTJvGkIfdRIQmv5QsGaEwhRlWhOL2EY_WEFsyaCxEJ64vbvHE73K0gnXU99XwLrZfkxq68jH9VvuwKJ7aUWcwjEwmc0mXjHGI_GpqcwMHjKzL7OytBZoA==]
- Krátký, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVR7YrHNMcnpDF30ti3ljKLMw5LaNJwdaoQeoqLXXz5FJwA_GRBqebbcoss5hJLpMMvInFbSe8GzBmhJsx2-nPba5X2VktQME4xSkGnuuT7CUGpyUsLMkqjhCJqR01UdJAQDaD]
Sources
- 1. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | MDPI [mdpi.com]
- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.cuni.cz [publications.cuni.cz]
- 6. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. bbrc.in [bbrc.in]
- 10. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 15. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Antifungal Activity Testing of Substituted Pyridine Carboxamides
Introduction: The Promise of Pyridine Carboxamides in Antifungal Drug Discovery
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Substituted pyridine carboxamides have emerged as a promising class of compounds, demonstrating potent in vitro and in vivo activity against a spectrum of fungal pathogens.[1][2][3] Several studies suggest that their mode of action may involve the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, making them attractive candidates for further investigation.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal activity of novel substituted pyridine carboxamides. The protocols detailed herein are grounded in internationally recognized standards, primarily the methodologies established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6][7][8] We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.
Chapter 1: Foundational Principles of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This quantitative measure is a critical first step in assessing the potential of a novel compound. For certain drug-organism combinations, particularly with echinocandins against molds, a different endpoint, the minimum effective concentration (MEC), is determined. However, for initial screening of novel compounds like pyridine carboxamides, the MIC is the most common and relevant metric.
The choice of methodology is paramount for generating reliable and comparable data. The broth microdilution method is the internationally recognized reference standard for antifungal susceptibility testing, offering a robust and scalable platform for screening new chemical entities.[6][7]
Chapter 2: Experimental Workflow for Assessing Antifungal Activity
The journey from a novel substituted pyridine carboxamide to a potential antifungal lead involves a structured and logical progression of experiments. The following workflow provides a roadmap for this process.
Caption: A generalized experimental workflow for the antifungal evaluation of substituted pyridine carboxamides.
Chapter 3: Detailed Protocols
Protocol 3.1: Solubilization of Substituted Pyridine Carboxamides
Rationale: Many novel carboxamide derivatives exhibit poor aqueous solubility.[11] Achieving a stable and reproducible stock solution is a critical prerequisite for accurate bioassays. The use of co-solvents is a common and effective strategy.[11][12] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent due to its high solubilizing power and compatibility with most assay formats at low final concentrations.
Materials:
-
Substituted pyridine carboxamide compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mg/mL or 10 mM) in 100% DMSO.
-
Gently warm the solution and vortex vigorously to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates. If necessary, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.
-
Prepare intermediate dilutions from this stock solution in 100% DMSO as needed for the antifungal assay.
-
Critical Control Point: The final concentration of DMSO in the assay wells should be kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on fungal growth.
Protocol 3.2: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38-A)
Rationale: This protocol is based on the CLSI reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38-A), ensuring that the generated data is comparable to established standards.[4][5][6] The use of RPMI-1640 medium, a standardized culture medium for susceptibility testing, provides consistency. Inoculum density is meticulously controlled as it significantly impacts MIC values.
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well, flat-bottom microtiter plates
-
Test compound stock solution in DMSO
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator
Procedure:
Step 1: Preparation of Fungal Inoculum
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on potato dextrose agar at 35°C for 7 days to encourage conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI-1640 medium using a hemocytometer.
-
Step 2: Preparation of the Microtiter Plate
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.
-
Prepare a starting solution of the test compound at twice the highest desired final concentration in RPMI-1640 medium.
-
Add 200 µL of this starting compound solution to well 1 of the corresponding row.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Repeat this process for the positive control antifungal in a separate row.
Step 3: Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is critical and depends on the fungal species:
Step 4: MIC Determination
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
For yeasts and most molds with azoles, this is typically defined as ≥50% growth inhibition. For amphotericin B, it is complete inhibition.[10]
-
Reading can be done visually or with a microplate reader (at a wavelength appropriate for the medium and fungus).
Chapter 4: Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be presented in a clear and concise tabular format to facilitate comparison between compounds and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Pyridine Carboxamides against Various Fungal Strains
| Fungal Strain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans ATCC 90028 | Data to be determined | Data to be determined | Data to be determined |
| Candida glabrata ATCC 90030 | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus ATCC 204305 | Data to be determined | Data to be determined | Data to be determined |
| Cryptococcus neoformans ATCC 52817 | Data to be determined | Data to be determined | Data to be determined |
Interpretation: Lower MIC values indicate higher antifungal potency. A compound is generally considered a "hit" if it demonstrates significant activity, often in the low micromolar or sub-micromolar range. The activity should be compared against that of the positive control.
Chapter 5: Potential Mechanism of Action
As previously mentioned, a key hypothesized mechanism of action for some pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH).[1][2] SDH is a vital enzyme complex that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Hypothesized mechanism of action of pyridine carboxamides via inhibition of succinate dehydrogenase (SDH).
References
-
Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]
-
Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]
-
Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy Source: ASM Journals URL: [Link]
-
Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing Source: PubMed URL: [Link]
-
Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: ResearchGate URL: [Link]
-
Title: ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds Source: ASM Journals URL: [Link]
-
Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: Stockton University URL: [Link]
-
Title: Determination of Antifungal MICs by a Rapid Susceptibility Assay Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing Source: National Center for Biotechnology Information URL: [Link]
-
Title: Determination of Antifungal MICs by a Rapid Susceptibility Assay Source: ResearchGate URL: [Link]
-
Title: Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors Source: ResearchGate URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases URL: [Link]
-
Title: Antimycobacterial pyridine carboxamides: From design to in vivo activity Source: ScienceDirect URL: [Link]
-
Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]
-
Title: Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors Source: OUCI URL: [Link]
-
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]
-
Title: Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: Malaria World URL: [Link]
-
Title: Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism Source: PubMed URL: [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of N-benzyl-2-chloropyridine-4-carboxamide
Abstract
N-benzyl-2-chloropyridine-4-carboxamide is a novel synthetic compound with a chemical structure suggestive of potential biological activity. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, targeting researchers in drug discovery and development. The protocols detailed herein are designed to establish a foundational understanding of the compound's cytotoxic and apoptotic potential against cancer cell lines. This guide emphasizes a logical, tiered approach to screening, beginning with broad cytotoxicity assays and progressing to more mechanistic studies of cell death pathways. The causality behind experimental choices, the inclusion of self-validating controls, and rigorous data interpretation are central themes of this document, ensuring the generation of robust and reliable preclinical data.
Introduction: Rationale for In Vitro Evaluation
The pyridine and carboxamide moieties are present in numerous biologically active compounds, suggesting that this compound may possess therapeutic potential, particularly in oncology. Initial preclinical assessment of any novel compound requires a systematic in vitro screening cascade to determine its biological effects at the cellular level.[1] Such studies are cost-effective, time-efficient, and crucial for go/no-go decisions in the drug development pipeline.[2][3]
This guide outlines a series of well-established in vitro assays to characterize the biological activity of this compound. The proposed workflow is designed to first ascertain the compound's general cytotoxicity and then to elucidate the underlying mechanism of cell death, specifically focusing on apoptosis.
Experimental Workflow
A logical and stepwise approach is critical for the efficient evaluation of a novel compound. The following workflow is recommended for this compound:
Sources
Application Note & Protocol: High-Throughput Screening of N-benzyl-2-chloropyridine-4-carboxamide Derivatives for Novel Enzyme Inhibitors
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-benzyl-2-chloropyridine-4-carboxamide derivative libraries to identify novel enzyme inhibitors. The this compound scaffold is a promising starting point for drug discovery, with related structures showing diverse biological activities.[1][2][3] This guide details a robust framework for assay development, execution of a primary screen, and a data analysis and hit confirmation cascade designed to minimize false positives and identify high-quality lead compounds. The protocols are intended for researchers, scientists, and drug development professionals familiar with HTS principles.
Introduction: The Rationale for Screening this compound Derivatives
The search for novel therapeutic agents is a cornerstone of modern medicine, and high-throughput screening (HTS) of small molecule libraries is a key strategy in this endeavor.[4][5][6] The this compound scaffold represents a class of compounds with significant potential for biological activity. Analogous structures, such as substituted N-benzylpyrazine-2-carboxamides, have demonstrated notable antimycobacterial and antifungal properties.[1][2] This suggests that a library of this compound derivatives could yield potent inhibitors of essential enzymes in pathogenic organisms or in disease-related pathways.
This application note outlines a hypothetical HTS campaign designed to screen a library of these derivatives against a generic enzyme target (e.g., a protease or kinase) using a fluorescence-based assay. The principles and protocols described herein are adaptable to various specific enzyme targets and detection technologies. The overarching goal is to provide a comprehensive workflow that ensures scientific rigor, from initial assay development to the confirmation of promising hits.[7][8]
The High-Throughput Screening Workflow: An Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution.[4] The workflow can be broadly divided into three phases: Assay Development and Validation, Primary and Secondary Screening, and Hit Confirmation and Characterization. Each phase is critical for ensuring the quality and reliability of the screening results.
Figure 1: A generalized workflow for a high-throughput screening campaign, from initial assay development to hit characterization.
Phase 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[9][10] For screening enzyme inhibitors, fluorescence-based assays are a popular choice due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12][13]
Principle of the Fluorescence-Based Enzyme Inhibition Assay
This protocol assumes the use of a generic enzyme that cleaves a fluorogenic substrate. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, a highly fluorescent product is released. The presence of an inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Enzyme: Purified, recombinant target enzyme.
-
Substrate: Fluorogenic substrate specific to the target enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations).
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO (or the vehicle used to dissolve the compound library).
-
Microplates: 384-well or 1536-well low-volume, black, solid-bottom microplates are recommended to minimize background fluorescence and allow for small reaction volumes.[14]
Protocol: Assay Miniaturization and Optimization
-
Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the enzyme in assay buffer and measure the reaction rate with a fixed, saturating concentration of the substrate. The goal is to find the lowest enzyme concentration that gives a robust signal well above the background within a reasonable time frame (e.g., 30-60 minutes).
-
Substrate Titration: With the optimized enzyme concentration, perform a substrate titration to determine the Michaelis constant (Km). For inhibitor screening, it is common to use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity, as compound libraries are typically stored in DMSO.[5] The assay should be tolerant to the final concentration of DMSO used in the screen (typically 0.1% - 1%).
-
Signal Stability: Assess the stability of the fluorescent signal over time to determine the optimal reading window.
Protocol: Assay Validation using Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16] It takes into account both the dynamic range of the signal and the data variation.
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control Wells: Contain enzyme, substrate, and DMSO.
-
Positive Control Wells: Contain enzyme, substrate, and a saturating concentration of a known inhibitor.
-
-
Incubate the plate under the optimized assay conditions.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
-
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[17][18]
Phase 2: The Screening Cascade
With a validated assay, the screening of the this compound library can commence. This phase involves a primary screen of the entire library at a single concentration, followed by confirmation and dose-response analysis of the initial "hits".
Figure 2: The screening cascade, from the primary high-throughput screen to the elimination of false positives.
Protocol: Primary High-Throughput Screen
-
Compound Plating: Prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of each compound from the this compound library into the wells of 384-well plates using an automated liquid handler.[19][20][21]
-
Reagent Addition:
-
Add the optimized concentration of the enzyme to all wells.
-
Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Signal Detection: After a fixed incubation period, measure the fluorescence intensity of each well using a high-throughput plate reader.
-
Data Analysis:
-
Normalize the data (e.g., percent inhibition relative to controls on each plate).
-
Identify initial "hits" as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[22]
-
Protocol: Hit Confirmation and Potency Determination
-
Cherry-Pick Hits: From the original library plates, select the initial hits for further analysis.
-
Dose-Response Curves: Perform serial dilutions of the selected compounds and test them in the primary assay to determine their potency (IC50 value). This confirms the activity of the hits and provides a quantitative measure of their inhibitory strength.
Phase 3: Eliminating False Positives and Characterizing Hits
A significant challenge in HTS is the presence of false positives—compounds that appear active in the primary assay but do not act through the desired mechanism.[23][24] A robust hit validation workflow is essential to eliminate these artifacts.
Counter-Screening
Counter-screens are designed to identify compounds that interfere with the assay technology itself.[25][26]
-
Technology-Specific Counter-Screen: For a fluorescence-based assay, it is crucial to screen for compounds that are intrinsically fluorescent or that quench the fluorescence of the product. This can be done by running the assay in the absence of the enzyme.
-
Cytotoxicity Counter-Screen: If a cell-based assay is used, a cytotoxicity counter-screen is necessary to eliminate compounds that show activity simply by killing the cells.[27]
Orthogonal Assays
An orthogonal assay measures the activity of the hit compounds using a different detection method or assay principle.[26] This helps to confirm that the observed activity is not an artifact of the primary assay format. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence or absorbance.
Data Presentation: Summary of Screening Results
The results of the HTS campaign can be summarized in a table for easy comparison.
| Metric | Value | Description |
| Library Size | 50,000 | Total number of this compound derivatives screened. |
| Primary Hit Rate | 0.8% | Percentage of compounds identified as initial hits in the primary screen. |
| Confirmed Hit Rate | 0.2% | Percentage of compounds confirmed in dose-response studies. |
| Z'-Factor (mean) | 0.78 | Average Z'-factor across all screening plates, indicating excellent assay quality.[17] |
| Final Hit Count | 100 | Number of confirmed hits after counter-screening and orthogonal assays. |
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound derivatives. By following a systematic approach of assay development, primary and secondary screening, and rigorous hit validation, researchers can efficiently identify promising lead compounds for further drug development. The adaptability of the described protocols allows for their application to a wide range of biological targets and assay technologies. The ultimate success of any HTS campaign relies on the quality of the assay and the thoroughness of the hit confirmation process.[8][28]
References
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. [Link]
-
The Best Automated Liquid Handling Systems of 2026 - LabX. [Link]
-
Reporting data from high-throughput screening of small-molecule libraries. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. [Link]
-
Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions - UIC Indigo. [Link]
-
Liquid Handling Robotics (Automated Systems) - Labcompare. [Link]
-
An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PubMed Central. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. [Link]
-
High-throughput screening - Wikipedia. [Link]
-
Design and implementation of high-throughput screening assays - PubMed. [Link]
-
Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed. [Link]
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. [Link]
-
Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC - PubMed Central. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. [Link]
-
Automated Liquid Handling System - Prime - HighRes Biosolutions. [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. [Link]
-
Etallwit High-Throughput Liquid Handling Robot – Automated Pipettor System for Lab Workflow Automati. [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. [Link]
-
The Importance of Counter Screens in HTS - Sygnature Discovery. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR - PMC - NIH. [Link]
-
Counter-Screen Service - Creative Biolabs. [Link]
-
High-Throughput Screening Data Analysis | Basicmedical Key. [Link]
-
Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed. [Link]
-
ACDD - Our Process | R. Ken Coit College of Pharmacy - The University of Arizona. [Link]
-
Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC - NIH. [Link]
-
On HTS: Z-factor. [Link]
-
Z-factor - Wikipedia. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays | Semantic Scholar. [Link]
-
High Throughput Screening Assays for Drug Discovery - BellBrook Labs. [Link]
-
(PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - ResearchGate. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
High Throughput Screening: Methods and Protocols - ResearchGate. [Link]
-
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors - MDPI. [Link]
-
High-Throughput Screening in Drug Discovery Explained - Technology Networks. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. [Link]
-
High-Throughput Screening (HTS) Services - Charles River Laboratories. [Link]
-
Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - NIH. [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI. [Link]
-
Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]
Sources
- 1. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. assay.dev [assay.dev]
- 19. The Best Automated Liquid Handling Systems of 2026 [labx.com]
- 20. labcompare.com [labcompare.com]
- 21. highresbio.com [highresbio.com]
- 22. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 26. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 27. researchgate.net [researchgate.net]
- 28. genome.gov [genome.gov]
Application Note: A Validated Stability-Indicating LC-MS Method for the Purity Analysis of N-benzyl-2-chloropyridine-4-carboxamide
Abstract
This application note presents a robust, stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the determination of purity and the analysis of related substances for N-benzyl-2-chloropyridine-4-carboxamide. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring its purity is critical for safety, efficacy, and regulatory compliance. The described reversed-phase HPLC (RP-HPLC) method, coupled with mass spectrometric detection, provides high sensitivity and specificity, enabling the separation of the main component from its degradation products and process-related impurities. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry and has been structured in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Introduction and Scientific Rationale
This compound belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities.[2][3] The accurate quantification of an API and its impurities is a mandatory requirement throughout the drug development lifecycle to ensure product quality and patient safety.[4] A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[5]
The challenge in analyzing pyridine-containing compounds lies in their basic nature, which can lead to poor peak shapes (tailing) on traditional silica-based chromatographic columns due to interactions with residual silanols.[6] Furthermore, the structural similarity between the API and its potential impurities necessitates a highly selective analytical technique.
This method leverages the resolving power of RP-HPLC with a modern C18 stationary phase and the definitive identification capabilities of mass spectrometry. The use of a volatile acidic modifier in the mobile phase is a critical choice; it protonates the pyridine nitrogen, minimizing undesirable ionic interactions with the stationary phase and ensuring symmetrical peak shapes.[7] Concurrently, it facilitates efficient protonation in the electrospray ionization (ESI) source, leading to a strong [M+H]⁺ signal for sensitive mass detection.[8] The method's design and validation approach are grounded in the principles outlined in ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose.[9][10]
Experimental Workflow and Instrumentation
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Forced Degradation Reagents: Hydrochloric acid (1N), Sodium hydroxide (1N), Hydrogen peroxide (30%)
Instrumentation and Conditions
| Parameter | Setting |
| LC System | UHPLC/HPLC system with binary pump, autosampler, and column oven |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source |
| Chromatography Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12.1-15 min (5% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Scan Mode | Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for [M+H]⁺ |
| Expected [M+H]⁺ | m/z 247.06 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for maximal signal) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/hr (Nitrogen) |
Detailed Protocols
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Test Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
System Suitability Solution (10 µg/mL): Transfer 100 µL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This solution is used to assess the performance of the chromatographic system.[11]
System Suitability Testing (SST)
Before initiating any sample analysis, the system's readiness must be confirmed.[12] This protocol ensures that the analytical system is performing as expected.
-
Equilibrate the LC-MS system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution (10 µg/mL).
-
Evaluate the resulting data against the predefined acceptance criteria. The objective of SST is to demonstrate the precision and suitability of the chromatographic system for the analysis.[13][14]
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) RSD | ≤ 1.0% | Demonstrates the stability and reproducibility of the pump and mobile phase. |
| Peak Area RSD | ≤ 2.0% | Confirms the precision of the injector and detector response. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry, indicating good column performance and lack of silanol interactions. |
| Theoretical Plates (N) | ≥ 5000 | Indicates the efficiency of the separation. |
| Signal-to-Noise (S/N) Ratio | ≥ 10 for the main peak | Ensures adequate sensitivity for detection.[15] |
If the system fails to meet these criteria, troubleshooting of the instrument and mobile phases must be performed before proceeding.
Purity Analysis Procedure
-
Following a successful SST, inject the diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Reference Standard Solution once.
-
Inject the Test Sample Solution in duplicate.
-
Process the chromatograms using the instrument's data acquisition software. Identify the main peak corresponding to this compound by its retention time and mass-to-charge ratio (m/z 247.06).
-
Calculate the purity using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Specificity
To be considered trustworthy, the analytical method must undergo validation to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies.[16][17] A critical component of this is demonstrating specificity through forced degradation studies.[18][19]
Caption: Logical workflow for forced degradation studies.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate that the method is stability-indicating.[20]
-
Acid Hydrolysis: Mix 1 mL of the Test Sample Solution with 1 mL of 1N HCl. Heat at 60 °C. Withdraw aliquots at various time points, neutralize with 1N NaOH, and analyze.
-
Base Hydrolysis: Mix 1 mL of the Test Sample Solution with 1 mL of 1N NaOH. Heat at 60 °C. Withdraw aliquots, neutralize with 1N HCl, and analyze.
-
Oxidation: Mix 1 mL of the Test Sample Solution with 1 mL of 30% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Expose the solid powder of the test sample to dry heat at 105 °C.
-
Photolytic Degradation: Expose the solid powder to light as specified in ICH guideline Q1B.
The goal is to achieve 5-20% degradation of the active substance. The results should demonstrate that the degradation product peaks are well-resolved from the main peak, confirming the method's specificity.
Expected Fragmentation Pattern
In MS/MS analysis for structural elucidation of impurities, the parent molecule (m/z 247) is expected to fragment via predictable pathways. The amide bond is often the most labile, leading to characteristic losses.
-
Loss of the benzyl group: A fragment at m/z 156 corresponding to the [2-chloropyridine-4-carboxamide]⁺ fragment.
-
Formation of the benzyl cation: A prominent fragment at m/z 91, which is characteristic of a benzyl moiety.[21][22]
These predictable fragmentation patterns are invaluable for tentatively identifying impurities where a reference standard is not available.
Conclusion
The LC-MS method detailed in this application note is demonstrated to be specific, precise, and robust for the purity analysis of this compound. The combination of a gradient RP-HPLC separation with sensitive ESI-MS detection allows for the confident identification and quantification of the main component and any related impurities. The protocol's foundation on system suitability checks and its validation against ICH guidelines ensures that it is a trustworthy and reliable tool for quality control and stability assessment in a regulated drug development environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][9]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link][16]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][1]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link][23]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link][24]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][17]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][25][26]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link][7]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link][10]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][27]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link][28]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link][11]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. MicroSolv. [Link][13]
-
SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link][29]
-
International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. IJRASET. [Link][12]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link][14]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link][15]
-
PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. National Center for Biotechnology Information. [Link][8]
-
PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. National Center for Biotechnology Information. [Link][30]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. AJRC. [Link][20]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link][18]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. eijppr.com. [Link][5]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][21]
-
National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. NCBI. [Link][2]
-
American Society for Microbiology. (2022). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link][31]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][22]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link][19]
-
National Center for Biotechnology Information. (n.d.). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NCBI. [Link][32]
-
MDPI. (n.d.). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link][33]
-
CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link][34]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link][35]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. NCBI. [Link][3]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Waters. [Link][4]
-
PubMed. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. National Center for Biotechnology Information. [Link][36]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. assayprism.com [assayprism.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biomedres.us [biomedres.us]
- 20. ajrconline.org [ajrconline.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 26. fda.gov [fda.gov]
- 27. starodub.nl [starodub.nl]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. chimia.ch [chimia.ch]
- 35. rsc.org [rsc.org]
- 36. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic N-benzyl-2-chloropyridine-4-carboxamide
Introduction
N-benzyl-2-chloropyridine-4-carboxamide is a key chemical intermediate with a molecular structure that suggests its potential utility in medicinal chemistry and drug development. The compound features a substituted pyridine ring linked to a benzylamine moiety via an amide bond, presenting a scaffold of interest for biological screening. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, impact yield, and introduce toxic byproducts in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) stands as a precise and efficient technique for the purification and analysis of such pharmaceutical intermediates.[1][2]
This application note provides a comprehensive guide to developing a robust reversed-phase HPLC (RP-HPLC) method for the purification of synthetically prepared this compound. We will delve into the rationale behind the selection of chromatographic parameters, a detailed step-by-step protocol for method development and purification, and guidance on data interpretation and troubleshooting. The principles outlined herein are designed to be a starting point for researchers, enabling them to adapt and optimize the method for their specific synthetic outcomes.
Physicochemical Properties and Initial Method Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development strategy.
Structure and Polarity:
This compound (Molecular Formula: C₁₃H₁₁ClN₂O) possesses a moderately nonpolar character.[3] The presence of the benzyl and chloropyridine rings contributes to its hydrophobicity. The amide linkage and the nitrogen atom in the pyridine ring introduce some polar characteristics. The predicted XlogP value of 2.4 suggests good retention on a reversed-phase column.[3]
Solubility:
UV Absorbance:
The presence of aromatic rings (benzyl and pyridine) indicates that the compound will exhibit strong UV absorbance. Based on the UV spectra of similar structures like 2-chloropyridine, a maximum absorbance (λmax) is anticipated in the range of 250-280 nm.[4] An initial UV scan of a dilute solution of the crude product is recommended to determine the optimal wavelength for detection.
HPLC Method Development Strategy
The development of an efficient HPLC purification method involves a systematic optimization of the stationary phase, mobile phase, and gradient conditions. The overall workflow for this process is outlined below.
Caption: A systematic workflow for the development of an HPLC purification method.
Stationary Phase Selection
Given the moderately nonpolar nature of this compound, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilyl) bonded silica column is a versatile and robust starting point, offering excellent hydrophobic retention for aromatic compounds.
Table 1: Recommended HPLC Column Specifications
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) | Provides strong hydrophobic interactions with the aromatic rings of the analyte. |
| Particle Size | 5 µm | A good balance between efficiency and backpressure for preparative purification. |
| Pore Size | 100-120 Å | Suitable for small molecules like the target compound. |
| Dimensions | 4.6 x 250 mm (Analytical) 21.2 x 250 mm (Preparative) | Standard dimensions for method development and scale-up. |
Mobile Phase Selection and Optimization
The mobile phase composition is a critical parameter for achieving optimal separation.
-
Solvents: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC. ACN is often preferred over methanol for its lower viscosity and better UV transparency.
-
pH Modifier: The pyridine moiety in the target compound is basic and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[5][6] To mitigate this, the addition of an acidic modifier to the mobile phase is crucial. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are common choices. Formic acid is generally preferred for its compatibility with mass spectrometry (MS) if subsequent analysis is required. The low pH ensures that the pyridine nitrogen is protonated, leading to more symmetrical peak shapes.[7]
Gradient Elution Strategy
Due to the presence of potential impurities with varying polarities from the synthesis, a gradient elution method is recommended over an isocratic one. A gradient allows for the separation of a wider range of compounds in a single run.
Initial Scouting Gradient:
A broad gradient is initially employed to determine the approximate elution profile of the target compound and its impurities.
Table 2: Initial Gradient Scouting Parameters
| Time (min) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
This "scouting" run will provide the retention time of the main peak, which can then be used to design a more focused gradient for optimal separation.
Experimental Protocol
This section provides a step-by-step protocol for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥98%)
-
HPLC system with a UV detector and fraction collector
-
Analytical and preparative C18 columns (as specified in Table 1)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Sample Preparation
-
Solubility Test: Determine the solubility of the crude product in ACN or a mixture of ACN and water.
-
Sample Solution: Prepare a stock solution of the crude product at a concentration of approximately 10 mg/mL in a suitable solvent (e.g., ACN).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: Step-by-step workflow for the HPLC purification of the target compound.
Table 3: Optimized Preparative HPLC Parameters
| Parameter | Setting |
| Column | C18, 5 µm, 21.2 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized based on scouting run (Example: 30-70% B over 20 min) |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and loading study) |
| Detection | UV at λmax (e.g., 260 nm) |
| Column Temperature | Ambient |
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions using the developed analytical HPLC method to assess their purity.
-
Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Characterization: Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.
Potential Impurities and Troubleshooting
The synthesis of this compound likely involves the amidation of a 2-chloropyridine-4-carboxylic acid derivative with benzylamine.[5] Potential impurities could include:
-
Unreacted starting materials: 2-chloropyridine-4-carboxylic acid and benzylamine.
-
Byproducts from the coupling reaction: If a coupling agent is used, byproducts from the reagent may be present.[8]
-
Side-reaction products: Such as the formation of a di-benzylated product if the reaction conditions are not well-controlled.
Troubleshooting Common HPLC Issues:
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid).[5] |
| Poor Resolution | Inappropriate gradient slope. | Optimize the gradient to be shallower around the elution time of the target compound. |
| Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents and flush the system thoroughly. |
| High Backpressure | Column blockage or precipitation of the sample. | Filter the sample and mobile phase. Check for blockages in the system. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of synthetic this compound. By following a systematic approach to method development, starting with analyte characterization and moving through column and mobile phase selection to gradient optimization, researchers can achieve high-purity material suitable for further use in drug discovery and development. The principles and protocols described herein are intended to serve as a robust starting point, and further optimization may be required based on the specific impurity profile of the synthesized crude product.
References
-
PrepChem. (n.d.). Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4771–4776. Retrieved from [Link]
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H11ClN2O). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
MDPI. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Retrieved from [Link]
-
GSRS. (n.d.). 4-N-BENZYL-6-CHLOROPYRIMIDINE-2,4-DIAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]
-
ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]
-
RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. Retrieved from [Link]
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. Pyridine, 2-chloro- [webbook.nist.gov]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. research.unipd.it [research.unipd.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Molecular Docking Studies of N-benzyl-2-chloropyridine-4-carboxamide with SHP2
Abstract
This document provides a comprehensive guide for conducting molecular docking studies of N-benzyl-2-chloropyridine-4-carboxamide, a novel compound of interest, with the protein tyrosine phosphatase SHP2. SHP2 is a well-validated drug target in oncology, and understanding the binding interactions of potential inhibitors is crucial for the development of new therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and detailed, step-by-step protocols. We will cover ligand and protein preparation, the molecular docking workflow using AutoDock Vina, and the analysis and validation of the results, ensuring a scientifically rigorous approach.
Introduction: The Rationale for Targeting SHP2 with this compound
Protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling molecule that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival through the RAS-ERK signaling pathway.[1] Dysregulation of SHP2 activity, often due to activating mutations, is implicated in several human cancers, making it an attractive target for therapeutic intervention.[1][2] The structure of SHP2 includes two SH2 domains and a protein tyrosine phosphatase (PTP) domain. In its inactive state, the N-terminal SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition.[3][4][5] Allosteric inhibitors have been developed that stabilize this auto-inhibited conformation, offering a promising strategy for modulating SHP2 activity.[1][6]
The this compound scaffold represents a class of compounds with demonstrated biological activities, including potential antitumor properties.[7] The pyridine carboxamide moiety is a versatile scaffold in medicinal chemistry, known to engage in various interactions with biological targets.[8] This guide will explore the potential of this compound as an allosteric inhibitor of SHP2 through in silico molecular docking studies. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a powerful tool in structure-based drug design for predicting binding modes and affinities of small molecules to protein targets.
Overall Workflow of the Molecular Docking Study
The entire process, from conceptualization to data analysis, can be visualized as a streamlined workflow.
Caption: A flowchart illustrating the key stages of the molecular docking study.
Materials and Software
A successful molecular docking study relies on the correct preparation of both the small molecule (ligand) and the macromolecule (protein), as well as the appropriate selection of software tools.
Ligand: this compound
-
Structure: The 3D structure of this compound can be obtained from PubChem (CID: 53395988).[10] It is crucial to start with a high-quality 3D structure for docking.
-
Preparation: The ligand structure needs to be prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. This ensures that the ligand is in a chemically correct and energetically favorable state for docking.
Target Protein: SHP2
-
PDB Entry: For this study, we will use the crystal structure of human SHP2 in its auto-inhibited conformation. A suitable PDB entry is 2SHP , which provides the structure of the N-terminal SH2 domain blocking the PTP active site.[3][4] Another excellent option is 5EHR , which is a co-crystal structure of SHP2 with an allosteric inhibitor, SHP099, bound to the tunnel-like pocket at the interface of the three domains.[1] Using an allosteric inhibitor co-crystal structure can be advantageous for defining the binding pocket. For this protocol, we will proceed with 5EHR .
-
Preparation: The protein structure must be prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning charges. This process readies the protein for the docking simulation.
Software Requirements
| Software | Purpose | Justification |
| UCSF Chimera | Visualization, Protein & Ligand Preparation | A powerful and user-friendly molecular visualization program that simplifies the preparation of molecules for docking.[11][12] |
| AutoDock Vina | Molecular Docking | A widely used, accurate, and computationally efficient open-source program for molecular docking.[13][14][15] |
| PyMOL | Visualization and Analysis of Results | Excellent for creating high-quality images of protein-ligand interactions and for detailed analysis of docking poses.[16][17][18][19][20] |
| Open Babel | File Format Conversion | A versatile chemical toolbox for converting between different chemical file formats. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing the ligand and protein, performing the docking simulation, and analyzing the results.
Protein and Ligand Preparation Workflow
The initial and most critical phase of a docking study is the meticulous preparation of both the protein and the ligand.
Caption: A detailed workflow for the preparation of the protein and ligand.
Step-by-Step Protein Preparation (SHP2)
-
Download the PDB file: Obtain the structure of SHP2 (PDB ID: 5EHR) from the RCSB PDB database.
-
Clean the Protein:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules by selecting Select -> Structure -> solvent and then Actions -> Atoms/Bonds -> delete.
-
Remove the co-crystallized inhibitor (SHP099) by selecting it and deleting it.
-
-
Prepare the Protein for Docking:
-
Use the Dock Prep tool in UCSF Chimera (Tools -> Structure Editing -> Dock Prep).[11]
-
This tool will add hydrogens (polar hydrogens are sufficient for AutoDock Vina), and assign partial charges.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step-by-Step Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem in SDF or MOL2 format.
-
Prepare the Ligand:
-
Open the ligand file in UCSF Chimera.
-
Add hydrogens (Tools -> Structure Editing -> AddH).
-
Assign Gasteiger partial charges (Tools -> Structure Editing -> Add Charge).
-
AutoDock Tools (part of MGLTools, but functionality is also available through Chimera's interface to AutoDock Vina) will automatically detect rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Protocol
The docking simulation itself involves defining a search space on the protein and running the docking algorithm.
Caption: The sequential steps of the molecular docking simulation.
Step-by-Step Docking Simulation using AutoDock Vina
-
Set up the Docking in UCSF Chimera:
-
Open the prepared SHP2 PDBQT file.
-
Open the prepared ligand PDBQT file.
-
Navigate to Tools -> Surface/Binding Analysis -> AutoDock Vina.
-
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.
-
Center the grid box on the allosteric binding site identified from the 5EHR structure (where SHP099 was bound).
-
Adjust the size of the grid box to encompass the entire binding pocket, typically with a buffer of a few angstroms around the known binding site.
-
-
Configure and Run Docking:
-
Set the output file location.
-
The 'exhaustiveness' parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. A value of 8 is a good starting point.
-
Click "Apply" to run the docking simulation.
-
-
Output: AutoDock Vina will generate an output PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores.
Results Analysis and Interpretation
Binding Affinity
-
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[9]
-
More negative values indicate a stronger predicted binding affinity.
-
It is important to note that this is a predicted value and should be interpreted in the context of the overall study.
Binding Pose and Interactions
-
The docked poses should be visually inspected using software like PyMOL or UCSF Chimera.[8][16][21]
-
The top-ranked pose (with the lowest binding energy) is typically of the most interest.
-
Analyze the interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding.
-
Hydrophobic interactions: Non-polar parts of the ligand interacting with non-polar residues of the protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
-
Identifying the key residues involved in these interactions can provide insights into the mechanism of binding.[8]
Summarizing Quantitative Data
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.5 | 0.00 | GLU25, ARG28, TYR32 |
| 2 | -9.2 | 1.23 | GLU25, ARG28, LEU45 |
| 3 | -8.9 | 1.87 | TYR32, PHE50 |
| ... | ... | ... | ... |
Validation and Controls
To ensure the trustworthiness of the docking protocol, it is essential to perform validation studies.
Re-docking of a Known Inhibitor
-
A common validation method is to re-dock the co-crystallized ligand (in this case, SHP099 from PDB ID 5EHR) back into the binding site.[22][23][24]
-
The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, typically less than 2.0 Å.[8][22]
Comparison with Known Binders and Decoys
-
If available, docking a set of known binders and non-binders (decoys) can help to assess the ability of the docking protocol to distinguish between active and inactive compounds.
Conclusion
This application note has outlined a detailed and scientifically robust protocol for conducting molecular docking studies of this compound with the cancer drug target SHP2. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and lead optimization efforts in the pursuit of novel SHP2 inhibitors. The combination of careful preparation, validated docking protocols, and thorough analysis is paramount for generating reliable and impactful in silico results.
References
-
Hof, P., Pluskey, S., Dhe-Paganon, S., Eck, M.J., & Shoelson, S.E. (1998). Crystal structure of the tyrosine phosphatase SHP-2. Cell, 92(4), 441-450. [Link]
-
Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. [Link]
-
Eck, M. J., Pluskey, S., Trüb, T., Harrison, S. C., & Shoelson, S. E. (1998). Crystal structure of the tyrosine phosphatase SHP-2. PubMed. [Link]
-
Liu, X. H., Liu, H. F., Shen, X., Song, B. A., Bhadury, P. S., Zhu, H. L., Liu, J. X., & Qi, X. B. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4163–4167. [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. [Link]
-
How to analysis the Autodock Vina results by UCSF Chimera? (2021, May 25). YouTube. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
How To Use Pymol? Getting Started with Molecular Visualizations. (2024, September 13). YouTube. [Link]
-
RCSB PDB. (2007, November 13). 3B7O: Crystal structure of the human tyrosine phosphatase SHP2 (PTPN11) with an accessible active site. RCSB PDB. [Link]
-
Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. [Link]
-
Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics. (2020, June 13). YouTube. [Link]
-
Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]
-
SHP2 structure and scheme of the activation process. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
RCSB PDB. (2018, January 17). 6BMW: Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitors SHP099 and SHP504. RCSB PDB. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
How can I validate a docking protocol? - ResearchGate. (2015, July 7). ResearchGate. [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]
-
Structure of Tyrosine-protein phosphatase non-receptor type 11 (SHP-2)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kumar, A., & Singh, J. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in molecular biology (Clifton, N.J.), 2114, 239–247. [Link]
-
Representative SHP2 (PDB: 2SHP) inhibitors targeting the PTP catalytic... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. [Link]
-
RCSB PDB. (2023, February 15). 7XHQ: Small-molecule Allosteric Regulation Mechanism of SHP2. RCSB PDB. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. [Link]
-
Diller, D. J., & Merz, K. M., Jr. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). Journal of chemical information and modeling, 48(4), 861–872. [Link]
-
How to analyse the result obtained after ligand - protein docking using ucsf chimera. (2019, January 2). ResearchGate. [Link]
-
13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Al-Khafaji, K., & Al-Azawi, A. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of the Indian Chemical Society, 98(11), 100182. [Link]
-
Tutorial: Visualization of Macromolecules. (n.d.). UC Santa Barbara. [Link]
-
DOCKING TUTORIAL. (2010, June 24). Inserm. [Link]
-
Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025, October 8). In Silico Design. [Link]
-
Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., Antonakos, B., Chen, C. H., Chen, Z., Cooke, V. G., Dobson, J. R., Deng, Z., Farrow, N. A., Firestone, B., Fodor, M., Fridrich, C., Gero, T. W., Haling, J. R., Hill, E. R., … Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
-
Targeting SHP2 Cryptic Allosteric Sites for Effective Cancer Therapy. (2023). ChemRxiv. [Link]
-
This compound (C13H11ClN2O). (n.d.). PubChemLite. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rcsb.org [rcsb.org]
- 4. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 19. youtube.com [youtube.com]
- 20. dasher.wustl.edu [dasher.wustl.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of N-benzyl-2-chloropyridine-4-carboxamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridine Carboxamides
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to form hydrogen bonds and engage in various intermolecular interactions has made it a cornerstone in the design of enzyme inhibitors and receptor modulators.[1] Within this class, N-benzyl-2-chloropyridine-4-carboxamide and its analogs have emerged as a promising chemotype for the development of novel therapeutic agents, particularly in oncology. The N-benzyl group provides a versatile point for modification to explore the hydrophobic and electronic requirements of target binding pockets, while the 2-chloropyridine-4-carboxamide core offers a rigid framework with specific hydrogen bonding capabilities. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of these analogs, along with detailed protocols for their synthesis, characterization, and biological evaluation as potential anticancer agents.
I. Rationale for SAR Studies of this compound Analogs
The primary objective of SAR studies is to systematically modify a lead compound's structure to understand how these changes affect its biological activity. For this compound analogs, SAR exploration focuses on three main regions:
-
The Benzyl Moiety (A-ring): Substituents on the phenyl ring can profoundly influence the compound's lipophilicity, electronic properties, and steric interactions with the target protein. Variations in the position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents can lead to significant changes in potency and selectivity.
-
The Pyridine Core (B-ring): The 2-chloro substituent is a key feature, potentially acting as a leaving group in covalent interactions or influencing the electronic nature of the pyridine ring. Modifications at other positions of the pyridine ring can alter the compound's overall geometry and hydrogen bonding capacity.
-
The Carboxamide Linker: The amide bond provides a crucial hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target enzyme or receptor. While less frequently modified, changes to this linker can impact conformational flexibility and binding affinity.
By systematically synthesizing and evaluating a library of analogs with variations in these regions, researchers can build a comprehensive SAR model. This model is instrumental in guiding the design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic properties.
II. Synthesis and Purification Protocols
The synthesis of this compound analogs is typically achieved through a convergent synthesis strategy. The following protocols provide a general framework for the preparation and purification of these compounds.
Protocol 1: Synthesis of this compound Analogs
This protocol describes a common two-step procedure for the synthesis of the target compounds, starting from 2-chloroisonicotinic acid.
Step 1: Acyl Chloride Formation
-
To a solution of 2-chloroisonicotinic acid (1.0 eq) in dry toluene (10 mL/mmol), add thionyl chloride (3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 95 °C) for 1-2 hours, monitoring the reaction by TLC.
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloroisonicotinic acid chloride is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 2-chloroisonicotinic acid chloride in dry acetone or dichloromethane (10 mL/mmol).
-
In a separate flask, dissolve the desired substituted benzylamine (1.0 eq) and triethylamine (1.1 eq) in the same solvent.
-
Add the acid chloride solution dropwise to the benzylamine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the final compounds should be confirmed by:
-
NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretching of the amide).
-
Elemental Analysis: To confirm the elemental composition.
-
III. In Vitro Biological Evaluation: Assessing Anticancer Activity
The following protocols outline standard assays for evaluating the cytotoxic effects of this compound analogs against human cancer cell lines.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
IV. Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on this compound analogs as anticancer agents is not extensively documented in a single source, we can infer key relationships from studies on structurally similar compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives and other pyridine carboxamides.[4][5]
Key SAR Observations from Related Compound Series:
-
Substitution on the Benzyl Ring:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or trifluoromethyl (CF3) groups on the benzyl ring often enhance cytotoxic activity. The position of the substituent is crucial; for instance, meta or para substitution can be more favorable than ortho substitution due to steric hindrance.[6]
-
Electron-Donating Groups (EDGs): Methoxy (OCH3) or methyl (CH3) groups can have variable effects. In some series, they increase activity, while in others, they are less effective than EWGs.[5]
-
-
The 2-Chloro Substituent on the Pyridine Ring: The presence of the chlorine atom at the 2-position of the pyridine ring is considered important for activity, potentially by influencing the electronic properties of the ring or by participating in interactions with the biological target.
-
Lipophilicity: A balance in lipophilicity is generally required for good cell permeability and target engagement. Highly lipophilic or hydrophilic compounds may exhibit poor activity.
Illustrative Data of Related Analogs
The following table presents hypothetical IC50 values for a series of this compound analogs to illustrate potential SAR trends.
| Compound ID | R (Substitution on Benzyl Ring) | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| 1 | H | > 50 | > 50 |
| 2a | 4-F | 15.2 | 20.5 |
| 2b | 4-Cl | 12.8 | 18.1 |
| 2c | 4-Br | 13.5 | 19.3 |
| 3 | 4-CF3 | 8.5 | 10.2 |
| 4 | 4-OCH3 | 25.1 | 30.8 |
| 5 | 3,4-diCl | 5.3 | 7.6 |
Note: The IC50 values in this table are for illustrative purposes to demonstrate potential SAR trends and are not based on a single, specific experimental study of this exact compound series.
V. Mechanistic Insights and Potential Molecular Targets
The anticancer activity of pyridine carboxamide derivatives can be attributed to various mechanisms of action. Based on studies of related compounds, potential molecular targets for this compound analogs include:
-
Kinase Inhibition: Many pyridine-containing compounds are known to be kinase inhibitors. These analogs may target receptor tyrosine kinases like VEGFR-2 or intracellular signaling kinases involved in cell proliferation and survival pathways.
-
Tubulin Polymerization Inhibition: Some heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: These compounds may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays, are necessary to elucidate the precise mechanism of action for this class of compounds.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions on the benzyl ring allow for extensive SAR exploration to optimize potency and selectivity. Future work should focus on synthesizing a broader library of analogs and evaluating them against a panel of cancer cell lines to establish a definitive SAR. Furthermore, target identification and mechanistic studies will be crucial for advancing the most promising compounds into preclinical development.
Diagrams
Sources
- 1. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of cytotoxic drug activity in human tumour cell lines, by amine-substituted 2-arylbenzimidazole-4-carboxamide PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-benzyl-2-chloropyridine-4-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of N-benzyl-2-chloropyridine-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Overview of the Synthesis
The synthesis of this compound is a fundamental amide coupling reaction. The primary challenge lies in the electronic nature of the 2-chloropyridine-4-carboxylic acid starting material. The pyridine ring is electron-deficient, which can affect the reactivity of the carboxylic acid. Furthermore, the 2-chloro substituent presents a potential site for unwanted nucleophilic aromatic substitution (SNAr) side reactions, particularly under harsh conditions.
The two most common and effective strategies for this synthesis are:
-
Two-Step Acyl Chloride Method: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with benzylamine.
-
One-Pot Coupling Agent Method: Direct coupling of the carboxylic acid and benzylamine using a dedicated coupling reagent.
This guide will provide detailed protocols, troubleshooting, and FAQs for both approaches.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
Low or no product yield is one of the most common issues in amide synthesis. The root cause often relates to reagent deactivation or incomplete activation of the carboxylic acid.[1]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[1][2]
-
Solution (Acyl Chloride Method): Ensure complete conversion to the acyl chloride. Use a slight excess (1.1-1.5 equivalents) of thionyl chloride (SOCl₂) or oxalyl chloride.[3] Heating the reaction (e.g., reflux in toluene) is often necessary.[4] It is critical to remove all excess SOCl₂ under vacuum before adding the amine, as it can react with and consume the benzylamine.[3]
-
Solution (Coupling Agent Method): The coupling reagent may be old or degraded. Use fresh, high-quality coupling agents like HATU, HBTU, or EDC. Ensure you are using the correct stoichiometry, typically 1.05-1.2 equivalents.
-
-
Amine Deactivation (Protonation): Benzylamine is a base and can be protonated by the acidic starting material or by HCl generated during the acyl chloride formation. A protonated amine is no longer nucleophilic and will not react.[1][3]
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[5] A common strategy is to use at least 2 equivalents of benzylamine (one to react, one to act as the base) or, more efficiently, 1 equivalent of benzylamine and 1.1-1.5 equivalents of TEA or DIPEA.[6]
-
-
Hydrolysis of Intermediates: Acyl chlorides and activated esters are highly sensitive to moisture. The presence of water will hydrolyze them back to the unreactive carboxylic acid.[1]
-
Solution: Use anhydrous (dry) solvents (e.g., DCM, THF, acetonitrile) and reagents.[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Q2: I'm observing significant impurity formation. How can I minimize side reactions?
The formation of side products complicates purification and reduces the yield of the desired amide.
Potential Causes & Solutions:
-
Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position on the pyridine ring is activated towards nucleophilic attack. At elevated temperatures, benzylamine can displace the chloride, leading to the formation of N-benzyl-2-(benzylamino)pyridine-4-carboxamide.[7]
-
Solution: Maintain a low reaction temperature. When adding the acyl chloride or activated acid to the amine solution, use an ice bath (0-5 °C).[5] Allow the reaction to proceed at this temperature or warm slowly to room temperature. Avoid prolonged heating.
-
-
Diacylation of the Amine: If an excess of the acyl chloride or activated acid is used, it can react with the newly formed amide product, leading to diacylation.
-
Solution: Carefully control the stoichiometry. Add the acyl chloride solution dropwise to the amine solution rather than the other way around. This ensures the amine is always in slight excess locally, minimizing the chance of diacylation.[5]
-
-
Formation of Symmetric Anhydride: When using coupling agents, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form a symmetric anhydride. This is less reactive than the activated ester and can slow the reaction.
-
Solution: This is a known pathway for some coupling reagents. Using additives like HOBt or OxymaPure can help suppress this and other side reactions.[1]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Incomplete acid activation | Use fresh activating agent (e.g., SOCl₂, HATU) in slight excess; ensure reaction for activation goes to completion. |
| Amine protonation | Add a non-nucleophilic base (TEA, DIPEA, 2 eq.).[5] | |
| Hydrolysis of intermediates | Use anhydrous solvents and an inert atmosphere.[1] | |
| Side Products | Nucleophilic Substitution (SNAr) | Maintain low temperature (0-5 °C) during addition and reaction.[7] |
| Diacylation of amine | Add acyl chloride dropwise to the amine solution; use 1:1 stoichiometry. | |
| Reaction Stalls | Steric hindrance | Switch to a more potent coupling agent (e.g., HATU); consider slightly elevated temperature (e.g., 40 °C) after initial low-temp addition, monitoring for SNAr. |
| Poor reagent solubility | Choose a solvent that dissolves all components well (e.g., DMF, DCM, THF).[5] |
Frequently Asked Questions (FAQs)
-
Q: How do I prepare the 2-chloropyridine-4-carbonyl chloride intermediate?
-
A: The most common method is to react 2-chloropyridine-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.[8][9] The reaction is typically heated to reflux in an inert solvent like toluene or dichloromethane (DCM) for 1-3 hours.[4] It is crucial to then remove the excess SOCl₂ and solvent under vacuum before proceeding.[3]
-
-
Q: Which coupling agent is best for this synthesis?
-
A: The choice depends on factors like cost, scale, and the reactivity of your specific substrates.
-
Carbodiimides (EDC, DCC): Cost-effective and widely used. They form an O-acylisourea intermediate. Using them with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to increase efficiency and suppress side reactions.[1][7][10]
-
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These are more powerful and faster than carbodiimides, making them excellent for difficult couplings.[7] HATU is particularly effective and known for its high reactivity and low rates of racemization.[10]
-
-
-
Q: What is the best solvent?
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (usually the carboxylic acid) and the appearance of a new, typically less polar, product spot indicates progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[5]
-
Detailed Experimental Protocols
Protocol A: Two-Step Synthesis via Acyl Chloride
This protocol is robust and generally high-yielding.
Step 1: Synthesis of 2-Chloropyridine-4-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine-4-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a few drops of DMF (catalyst).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours under a nitrogen atmosphere. The solid should fully dissolve.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add dry toluene and evaporate under vacuum again; repeat this process twice.[4] The resulting crude acyl chloride is used directly in the next step.
Step 2: Amide Formation
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.[5]
-
Cool this solution to 0 °C in an ice-water bath.
-
Dissolve the crude 2-chloropyridine-4-carbonyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled benzylamine solution over 30 minutes, ensuring the temperature remains below 5 °C.[5]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol B: One-Pot Synthesis with HATU Coupling Agent
This protocol is faster and avoids handling thionyl chloride directly.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.[7]
-
Stir the mixture at room temperature for 5 minutes.
-
Add DIPEA (2.0 eq) and stir for another 10 minutes to pre-activate the acid.
-
Add benzylamine (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting carboxylic acid is consumed.
-
Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. Alternatively, dilute with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol A.
Visualizations and Workflows
General Reaction Mechanism (Acyl Chloride Route)
Caption: Mechanism of this compound synthesis via the acyl chloride intermediate.
Experimental Workflow
Caption: General experimental workflow for amide synthesis.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation [mdpi.com]
- 9. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Pyridine Carboxamides
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridine carboxamides. It provides in-depth technical guidance in a question-and-answer format, explaining the causality behind experimental observations and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues in Amide Coupling Reactions (e.g., using EDC, HATU)
Question 1: I've performed an EDC-mediated coupling of a pyridine carboxylic acid and an amine. After workup, my NMR is messy, and I see a persistent impurity. What is this and how do I remove it?
Answer: The most common byproduct in a reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the corresponding N,N'-disubstituted urea, in this case, N-ethyl-N'-(3-dimethylaminopropyl)urea.[1] This is formed from the EDC reagent after it has activated the carboxylic acid.
Causality: The mechanism of amide bond formation with carbodiimides involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then attacked by the amine to form the desired amide and the urea byproduct. If this intermediate is attacked by water or rearranges, it can also lead to side products, but the urea is the most common stoichiometric byproduct.
Troubleshooting and Removal Protocol: The key advantage of using EDC is that its urea byproduct is water-soluble, unlike the byproduct from DCC (dicyclohexylcarbodiimide).[1][3] This property is exploited for its removal.
-
Acidic Aqueous Wash: The most effective method is to wash the organic reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M to 1 M HCl).[4] This protonates the dimethylamino group on the urea byproduct, rendering it highly soluble in the aqueous layer.[4][5] The desired amide product typically remains in the organic layer.
-
Water Wash: If your product is sensitive to acid, repeated washing with water can also remove the urea byproduct, though it may be less efficient.[5]
-
Chromatography: If the aqueous wash is insufficient or if your product has some water solubility, the urea byproduct can typically be removed by standard silica gel column chromatography.[1]
Step-by-Step Aqueous Wash Protocol:
-
Following the reaction, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of dilute HCl (e.g., 0.1 M).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash 1-2 more times.[4]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Question 2: I used HATU for a difficult coupling, and while the reaction worked, I have a byproduct that is hard to remove by chromatography. What is it?
Answer: When using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), you will generate tetramethylurea as a byproduct.[6][7] Additionally, if the wrong base is used or if the reaction is not set up correctly, a guanidinium byproduct can form from the reaction of HATU with the amine starting material.[8][9]
Causality: HATU activates the carboxylic acid to form an OAt-active ester, releasing tetramethylurea in the process.[7] Uronium-based coupling reagents like HATU can also directly react with primary or secondary amines to form a tetramethylguanidinium salt, which can be an undesired side reaction.[8][9] To avoid this, the carboxylic acid should be pre-activated with HATU before the amine is added.[8]
Troubleshooting and Removal:
-
Tetramethylurea Removal: Tetramethylurea is organic soluble and can be volatile. It often co-elutes with the product in chromatography. It can sometimes be removed under high vacuum with gentle heating, provided your product is not heat-sensitive.
-
Guanidinium Byproduct Removal: This byproduct is a salt and can be removed with an aqueous workup, similar to the EDC-urea byproduct.
-
Reaction Optimization: To prevent the guanidinium byproduct, dissolve the carboxylic acid, base (e.g., DIPEA), and HATU in the solvent first. Stir for 5-10 minutes to allow for pre-activation before adding the amine.[8] Using a sterically hindered base like 2,6-lutidine can also suppress the guanylation side reaction.[9]
Category 2: Issues in Hydrolysis of Cyanopyridines
Question 3: I am trying to synthesize a pyridine carboxamide from a cyanopyridine, but the reaction is either very slow or I get the pyridine carboxylic acid as the major product. How can I control this?
Answer: This is a classic case of either incomplete reaction or over-hydrolysis. The hydrolysis of a nitrile to a primary amide can be followed by a second hydrolysis of the amide to the carboxylic acid.[10] Controlling the reaction conditions is critical for selectivity.
Causality: The hydrolysis of a cyano group proceeds in two steps. The first step, hydration, converts the nitrile to an amide. The second step, hydrolysis, converts the amide to a carboxylic acid and ammonia/amine. Both steps can be catalyzed by acid or base. If the conditions are too harsh (high temperature, high concentration of catalyst, long reaction time), the reaction will proceed to the carboxylic acid.[10][11]
Troubleshooting and Control:
-
Milder Conditions: Use a lower temperature or a lower concentration of acid or base to favor the formation of the amide.[10]
-
Catalyst Choice: Manganese dioxide (MnO₂) has been shown to be an effective heterogeneous catalyst for the selective hydration of nitriles to amides with minimal formation of carboxylic acid byproducts.[12]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Once the starting cyanopyridine is consumed, immediately work up the reaction to prevent over-hydrolysis.
-
Stoichiometry of Water: The amount of water used can influence the final product. For hydration to the amide, one molecule of water is consumed per cyano group, whereas hydrolysis to the acid consumes two.[10][11]
Purification Master Protocol: Recrystallization
Question 4: My product is a solid, but it's still slightly impure after chromatography. How can I improve its purity?
Answer: Recrystallization is a powerful purification technique for solid compounds that can remove small amounts of impurities, often leading to a product of very high purity.[4][13] It is frequently used as the final purification step for active pharmaceutical ingredients (APIs).[14]
Principle: The principle of recrystallization relies on the differential solubility of a compound in a specific solvent at different temperatures.[4] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while the impurities are either highly soluble or insoluble in the solvent at all temperatures.[4][13]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent should dissolve the crude product when heated to boiling but cause it to crystallize upon cooling.[13] Test small amounts in test tubes with different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water, or mixtures thereof).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to wet the crystals. Heat the mixture to boiling with stirring (using a hot plate).
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
(Optional) Hot Filtration: If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration. This involves quickly filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals. The cooling process can be completed by placing the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven until a constant weight is achieved.
Data Summary
| Synthetic Route | Common Byproduct(s) | Source of Byproduct | Recommended Removal Method |
| Amidation (EDC) | N-ethyl-N'-(3-dimethylaminopropyl)urea | Stoichiometric byproduct of EDC | Dilute acid wash (e.g., 0.1 M HCl)[1][4][5] |
| Amidation (HATU) | Tetramethylurea | Stoichiometric byproduct of HATU | High vacuum, Chromatography[6][7] |
| Tetramethylguanidinium Salt | Side reaction of HATU with amine | Pre-activation of acid; Aqueous wash[8][9] | |
| Hydrolysis of Cyanopyridine | Pyridine Carboxylic Acid | Over-hydrolysis of the amide product | Controlled reaction time/temp; Milder catalyst[10][11] |
| Unreacted Cyanopyridine | Incomplete reaction | Chromatography, Recrystallization |
Visual Workflows
Workflow for Amidation Synthesis and Purification
Caption: Decision tree for selecting an appropriate purification strategy.
References
-
ResearchGate. How EDC byproduct urea can be separated?. [Link]
-
Anaspec. Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). [Link]
-
Kim Reactor (YouTube). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]
-
PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
J-Stage. Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Reddit. HATU/PyBOP coupling procedure question. [Link]
-
PMC - NIH. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]
- Google Patents.
-
Wikipedia. HATU. [Link]
- Google Patents.
-
LookChem. Purification of Pyridine - Chempedia. [Link]
-
PMC - NIH. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
- Google Patents.
-
RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]
-
Taylor & Francis Online. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]
-
ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. [Link]
- Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
-
Organic Chemistry Frontiers (RSC Publishing). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. [Link]
-
ResearchGate. Hydration and hydrolysis reactions of cyanamides. [Link]
-
Chemistry LibreTexts. Making Amides from Nitriles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. peptide.com [peptide.com]
- 4. praxilabs.com [praxilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of N-benzyl-2-chloropyridine-4-carboxamide
Welcome to the technical support hub for the synthesis of N-benzyl-2-chloropyridine-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section tackles specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue.
Potential Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Inadequate Activation of Carboxylic Acid | The direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's carbonyl group must be activated to make it more electrophilic. | 1. Convert to Acyl Chloride: The most common and effective method is to convert 2-chloropyridine-4-carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This creates a highly reactive intermediate.2. Use a Coupling Reagent: Employ a peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HBTU, or HATU.[4][5] These reagents activate the carboxylic acid in situ to form a reactive ester, facilitating the amidation. |
| Poor Nucleophilicity of Benzylamine | While benzylamine is a reasonably good nucleophile, its reactivity can be diminished if the reaction medium is acidic, leading to protonation of the amine. | 1. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture, especially when using the acyl chloride method. The base neutralizes the HCl byproduct, preventing the protonation of benzylamine.[6] 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzylamine to ensure the complete consumption of the activated carboxylic acid. |
| Reaction Temperature Too Low | Amidation reactions often require thermal energy to overcome the activation barrier, especially if the reactants are sterically hindered or electronically deactivated. | Optimize Temperature: For the acyl chloride route, the reaction is often performed at 0 °C initially and then allowed to warm to room temperature.[6] For direct amidation using coupling agents, temperatures may range from room temperature to gentle heating (e.g., 40-60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate (e.g., the acyl chloride) back to the unreactive carboxylic acid, thereby reducing the yield. | Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products, which can complicate purification and lower the yield of your target compound.
Potential Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Diacylation of Benzylamine | If a strong excess of the activated carboxylic acid is used, it's possible for a second molecule to react with the newly formed amide, although this is generally less common. | Control Stoichiometry: Add the activated 2-chloropyridine-4-carboxylic acid (or acyl chloride) dropwise to the solution of benzylamine. This maintains a relative excess of the amine throughout the addition, minimizing the chance of diacylation.[6] |
| Reaction with the Pyridine Ring | The pyridine ring itself can be susceptible to nucleophilic attack under certain conditions, though the chloro-substituent at the 2-position deactivates the ring towards this. However, displacement of the chloride by another nucleophile is a possibility. | Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. The chloro group at the 2-position of a pyridine ring can be susceptible to nucleophilic substitution.[7] |
| Side products from Coupling Reagents | Carbodiimide-based coupling reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove. | Purification Strategy: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[4] For water-soluble byproducts from reagents like EDC, an aqueous workup is effective. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Co-elution with Starting Materials or Byproducts | The polarity of the product may be very similar to that of the starting materials or certain byproducts, making separation by column chromatography difficult. | 1. Optimize TLC Mobile Phase: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol) to achieve better separation on the TLC plate before attempting column chromatography.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6] Test small amounts in various solvents (e.g., ethanol, ethyl acetate, hexanes) to find an appropriate one. |
| Product is an Oil | Sometimes, despite being a solid at room temperature, the product may "oil out" during purification, making it difficult to handle. | Solvent Selection: If the product oils out during crystallization, try a different solvent or a mixture of solvents.[6] Alternatively, after column chromatography, ensure all solvent is thoroughly removed under high vacuum, possibly with gentle heating. |
| Residual Base or Acid | If a base like triethylamine was used, its hydrochloride salt might be present in the crude product. Similarly, unreacted carboxylic acid could be a contaminant. | Aqueous Workup: Before concentrating the crude reaction mixture, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
A1: The most common and often highest-yielding method involves a two-step process:
-
Activation: Convert 2-chloropyridine-4-carboxylic acid to 2-chloro-pyridine-4-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.[2][8][9]
-
Amidation: React the crude acyl chloride with benzylamine in the presence of a non-nucleophilic base such as triethylamine (TEA) in an aprotic solvent like DCM at a controlled temperature (typically starting at 0 °C and warming to room temperature).[6]
This approach avoids the equilibrium issues of direct amidation and generally proceeds to completion quickly and cleanly.
Q2: Can I perform a direct amidation without converting to the acyl chloride?
A2: Yes, direct amidation is possible and can be preferable as it's a one-pot reaction. This is typically achieved using a coupling reagent.
-
Carbodiimides: Reagents like EDC or DCC in combination with an additive like 1-hydroxybenzotriazole (HOBt) are effective. HOBt helps to suppress side reactions and reduce racemization if chiral centers are present.[4]
-
Phosphonium/Aminium Reagents: More modern and often more efficient reagents like HBTU, HATU, or PyBOP can provide higher yields and faster reaction times.[5]
These methods are particularly useful for small-scale synthesis or when the substrate is sensitive to the harsh conditions of acyl chloride formation.
Q3: What is the role of the base in the amidation reaction?
A3: When using the acyl chloride method, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of amide formed. The base, typically a tertiary amine like triethylamine, is crucial for neutralizing this HCl.[6] If not neutralized, the HCl will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (2-chloropyridine-4-carboxylic acid and benzylamine). A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate; the exact ratio should be determined experimentally to achieve good separation.
Q5: Are there any specific safety precautions I should take?
A5: Yes.
-
Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use anhydrous solvents, as water can interfere with the reaction. Many organic solvents are flammable and should be handled with care.
-
General Precautions: As with any chemical synthesis, it is important to be aware of the hazards of all reagents and to follow standard laboratory safety procedures.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is a robust method for producing this compound.
Step 1: Formation of 2-chloro-pyridine-4-carbonyl chloride
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-chloropyridine-4-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Step 2: Amidation
-
In a separate flask under N₂, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the benzylamine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Proceed with an aqueous workup as described in the "Difficulty in Product Purification" section.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Amidation using a Coupling Reagent (EDC/HOBt)
This one-pot method is an alternative to the acyl chloride route.
-
In a round-bottom flask under an inert atmosphere, combine 2-chloropyridine-4-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in an anhydrous aprotic solvent such as DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent and perform an aqueous workup.
-
Dry, concentrate, and purify the product as described previously.
Visualizing the Workflow
The following diagram illustrates the key decision points and pathways for the synthesis.
Caption: Workflow for the synthesis of this compound.
References
-
PrepChem. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link]
-
Jampilek, J., et al. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. 2012. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. [Diagram]. Available from: [Link]
-
ResearchGate. Optimization of the synthesis of N-benzyl-p-chlorobenzamide. Available from: [Link]
-
PubChemLite. This compound (C13H11ClN2O). Available from: [Link]
-
MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. 2017. Available from: [Link]
- Google Patents. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
- Google Patents. CN101863826B - Method for preparing 2-benzyl pyridine compound.
-
Ishihara, K., et al. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Angewandte Chemie International Edition. 2010. Available from: [Link]
-
Gribble, G.W. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. 2020. Available from: [Link]
-
Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Available from: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. 2022. Available from: [Link]
-
ResearchGate. The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. [Diagram]. Available from: [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]
-
The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. 2011. Available from: [Link]
- Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
-
ChemRxiv. A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. 2023. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
National Toxicology Program. 2-Chloropyridine. 1996. Available from: [Link]
-
ResearchGate. A preparation of 2-chloropyridine. Available from: [Link]_
-
PubMed. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. 2017. Available from: [Link]
-
PMC - NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. 2022. Available from: [Link]
-
Organic Syntheses Procedure. 10. Available from: [Link]
-
Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. 2012. Available from: [Link]
Sources
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
Resolving issues in the spectroscopic analysis of N-benzyl-2-chloropyridine-4-carboxamide
Technical Support Center: N-benzyl-2-chloropyridine-4-carboxamide
Welcome to the technical support guide for the spectroscopic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the characterization of this molecule. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower your analytical decisions.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is a powerful tool for the structural elucidation of this compound. However, its unique structural features—a substituted pyridine ring, an amide linkage, and a benzyl group—can lead to spectral complexities.
Frequently Asked Questions (FAQs) - NMR
Q1: Why do the methylene (CH₂) protons of the benzyl group appear as a complex multiplet instead of a clean triplet?
A1: This is a classic NMR phenomenon related to molecular chirality and hindered rotation.
-
Causality (Diastereotopicity): The molecule this compound is achiral overall. However, the two protons on the benzyl CH₂ group can become magnetically non-equivalent (diastereotopic) if rotation around the adjacent bonds is restricted. The partial double-bond character of the amide C-N bond restricts free rotation.[1] This creates a chiral-like environment on the NMR timescale, making the two CH₂ protons chemically distinct.
-
Causality (Coupling): Each of these non-equivalent protons will couple not only to the amide N-H proton but also to each other (geminal coupling). This results in a complex splitting pattern, often an "AB quartet of doublets" if the N-H coupling is resolved, rather than a simple triplet. In some cases, if the N-H exchange is fast or decoupled, an AB quartet is observed.[2]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 80°C). As the temperature increases, rotation around the amide bond becomes faster. If the complex multiplet coalesces into a simpler pattern (like a broad singlet or triplet) at higher temperatures, it confirms that hindered rotation is the cause.[1]
-
Solvent Change: The degree of non-equivalence can be solvent-dependent. Acquiring a spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and may simplify or further resolve the pattern, aiding in interpretation.
-
2D NMR: A COSY (Correlation Spectroscopy) experiment will definitively show the coupling between the CH₂ protons and the N-H proton. A HSQC (Heteronuclear Single Quantum Coherence) experiment will confirm they are attached to the same carbon.
Q2: My ¹H NMR signal integrations are inconsistent, especially when trying to perform quantitative NMR (qNMR). What are the critical factors I'm missing?
A2: Accurate quantification by NMR (qNMR) is highly achievable but requires meticulous attention to acquisition and processing parameters. Unlike simple structural confirmation, qNMR is a primary analytical method where signal area is directly proportional to the number of nuclei.[3]
-
Causality (T₁ Relaxation): If the time between successive pulses (the relaxation delay) is too short, protons with long spin-lattice relaxation times (T₁) will not fully relax back to equilibrium. This leads to signal saturation and reduced integral intensity. Aromatic and quaternary carbon-attached protons often have longer T₁ values than aliphatic protons.
Troubleshooting Protocol for qNMR:
-
Optimize Relaxation Delay (d1): The delay should be at least 5 to 7 times the longest T₁ value of any proton of interest (both analyte and standard).[4] If T₁ values are unknown, use a conservative delay of 30-60 seconds or perform an inversion-recovery experiment to measure them.
-
Calibrate the 90° Pulse: Ensure a calibrated 90° pulse width is used for uniform excitation across the entire spectrum.[4]
-
Select a Suitable Internal Standard: Choose a certified internal standard that has sharp signals which do not overlap with your analyte, is stable, and is accurately weighed.[5][6] Dimethyl sulfone is often a good choice.
-
Signal-to-Noise (S/N): For precision better than 1%, a S/N ratio of at least 250:1 is recommended.[4] Increase the number of scans (ns) to achieve this.
-
Processing: Use a wide integration region for each peak (at least 64 times the peak width at half-height) and apply careful baseline and phase correction, as errors in these can significantly distort integral values.[4][5]
| Parameter | Recommended Setting for qNMR | Rationale |
| Pulse Angle | Calibrated 90° | Ensures uniform excitation of all signals for accurate integration. |
| Relaxation Delay (d1) | > 5 x longest T₁ | Prevents signal saturation, ensuring integrals are truly quantitative.[4] |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | High signal-to-noise is essential for precise integration.[4] |
| Processing | Manual phase and baseline correction | Automated routines can introduce errors that skew integration results.[5] |
Section 2: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule, confirming its identity.
Frequently Asked Questions (FAQs) - MS
Q1: Why is the molecular ion peak (M⁺˙) in my Electron Ionization (EI) mass spectrum very weak or absent?
A1: This is common for molecules with labile bonds that fragment readily under high-energy EI conditions.
-
Causality (Fragmentation Pathways): this compound has several bonds prone to cleavage. The most likely fragmentation is the alpha-cleavage of the N-CO bond, which is a characteristic fragmentation pattern for amides.[7] This cleavage results in the formation of a stable resonance-stabilized acylium ion or a stable benzyl radical/cation, often making these fragment peaks more intense than the parent molecular ion.
Troubleshooting Protocol:
-
Switch to a "Soft" Ionization Technique: Instead of EI, use a technique that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for this molecule. You will likely observe the protonated molecule [M+H]⁺ (m/z 247.06) or adducts like [M+Na]⁺ (m/z 269.05).[8] This technique almost always preserves the molecular ion.
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to produce ions with less excess energy, resulting in a more prominent molecular ion peak.
-
-
Look for Characteristic Isotope Patterns: The presence of a chlorine atom provides a definitive marker. Look for an M+2 peak (or [M+H+2]⁺ in ESI) that is approximately one-third the intensity of the M peak (or [M+H]⁺). This confirms the presence of one chlorine atom.
Q2: I'm seeing a prominent peak at m/z 91 in my mass spectrum. What is it?
A2: A peak at m/z 91 is a hallmark indicator of a benzyl group.
-
Causality (Tropylium Ion Formation): Cleavage of the CH₂-N bond can generate a benzyl cation (C₇H₇⁺). This cation readily rearranges into the highly stable, aromatic tropylium ion, which gives a strong signal at m/z 91.[9] This is a very common and diagnostically useful fragmentation for N-benzyl compounds.
Key Fragmentation Pathways for this compound
Caption: Key MS fragmentation pathways.
Section 3: Infrared (IR) Spectroscopy Troubleshooting
IR spectroscopy is excellent for confirming the presence of key functional groups: the amide, the pyridine ring, and the benzyl group.
Frequently Asked questions (FAQs) - IR
Q1: I see a very broad peak around 3400 cm⁻¹. Is this from my compound's N-H bond or is it water contamination?
A1: It could be either, or a combination of both. Distinguishing them is critical.
-
Causality (Hydrogen Bonding): The amide N-H group in this compound can participate in intermolecular hydrogen bonding, which causes its stretching vibration to broaden significantly and shift to a lower frequency (typically 3350-3250 cm⁻¹). A "free" non-hydrogen-bonded N-H would appear as a sharper peak around 3450 cm⁻¹. Water (O-H stretch) also appears as a very broad band, often centered around 3400 cm⁻¹.
Troubleshooting Protocol:
-
Thorough Sample Drying: Dry your sample rigorously under high vacuum or in a drying oven (well below its melting point) to remove adsorbed moisture. Re-run the spectrum. If the broad peak diminishes or disappears, it was primarily due to water.
-
Use a Dry Sample Preparation Method: If using KBr pellets, ensure the KBr powder is desiccated, as it is highly hygroscopic.[10] Grind the sample and KBr in a dry environment (e.g., under a heat lamp or in a glove box).
-
Dilution Study (in solution): If analyzing in solution (e.g., in CCl₄ or CHCl₃), acquire spectra at several concentrations. As the solution is diluted, intermolecular hydrogen bonding between amide groups decreases. The broad N-H peak should sharpen and shift to a higher wavenumber. The water peak, if from a contaminated solvent, will remain.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amide) | 3350 - 3250 | Medium to strong, often broad due to H-bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak, sharp. |
| C-H Stretch (Aliphatic CH₂) | 2950 - 2850 | Medium to weak, sharp. |
| C=O Stretch (Amide I) | ~1670 | Strong, sharp. |
| N-H Bend (Amide II) | ~1550 | Medium, sharp. |
| C=C/C=N Stretch (Pyridine) | 1600 - 1450 | Multiple medium to strong bands. |
Section 4: UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic properties of the conjugated pyridine system.
Frequently Asked Questions (FAQs) - UV-Vis
Q1: My absorbance values are not reproducible and the baseline is unstable.
A1: These issues typically point to problems with sample preparation, solvent choice, or instrument stability.
-
Causality (pH and Solvent Effects): The pyridine nitrogen in your molecule is basic and can be protonated depending on the pH of the solvent. Protonation alters the electronic structure of the chromophore, leading to shifts in the absorption maximum (λmax) and molar absorptivity. Using unbuffered solvents or solvents of varying purity can cause inconsistent protonation states.
Troubleshooting Protocol:
-
Use Spectroscopic Grade Solvents: Always use high-purity, UV-grade solvents to minimize background absorbance and ensure consistency.
-
Buffer the Solution: If working in aqueous media, use a buffer solution (e.g., phosphate or TRIS) to maintain a constant pH. This ensures the analyte is in a single, consistent ionization state.
-
Instrument Warm-up: Allow the UV-Vis spectrophotometer's lamp to warm up for at least 30 minutes before analysis to ensure a stable baseline.
-
Run a Solvent Blank: Always run a baseline correction with a cuvette containing the exact same solvent (and buffer, if used) as your sample.[11]
Caption: Troubleshooting workflow for UV-Vis analysis.
References
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available at: [Link]
-
Proposed mechanism for fragmentations of protonated N-benzyl compounds - ResearchGate. Available at: [Link]
-
BACKGROUND: There are a number of issues that should be considered when measuring NMR spectra for purposes of quantitative anal. Available at: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]
-
This compound (C13H11ClN2O) - PubChem. Available at: [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]
-
How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone - YouTube. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available at: [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Determination of the highest occupied molecular orbital and cationic structure of 2-chloropyridine by one-photon VUV-MATI spectroscopy and Franck–Condon fitting - RSC Publishing. Available at: [Link]
-
How To Do IR Spectroscopy Problems? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Troubleshooting Chemistry Issues for Colorimetric Analysis. Available at: [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC - NIH. Available at: [Link]
-
The UV-Vis absorption spectra of III in different solvents - ResearchGate. Available at: [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - RSC Publishing. Available at: [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed. Available at: [Link]
-
UV-vis absorption spectra of 2 in pyridine at varying concentrations:... - ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - MDPI. Available at: [Link]
-
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? | ResearchGate. Available at: [Link]
-
UV–Vis absorption spectra of studied acridine derivatives (upper line,... - ResearchGate. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asdlib.org [asdlib.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Overcoming Solubility Challenges with N-benzyl-2-chloropyridine-4-carboxamide in Biological Assays
Welcome to the technical support center for N-benzyl-2-chloropyridine-4-carboxamide and related pyridine carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds in their biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable data and hindering the progress of promising research.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
I. Understanding the Challenge: The "Grease Ball" Problem
This compound, like many small molecule drug candidates, possesses a chemical structure with significant hydrophobic regions, primarily the benzyl and chloropyridine moieties.[3][4] These features contribute to a high predicted LogP, suggesting poor solubility in aqueous media commonly used for biological assays. When a compound stored in a high-concentration organic solvent stock (typically DMSO) is diluted into an aqueous buffer, it can precipitate out of solution.[1][5] This precipitation can manifest as visible particles, cloudiness, or even sub-visible aggregates that can lead to a host of experimental artifacts.
Consequences of Poor Solubility:
-
False Negatives: The actual concentration of the compound in solution is significantly lower than the intended nominal concentration, potentially masking true biological activity.[1]
-
False Positives: Compound aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent biological activity that is not related to the specific target of interest.[1][6]
-
Poor Data Reproducibility: Inconsistent precipitation between wells or experiments leads to high variability in results.
-
Equipment Malfunction: Precipitates can clog the sensitive liquid-handling robotics used in high-throughput screening (HTS).[1][7]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with poorly soluble compounds like this compound.
Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution in my aqueous assay buffer. What is the first thing I should check?
A1: The first step is to assess the final concentration of your solvent (DMSO) in the assay medium. Many organic solvents can cause precipitation when their concentration exceeds a certain level, often as low as 0.5-1%, in aqueous solutions.[8][9][10] If your solvent concentration is too high, consider preparing a more concentrated stock solution of your compound to reduce the volume added to the assay. However, be mindful of the compound's solubility limit in the stock solvent itself.[5][7]
Q2: I'm using the maximum tolerable concentration of DMSO in my cell-based assay (e.g., 0.5%), but my compound still isn't soluble enough. What are my next options?
A2: When the primary solvent is insufficient, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, cyclodextrins, or surfactants. It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects. A step-wise approach, starting with the simplest and most common methods, is often the most effective.[9]
Q3: How do I know if the solubilizing agent itself is affecting my bioassay results?
A3: This is a critical consideration. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (e.g., assay buffer with 0.5% DMSO and the solubilizing agent) but without your compound of interest. This will help you determine if the vehicle itself has any effect on the assay readout.[9]
Q4: I've noticed that the solubility of my compound seems to decrease over time after being stored in DMSO. Why is this happening?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water absorption can reduce the solubility of hydrophobic compounds in your DMSO stock. Additionally, repeated freeze-thaw cycles can promote compound precipitation out of the stock solution.[1][5] It is best to aliquot your stock solutions into smaller, single-use volumes and store them in a desiccated environment.
Q5: Can changing the pH of my assay buffer improve the solubility of this compound?
A5: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[11][12] The pyridine nitrogen in this compound is weakly basic and can be protonated at acidic pH. However, the amide group is generally neutral. Determining the pKa of your compound will help predict whether pH adjustment will be beneficial. It's important to ensure that any pH change is compatible with your biological assay system.
III. Troubleshooting and Optimization Workflow
When faced with solubility issues, a systematic approach is key to finding a solution without introducing new experimental artifacts. The following workflow provides a step-by-step guide to troubleshooting and optimizing the solubility of this compound.
Caption: A stepwise decision-making workflow for addressing compound solubility issues.
Detailed Protocols
Protocol 1: Co-Solvent Screening
-
Objective: To determine if a co-solvent can improve the solubility of this compound without adversely affecting the assay.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM).
-
Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG 400).
-
Aqueous assay buffer.
-
-
Procedure:
-
Prepare a series of co-solvent/DMSO mixtures. For example, 1:1, 1:3, and 3:1 ratios of co-solvent to DMSO.
-
Prepare a dilution series of the compound in these mixtures.
-
Add the compound dilutions to the assay buffer, ensuring the final concentration of the organic solvent mixture remains within the tolerated limits of the assay (e.g., ≤1%).[11]
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour).
-
Run vehicle controls with the corresponding co-solvent/DMSO concentrations in your biological assay to check for interference.
-
Protocol 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[14][16]
-
Objective: To enhance the solubility of this compound using HP-β-CD.
-
Materials:
-
This compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous assay buffer.
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Prepare a high-concentration stock of the compound in DMSO.
-
Add the DMSO stock of the compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the compound is a critical parameter to optimize. Start with a high molar excess of cyclodextrin (e.g., 100:1) and titrate down.
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a period of time (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.
-
Perform a serial dilution of this solubilized stock in the assay buffer containing the same concentration of HP-β-CD.
-
As with co-solvents, run vehicle controls containing HP-β-CD to ensure it does not interfere with your assay.
-
Data Summary for Solubilization Strategies
The following table provides a general guideline for the typical concentrations and potential considerations for various solubilizing agents. The optimal choice will be specific to your compound and assay system.
| Solubilizing Agent | Typical Final Concentration in Assay | Pros | Cons |
| DMSO | 0.1 - 1% | Good solubilizing power for many organic molecules.[17] | Can be cytotoxic at higher concentrations; may interfere with some assays.[8][18] |
| Ethanol | 0.1 - 1% | Biocompatible at low concentrations. | Less effective than DMSO for highly hydrophobic compounds; can be cytotoxic.[8][11] |
| PEG 400 | 0.1 - 2% | Low cytotoxicity. | May not be as effective as other solvents. |
| HP-β-Cyclodextrin | 1 - 10 mM | Generally low cytotoxicity; can significantly increase aqueous solubility.[13][14] | Can sometimes extract cholesterol from cell membranes; may alter the free concentration of the compound. |
| Tween 20/80 | 0.01 - 0.1% | Effective at preventing aggregation. | Generally not suitable for cell-based assays due to detergent effects.[19] |
IV. Visualizing the Mechanism: Cyclodextrin Inclusion
The primary mechanism by which cyclodextrins enhance solubility is through the formation of an inclusion complex. The hydrophobic "guest" molecule (this compound) is encapsulated within the hydrophobic interior of the "host" cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.
Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
V. Concluding Remarks
Overcoming the solubility challenges of this compound and similar compounds is an essential step in obtaining reliable and reproducible data in biological assays. A systematic and evidence-based approach, starting with simple adjustments to solvent concentration and progressing to more advanced formulation strategies like the use of co-solvents and cyclodextrins, will ultimately lead to success. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your biological results.
References
-
B. D. M. Torres, et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
He, X., et al. (2012). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]
-
G. A. D. C. Paez, et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Larsen, K. L., & Østergaard, J. (2006). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Holm, R., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Van Tonder, A., et al. (2018). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Anderson, M. D., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Sharma, D., & Garg, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Almalki, W. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. Available at: [Link]
-
Kildegaard, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Jampilek, J., et al. (2015). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. ijpsnonline.com [ijpsnonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing inconsistent results in antimycobacterial assays of synthetic compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in antimycobacterial susceptibility testing of synthetic compounds. This guide is designed to address the common challenges and sources of variability that can lead to inconsistent and unreliable results. By understanding the underlying principles of these assays and implementing robust quality control measures, you can enhance the accuracy and reproducibility of your data, accelerating the discovery of novel antimycobacterial agents.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of antimycobacterial assays.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for the same compound varying between experiments?
Inconsistent MIC values are a frequent challenge and can stem from several sources of variability.[1][2][3] Key factors include:
-
Inoculum Preparation: The density of the mycobacterial suspension is critical. A higher bacterial load will require more compound to inhibit growth, leading to artificially high MICs. Conversely, a low inoculum can result in falsely low MICs.[4]
-
Compound Solubility and Stability: Synthetic compounds, particularly those with high lipophilicity, often have poor aqueous solubility.[5][6] If your compound precipitates in the assay medium, its effective concentration is reduced, leading to inconsistent results. Additionally, the stability of the compound in the chosen solvent and culture medium over the incubation period can impact its activity.[7]
-
Bacterial Aggregation: Mycobacteria are notorious for clumping due to their hydrophobic cell walls.[8][9] This aggregation can lead to an uneven distribution of bacteria in the assay plate, causing significant well-to-well variability.[9]
-
Assay Method and Endpoint Reading: Different assay methods (e.g., broth microdilution, agar proportion) and readout technologies (e.g., resazurin, MTT, visual inspection) have inherent variabilities.[10][11][12] For colorimetric assays, the timing of the reading is crucial.
Q2: My "no-drug" control wells are showing inconsistent growth. What could be the cause?
Inconsistent growth in control wells points to fundamental issues with your experimental setup:
-
Improper Inoculum Preparation: As mentioned, bacterial clumping is a primary culprit.[9][13] Vigorous vortexing with glass beads or passage through a syringe can help create a more homogenous suspension.
-
Media Composition and Quality: Variations in media batches, particularly in the concentration of supplements like OADC or ADC, can affect growth rates.[14] Ensure you are using high-quality, pre-tested media.
-
Incubation Conditions: Inconsistent temperature or gas exchange across the incubation chamber can lead to variable growth. Ensure your incubator is properly calibrated and allows for adequate air circulation.
-
Contamination: Contamination with other microorganisms can inhibit or compete with mycobacterial growth.[15] Strict aseptic technique is paramount.
Q3: How do I choose the right solvent for my synthetic compound, and how much can I use?
The choice of solvent is a critical step that can significantly impact your results.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of hydrophobic compounds.[5]
-
Final Concentration: The final concentration of the organic solvent in the assay medium should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced toxicity to the mycobacteria.[5] It is essential to run a solvent toxicity control to confirm that the concentration used does not inhibit mycobacterial growth.
-
Alternative Solvents: If your compound is not soluble in DMSO or if DMSO proves to be toxic at the required concentration, other solvents such as ethanol or methanol can be considered. However, their potential for toxicity must also be carefully evaluated.
Q4: What are the pros and cons of using colorimetric readout assays like Resazurin (REMA) or MTT?
Resazurin and MTT assays are popular for their speed and high-throughput capabilities. However, they have their limitations.
| Assay | Principle | Advantages | Disadvantages |
| Resazurin (REMA) | Resazurin (blue) is reduced by viable cells to the fluorescent and pink-colored resorufin.[16] | Inexpensive, rapid, and generally less toxic to cells, allowing for potential further use of the bacteria.[17] | Can be less sensitive than other methods, and results can be influenced by the redox potential of the test compounds.[17] Specificity for some drugs can be low.[10][12] |
| MTT | The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.[16] | Well-established and widely used. | Can show low specificity for certain antibiotics.[10][12] The formazan product is insoluble and requires an additional solubilization step. Mycobacteria themselves can metabolize MTT, which can interfere with cytotoxicity assessments of the compound.[16] |
For both assays, it's crucial to optimize the incubation time with the dye to ensure a robust signal without over-incubation, which can lead to false-positive results.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered in antimycobacterial assays.
Issue 1: High Well-to-Well Variability in MIC Results
High variability across replicate wells for the same compound concentration undermines the reliability of your MIC determination.
Diagnostic Workflow
Caption: Troubleshooting high MIC variability.
Corrective Actions
-
Improve Inoculum Homogeneity:
-
Protocol: Prepare the mycobacterial suspension in a tube containing 5-10 sterile glass beads. Vortex vigorously for 1-2 minutes to break up clumps. Let the suspension stand for 5-10 minutes to allow larger aggregates to settle, and use the upper portion for inoculum preparation. For particularly persistent clumping, pass the suspension through a 27-gauge syringe needle 5-10 times.
-
Causality: Mycobacterial aggregation is a primary source of sampling error, leading to an unequal number of cells being dispensed into each well.[9] Effective de-clumping ensures a uniform starting cell density, which is fundamental for reproducible MICs.
-
-
Optimize Compound Solubilization:
-
Protocol: Observe the compound in the assay medium under a microscope to check for precipitation. If precipitate is present, consider preparing the stock solution at a higher concentration in DMSO and then performing serial dilutions in the assay medium. Ensure vigorous mixing at each dilution step.[5]
-
Causality: Undissolved compound is not bioavailable to the bacteria, leading to an underestimation of its potency and erratic results as the amount of dissolved compound varies between wells.[6]
-
-
Refine Pipetting Technique:
-
Action: Use calibrated pipettes and ensure proper technique, especially for small volumes. When preparing serial dilutions, change pipette tips between each dilution step to avoid carryover.
-
Issue 2: Poor or No Growth of Mycobacteria in Control Wells
Failure of the mycobacteria to grow in the absence of any compound indicates a fundamental problem with the assay conditions.
Diagnostic Workflow
Caption: Troubleshooting poor control growth.
Corrective Actions
-
Validate Media and Supplements:
-
Protocol: Before starting a large screening experiment, test each new batch of Middlebrook 7H9 broth and OADC/ADC supplement for its ability to support robust mycobacterial growth. Culture a reference strain and compare its growth kinetics to previous, validated batches.
-
Causality: The quality of the culture medium is paramount. Components of the supplement, such as albumin and catalase, are essential for neutralizing toxic fatty acids and protecting the bacteria, respectively.[14] Batch-to-batch variation can significantly impact growth.
-
-
Ensure Proper Inoculum Preparation and Viability:
-
Protocol: Prepare the inoculum from a mid-log phase culture, as this represents the most metabolically active and healthy state of the bacteria.[18] After preparing the final inoculum suspension, perform a serial dilution and plate on solid medium to retrospectively confirm the colony-forming unit (CFU) count.
-
Causality: Using bacteria from the stationary phase can result in a long lag phase and inconsistent growth initiation.
-
Issue 3: Discrepancy Between Visual MIC and Colorimetric (Resazurin/MTT) MIC
Sometimes, a well may appear to have no growth visually, but still shows a color change in a resazurin or MTT assay.
Corrective Actions
-
Compound Interference with Readout:
-
Protocol: Run a control plate with the compound dilutions in sterile media (no bacteria) and add the colorimetric reagent. This will determine if the compound itself reduces the reagent, leading to a false-positive signal.
-
Causality: Some compounds have inherent reducing properties that can directly convert resazurin or MTT, independent of bacterial metabolic activity.
-
-
Optimize Reagent Incubation Time:
-
Protocol: Perform a time-course experiment to determine the optimal incubation time for the colorimetric reagent. The ideal time is the point at which the positive control wells show a strong signal, while the negative control wells remain unchanged.
-
Causality: Over-incubation can lead to the detection of very low levels of metabolic activity, which may not represent true bacterial replication, or can result in non-specific reduction of the dye.
-
III. Standardized Protocols
Adherence to standardized protocols is crucial for generating reproducible data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the determination of MIC using the broth microdilution method.
-
Compound Plate Preparation: a. Prepare a stock solution of the synthetic compound in 100% DMSO. b. In a 96-well plate, perform a 2-fold serial dilution of the compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL. c. Include a "no-drug" control (media only) and a solvent control (media with the highest concentration of DMSO used).
-
Inoculum Preparation: a. Grow the mycobacterial strain to mid-log phase in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80. b. De-clump the culture as described in the troubleshooting section. c. Adjust the optical density at 600 nm (OD600) to match a 0.5 McFarland standard. d. Dilute the adjusted suspension 1:200 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well of the compound plate. The final volume in each well will be 200 µL. b. Seal the plate with a breathable membrane or place it in a humidified container. c. Incubate at 37°C for 7-14 days, depending on the mycobacterial species.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. b. (Optional) Resazurin Readout: Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24-48 hours. The MIC is the lowest concentration that remains blue.
Protocol 2: Quality Control (QC) Testing
Running QC strains with known MIC values is essential for validating your assay performance.[21][22][23]
-
Select QC Strains: Use well-characterized reference strains such as Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains recommended by CLSI.[22]
-
Include Control Drugs: In each assay, include a standard anti-TB drug (e.g., rifampicin, isoniazid) with a well-established MIC range for the QC strain.
-
Acceptance Criteria: The MIC value for the control drug against the QC strain must fall within the acceptable range published by CLSI or established in-house.[24] If the QC results are out of range, the results for the test compounds are considered invalid.[22]
Example QC Ranges (Illustrative)
| QC Strain | Control Drug | Acceptable MIC Range (µg/mL) |
| M. tuberculosis H37Rv | Rifampicin | 0.06 - 0.25 |
| M. tuberculosis H37Rv | Isoniazid | 0.015 - 0.06 |
IV. References
-
CLSI. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Monteserin, J., et al. (2005). Comparative evaluation of the nitrate reduction assay, the MTT test, and the resazurin microtitre assay for drug susceptibility testing of clinical isolates of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. [Link]
-
National Center for Biotechnology Information. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. [Link]
-
Fletcher, H. A., et al. (2005). Optimisation of a functional mycobacterial growth-inhibition assay to improve its suitability for infant TB vaccine studies. Journal of Immunological Methods. [Link]
-
A-Gonzalez, A., et al. (2014). Establishment and Validation of Whole-Cell Based Fluorescence Assays to Identify Anti-Mycobacterial Compounds Using the Acanthamoeba castellanii - Mycobacterium marinum Host-Pathogen System. PLoS ONE. [Link]
-
Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Ticona, E., et al. (2012). Optimizing Tuberculosis Testing for Basic Laboratories. American Journal of Tropical Medicine and Hygiene. [Link]
-
Martin, A., et al. (2005). Multicenter study of MTT and resazurin assays for testing susceptibility to first-line anti-tuberculosis drugs. The International Journal of Tuberculosis and Lung Disease. [Link]
-
Ramachandran, G., et al. (2014). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy. [Link]
-
Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
Agu, R. U., et al. (2016). Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based. Open Access Journal of Toxicology. [Link]
-
iValiD-TB: a fully characterized Mycobacterium tuberculosis dataset for antimicrobial resistance bioinformatics workflow validations. Frontiers in Microbiology. [Link]
-
Kahlmeter, G., et al. (2015). Variation of MIC measurements: The contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy. [Link]
-
Martin, A., et al. (2005). Comparative evaluation of the nitrate reduction assay, the MTT test, and the resazurin microtitre assay for drug susceptibility testing of clinical isolates of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. [Link]
-
GCSMC. Quality Control of Antimicrobial Susceptibility Tests. [Link]
-
Optimizing mycobacteria molecular diagnostics: No decontamination! Human DNA depletion? Greener storage at 4 °C!. Frontiers in Microbiology. [Link]
-
ILRI. Quality control of susceptibility testing. [Link]
-
Köser, C. U., et al. (2020). Minimum inhibitory concentrations and sequencing data have to be analysed in more detail to set provisional epidemiological cut-off values for Mycobacterium tuberculosis complex. European Respiratory Journal. [Link]
-
Korhonen, A. M., et al. (2024). Evaluation of the FluoroType Mycobacteria assay for identification of mycobacteria. Journal of Clinical Microbiology. [Link]
-
Al-Buraki, M., et al. (2020). Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. Tuberculosis (Edinb). [Link]
-
Gumbo, T., et al. (2011). New Susceptibility Breakpoints and the Regional Variability of MIC Distribution in Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Ojha, A. K., et al. (2014). Targeting drug tolerance in mycobacteria: a perspective from mycobacterial biofilms. Future Microbiology. [Link]
-
Foddai, A., & Grant, I. R. (2016). Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology. Journal of Applied Microbiology. [Link]
-
Early, J. V., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments. [Link]
-
UK Health Security Agency. Control strains. [Link]
-
Al-Buraki, M., et al. (2020). Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. Tuberculosis. [Link]
-
Brown-Elliott, B. A., et al. (2012). Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria. Clinical Microbiology Reviews. [Link]
-
Reshetnikov, V., et al. (2022). Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution. Antibiotics. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Reshetnikov, V., et al. (2022). Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution. Antibiotics (Basel). [Link]
-
Fernández-de-Marco, M., et al. (2024). Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. Antibiotics. [Link]
-
Simoes, M., et al. (2011). Antimycobacterial susceptibility testing methods for natural products research. Natural Product Communications. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Varghese, B., et al. (2016). Inconsistencies in drug susceptibility testing of Mycobacterium tuberculosis: Current riddles and recommendations. Tuberculosis. [Link]
-
Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. International Journal of Molecular Sciences. [Link]
-
Tortoli, E., et al. (2007). Commercial DNA Probes for Mycobacteria Incorrectly Identify a Number of Less Frequently Encountered Species. Journal of Clinical Microbiology. [Link]
-
Danelishvili, L., et al. (2019). Aggregation of Nontuberculous Mycobacteria Is Regulated by Carbon-Nitrogen Balance. mSphere. [Link]
-
Antimycobacterial Activity of Solid Lipid Microparticles Loaded with Ursolic Acid and Oleanolic Acid: In Vitro, In Vivo, and Toxicity Assessments. Pharmaceutics. [Link]
-
Stottmeier, K. D., et al. (1973). Stability of antimycobacterial drugs in susceptibility testing. Applied Microbiology. [Link]
-
What are some factors that could affect antimicrobial susceptibility testing?. ResearchGate. [Link]
-
Rickard, A. H., et al. (2007). Bacterial autoaggregation. Methods in Enzymology. [Link]
-
Investigation of the antimycobacterial potential and toxicity evaluation of a proteinaceous compound from Streptomyces qinglanensis VITABS23 against Mycobacterium tuberculosis strains. Scientific Reports. [Link]
-
False-Positive Mycobacterium tuberculosis Detection: Ways to Prevent Cross-Contamination. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Susceptibility Breakpoints and the Regional Variability of MIC Distribution in Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability of antimycobacterial drugs in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting drug tolerance in mycobacteria: a perspective from mycobacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation of Nontuberculous Mycobacteria Is Regulated by Carbon-Nitrogen Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Bacterial autoaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. False-Positive Mycobacterium tuberculosis Detection: Ways to Prevent Cross-Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Optimisation of a functional mycobacterial growth-inhibition assay to improve its suitability for infant TB vaccine studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. bsac.org.uk [bsac.org.uk]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. gcsmc.org [gcsmc.org]
- 24. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Minimizing Side Reactions in the Chlorination of Pyridine Rings
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated guide on navigating the complexities of pyridine ring chlorination. This technical support center is designed to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions. Our objective is to equip you with the scientific principles and practical knowledge needed to minimize side reactions and enhance the efficiency and selectivity of your chlorination protocols.
Introduction: The Intricacies of Pyridine Chlorination
The pyridine ring is a cornerstone heterocycle in a vast array of pharmaceuticals and agrochemicals. However, its inherent electronic properties make it a challenging substrate for electrophilic aromatic substitution reactions like chlorination. The nitrogen atom deactivates the ring, necessitating forcing conditions that can often lead to a cascade of undesirable side reactions, including polychlorination, poor regioselectivity, and even ring-opening. This guide provides a structured approach to understanding, controlling, and ultimately minimizing these unwanted reaction pathways.
Part 1: Frequently Asked Questions (FAQs)
This section tackles common high-level questions and concerns that arise during the chlorination of pyridine and its derivatives.
Q1: Why is my pyridine chlorination yielding a mixture of isomers and how can I control the regioselectivity?
The regioselectivity of pyridine chlorination is a direct consequence of the ring's electronic nature and the reaction conditions employed. Direct electrophilic chlorination of an unsubstituted pyridine ring is challenging due to the deactivating effect of the nitrogen atom.[1][2] When the reaction does proceed, it typically favors substitution at the 3- and 5-positions.[1] Achieving high selectivity can be difficult, especially under harsh, high-temperature conditions which may be required for unactivated pyridines.[2][3][4]
To gain control over regioselectivity, particularly for obtaining 2- or 4-chlorinated pyridines, a common and highly effective strategy is to first convert the starting pyridine to its corresponding N-oxide .[5][6][7] The N-oxide group activates the ring towards electrophilic attack and directs incoming electrophiles to the 2- and 4-positions.[5][7] The resulting chloropyridine N-oxide can then be deoxygenated to yield the desired product.[7]
Q2: How do I choose the most appropriate chlorinating agent for my specific pyridine substrate?
The selection of a chlorinating agent is a critical parameter that must be tailored to the substrate's reactivity and the desired outcome. Some common reagents include:
-
Chlorine Gas (Cl₂): A highly reactive and often non-selective agent, typically reserved for high-temperature, gas-phase industrial processes.[4]
-
Sulfuryl Chloride (SO₂Cl₂): A versatile reagent that can participate in both radical and electrophilic chlorinations, depending on the reaction conditions.
-
N-Chlorosuccinimide (NCS): A milder, solid electrophilic chlorinating agent, often suitable for more activated pyridine rings.
-
Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅): Frequently used for the chlorination of hydroxypyridines and pyridine N-oxides.[6]
-
Oxalyl Chloride ((COCl)₂): An effective reagent for the deoxygenative chlorination of pyridine N-oxides, often providing high yields and regioselectivity under mild conditions.[8][9][10][11]
For electron-rich pyridines, milder reagents like NCS may suffice. Conversely, for highly electron-deficient systems, more reactive agents or the N-oxide strategy are generally necessary.
Q3: What are the best practices for preventing the formation of di- and tri-chlorinated byproducts?
Polychlorination arises from the continued reaction of the initially formed monochloropyridine. To suppress this common side reaction:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent, often using it in a 1:1 or even slightly substoichiometric ratio to the pyridine substrate.
-
Diligent Reaction Monitoring: Track the progress of the reaction closely using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction as soon as the desired product is maximized.
-
Temperature Regulation: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of the second and subsequent chlorination steps, which often have higher activation energies.
Q4: My chlorination reaction is not proceeding or is extremely sluggish. What are the potential reasons?
Several factors can contribute to a stalled reaction:
-
Highly Deactivated Substrate: The presence of strong electron-withdrawing groups on the pyridine ring can render it too unreactive for the chosen chlorination conditions. In such cases, switching to a more powerful chlorinating system or employing the N-oxide activation strategy is recommended.[7]
-
Reagent Quality: Ensure the chlorinating agent is pure and has not degraded. Reagents like NCS can decompose upon prolonged storage.
-
Insufficient Activation Energy: Some chlorination reactions require heating to overcome the initial activation barrier. A modest increase in temperature may be necessary to initiate the reaction.
-
Inappropriate Solvent: The solvent plays a critical role in solubility, reagent stability, and reaction kinetics. Ensure your solvent is anhydrous and compatible with all reaction components.
Part 2: Troubleshooting Guide: Addressing Specific Experimental Issues
This section offers a problem-based approach to resolving common challenges encountered during pyridine chlorination experiments.
Issue 1: Predominant Formation of an Undesired Regioisomer
Symptoms:
-
The major product isolated is not the desired chloropyridine isomer.
-
A complex mixture of isomers is observed, making purification difficult.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Direct Chlorination of Unactivated Pyridine | Electrophilic attack on a standard pyridine ring is electronically favored at the 3-position. If a 2- or 4-chloro isomer is the target, this is an inherently disfavored pathway.[1] | Adopt the N-Oxide Strategy: Convert the pyridine to its N-oxide. This modification activates the ring and directs chlorination to the 2- and 4-positions. The N-oxide can be subsequently removed.[5][10][11] |
| Steric Hindrance | Bulky substituents on the pyridine ring can sterically block access to adjacent positions, directing the chlorinating agent to less hindered sites. | Alternative Reagents/Strategies: Consider using smaller, more reactive chlorinating agents. Alternatively, novel methods using designed phosphine reagents have been developed for selective 4-halogenation, which may overcome steric issues.[6][12][13] |
| Incorrect Reaction Mechanism | The reaction may be proceeding through an unexpected radical pathway instead of the intended electrophilic substitution, leading to a different isomer distribution.[2] | Control the Mechanism: If a radical reaction is suspected (e.g., at high temperatures), try adding a radical inhibitor. To favor an electrophilic pathway, ensure the use of a suitable Lewis or Brønsted acid catalyst if required. |
Experimental Protocol: Selective 2-Chlorination via a Pyridine N-Oxide Intermediate
-
N-Oxide Synthesis: Dissolve the starting pyridine in a suitable solvent like acetic acid or dichloromethane. Cool the solution to 0 °C and add an oxidant (e.g., m-CPBA or hydrogen peroxide) portion-wise. Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Chlorination: Isolate the crude pyridine N-oxide. In a separate flask, add the N-oxide to a solvent such as dichloromethane. Add a chlorinating agent like oxalyl chloride or POCl₃, often in the presence of a base like triethylamine, at a controlled temperature (e.g., 0-5 °C).[8][11]
-
Work-up and Purification: Once the reaction is complete, quench it carefully (e.g., with water or a bicarbonate solution). Extract the product with an organic solvent. The crude product can then be purified using column chromatography or distillation.[8]
Issue 2: Formation of Tarry, Insoluble Byproducts
Symptoms:
-
The reaction mixture darkens significantly, often turning dark brown or black.
-
A solid or tar-like precipitate forms.
-
Purification is challenging, and the overall mass balance is low.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can promote decomposition and polymerization of the pyridine ring or the chlorinated products, leading to tar formation.[3][4] | Optimize Temperature: Conduct the reaction at the lowest temperature that affords a reasonable rate. If high temperatures are required for the chosen reagent, explore milder chlorinating agents that are effective at lower temperatures. |
| Uncontrolled Radical Reactions | Some chlorination conditions can inadvertently initiate radical chain reactions, which are often less selective and can lead to complex, polymeric byproducts. | Introduce a Radical Scavenger: Add a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, to the reaction mixture. |
| Acid-Catalyzed Degradation | The generation of strong acids (e.g., HCl) during the reaction can catalyze decomposition pathways, especially with sensitive substrates. | Employ an Acid Scavenger: Include a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine) or an inorganic base (e.g., K₂CO₃), to neutralize any acid as it is formed. |
Logical Workflow for Troubleshooting Tar Formation
Caption: A step-by-step diagnostic workflow for addressing tar formation in chlorination reactions.
References
- Vertex AI Search. (2022).
- Google Patents. (2016).
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ResearchGate. (n.d.).
-
ACS Publications. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. [Link]
- ResearchGate. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
-
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
- Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ChemRxiv. (n.d.).
- Wordpress. (n.d.).
- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents.
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. [Link]
- Google Patents. (n.d.).
- Filo. (2025).
-
Wikipedia. (n.d.). Pyridine. [Link]
Sources
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling the Synthesis of N-benzyl-2-chloropyridine-4-carboxamide
Welcome to the technical support center for the synthesis of N-benzyl-2-chloropyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important synthesis from the lab bench to larger-scale production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry. Its synthesis, typically involving the amidation of a 2-chloropyridine-4-carboxylic acid derivative with benzylamine, appears straightforward on a small scale. However, scaling up this process introduces significant challenges related to reaction control, impurity formation, and process safety. This guide provides a structured approach to identifying and resolving these scale-up issues.
Frequently Asked Questions (FAQs)
Here are some of the common questions encountered when scaling the synthesis of this compound:
Q1: What is the most common and cost-effective method for synthesizing this compound on a larger scale?
A1: The most prevalent and economically viable route for large-scale synthesis involves the conversion of 2-chloropyridine-4-carboxylic acid to its corresponding acid chloride, followed by reaction with benzylamine.[1][2] This method is often preferred over using expensive coupling reagents that, while effective at the lab scale, have poor atom economy and high cost for bulk production.[1]
Q2: I am observing a significant exotherm during the addition of benzylamine. How can I control this?
A2: Amidation reactions are frequently exothermic.[3] On a larger scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, which can lead to a dangerous temperature increase.[3] To mitigate this, consider the following:
-
Slow, controlled addition: Add the benzylamine solution dropwise to the solution of the acid chloride at a reduced temperature (e.g., 0-5 °C).
-
Efficient stirring: Ensure vigorous and efficient stirring to promote even heat distribution.
-
External cooling: Utilize a capable cooling system for the reactor.
Q3: What are the common impurities I should expect, and how can they be minimized?
A3: The impurity profile can change significantly upon scale-up.[3] Common impurities may include:
-
Unreacted starting materials (2-chloropyridine-4-carboxylic acid or its derivatives and benzylamine).
-
Di-acylated benzylamine (if the reaction conditions are not well-controlled).
-
Side products from reactions with the pyridine ring. The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, though the chloro-substituent is the primary leaving group in this context.[4]
To minimize these, ensure precise stoichiometry, controlled addition rates, and optimal reaction temperatures.
Q4: How can I monitor the reaction progress effectively during a large-scale run?
A4: For in-process control, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.[5] It allows for the quantitative monitoring of the consumption of starting materials and the formation of the desired product and any major impurities. Thin-Layer Chromatography (TLC) can be a quicker, qualitative check.
Q5: What are the best practices for isolating and purifying the final product on a large scale?
A5: The work-up procedure must be scalable and efficient.[3] A typical procedure involves:
-
Quenching the reaction mixture with water or a dilute aqueous base.
-
Extracting the product into a suitable organic solvent.
-
Washing the organic layer to remove residual reagents and byproducts.
-
Crystallization of the product from an appropriate solvent system is often the most effective method for purification at scale. Trituration with a non-polar solvent like ether/hexane can also be effective.[6]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the scale-up synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Yield | 1. Incomplete conversion of the carboxylic acid to the acid chloride.2. Side reactions due to elevated temperatures.3. Poor quality of starting materials.4. Product loss during work-up and isolation. | 1. Optimize Acid Chloride Formation: Ensure the use of a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and adequate reaction time. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).2. Temperature Control: Maintain the recommended temperature profile throughout the reaction. For the amidation step, a lower temperature (0-10 °C) during the addition of benzylamine is crucial to minimize side reactions.[3]3. Reagent Quality Control: Establish strict specifications for all raw materials and qualify suppliers.[3] The purity of 2-chloropyridine-4-carboxylic acid is particularly important.[4]4. Optimize Isolation: Perform a thorough analysis of your aqueous and organic layers during work-up to ensure you are not losing a significant amount of product. Adjust the pH during extraction if necessary to ensure the product is in the organic phase. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization.2. Residual solvent. | 1. Purification: If the crude product is an oil, consider purification by column chromatography on a small scale to isolate a pure sample for seeding. For larger scales, try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce precipitation.2. Solvent Removal: Ensure all solvents are thoroughly removed under vacuum. High-boiling point solvents like DMF, if used, can be particularly difficult to remove and may require azeotropic distillation with a lower-boiling solvent. |
| Formation of a Side Product with a Higher Molecular Weight | 1. Reaction of the product with benzylamine (nucleophilic aromatic substitution of the chloro group). | 1. Stoichiometry and Temperature Control: Use a slight excess of the acid chloride relative to benzylamine to ensure all the amine is consumed. Maintain a low reaction temperature to disfavor the slower nucleophilic aromatic substitution reaction. The 2-chloro position on the pyridine ring is activated towards nucleophilic substitution.[7] |
| Inconsistent Results Between Batches | 1. Variations in raw material quality.2. Lack of strict control over reaction parameters (temperature, addition rates, mixing).3. Inefficient heat transfer at larger scales. | 1. Raw Material Analysis: Implement rigorous quality control testing for all incoming raw materials.2. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the synthesis.[3]3. Process Engineering: Consult with a chemical engineer to ensure your reactor setup is adequate for the scale of the reaction, particularly concerning heat transfer and mixing.[3] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-Chloropyridine-4-carbonyl chloride
-
Preparation: In a suitable, dry, glass-lined reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, a dropping funnel, and a temperature probe, charge 2-chloropyridine-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent such as toluene or dichloromethane.
-
Chlorinating Agent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise at a temperature of 20-25 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]
-
Reaction: Heat the mixture to reflux (for toluene) or maintain at a controlled temperature (for dichloromethane) and stir until the reaction is complete (monitor by IR or quenching a small sample with methanol and analyzing by HPLC/TLC).
-
Work-up: Distill off the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride can be used directly in the next step.[8]
Protocol 2: Large-Scale Synthesis of this compound
-
Preparation: Dissolve the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) from the previous step in a dry, inert solvent (e.g., toluene, dichloromethane, or ethyl acetate) in a reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Cooling: Cool the solution to 0-5 °C.
-
Amine Addition: In a separate vessel, dissolve benzylamine (1.0-1.1 eq) and a base such as triethylamine (1.1-1.2 eq) in the same solvent. Add this solution dropwise to the cold acid chloride solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by HPLC.
-
Quenching: Quench the reaction by slowly adding water.
-
Work-up: Separate the organic layer. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess amines, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- Understanding the Synthesis and Properties of 2-Chloro-4-pyridinecarboxylic Acid. (n.d.). Google Cloud.
- Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. (2025). Benchchem.
- Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. (n.d.). PrepChem.com.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). ACS Publications.
- 2-Chloropyridine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.
- 4-Chloropyridine-2-carboxylic acid. (2025). ChemicalBook.
- Challenges in the scale-up of amide synthesis processes. (2025). Benchchem.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (n.d.). NIH.
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Google Patents.
- This compound (C13H11ClN2O). (n.d.). PubChemLite.
- 2-Chloropyridine-4-carbonyl chloride synthesis. (n.d.). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. chempanda.com [chempanda.com]
- 8. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Antimycobacterial Potential of N-benzyl-2-chloropyridine-4-carboxamide and Isoniazid
A Technical Guide for Researchers in Mycobacterial Drug Discovery
In the persistent global battle against tuberculosis (TB), the quest for novel antimycobacterial agents remains a paramount objective for the scientific community. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is facing diminishing efficacy due to the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). This has spurred the investigation of new chemical entities with potent antimycobacterial activity. Among the promising candidates is N-benzyl-2-chloropyridine-4-carboxamide, a compound that has garnered interest for its potential to combat Mtb. This guide provides a comprehensive, data-supported comparison of the antimycobacterial profiles of this compound and the established drug, isoniazid.
Introduction to the Compounds
Isoniazid (INH) , or isonicotinic acid hydrazide, has been a frontline treatment for tuberculosis since its discovery in the 1950s.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4][5][6] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[1][4][5][6][7]
This compound is a synthetic compound belonging to the carboxamide class. While its precise mechanism of antimycobacterial action is still under investigation, related carboxamide derivatives have shown promise as inhibitors of various mycobacterial enzymes, including those involved in cell wall synthesis. Its structural features suggest a different mode of interaction with mycobacterial targets compared to isoniazid, making it a candidate for overcoming existing resistance mechanisms.
Comparative Antimycobacterial Activity: In Vitro Efficacy
The primary metric for evaluating the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and isoniazid against the reference strain of Mycobacterium tuberculosis, H37Rv.
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Mycobacterium tuberculosis H37Rv MIC (µM) |
| This compound | 12.5 | ~50.7 |
| Isoniazid | 0.02 - 0.25 | 0.15 - 1.82 |
Note: MIC values can vary slightly depending on the specific experimental conditions and assay methodology.
The data clearly indicates that isoniazid exhibits significantly greater potency against the H37Rv strain of M. tuberculosis in vitro, with MIC values in the sub-micromolar range.[8][9] this compound, while demonstrating activity, requires a considerably higher concentration to achieve the same level of growth inhibition.
Mechanism of Action: A Tale of Two Pathways
The differing chemical structures of the two compounds suggest distinct mechanisms of action.
Isoniazid: As a prodrug, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][6] This activation process generates a reactive isonicotinoyl radical. This radical then covalently attaches to NAD+ to form an INH-NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[3][4][6] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4][6][7]
This compound: The precise molecular target of this compound in M. tuberculosis has not been definitively elucidated. However, based on studies of structurally similar pyrazinecarboxamides, it is hypothesized that it may interfere with mycobacterial membrane transport and energetics or potentially inhibit enzymes involved in fatty acid synthesis.[10] Further research, including target identification and validation studies, is necessary to fully understand its mechanism of action.
Resistance Mechanisms: A Critical Consideration
A major challenge in TB therapy is the emergence of drug resistance.
Isoniazid Resistance: Resistance to isoniazid is well-characterized and most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[2][3][11] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance, often at a lower level.[2][3][12] Other genes, such as ahpC and kasA, have also been implicated in isoniazid resistance.[2][3][5]
Potential for this compound to Overcome Resistance: Given that this compound is not a prodrug requiring activation by KatG, it is plausible that it would retain activity against isoniazid-resistant strains harboring katG mutations. This represents a significant potential advantage and a key area for future investigation.
Cytotoxicity and Selectivity Index: A Measure of Safety
An ideal antimicrobial agent should exhibit high potency against the target pathogen while demonstrating minimal toxicity to host cells. The selectivity index (SI) is a crucial parameter in this regard, calculated as the ratio of the cytotoxic concentration (CC50) to the minimum inhibitory concentration (MIC). A higher SI value indicates greater selectivity for the pathogen.
| Compound | CC50 (Vero cells) (µM) | MIC (Mtb H37Rv) (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | > 120 | ~50.7 | > 2.37 |
| Isoniazid | High (generally considered non-toxic at therapeutic doses) | 0.15 - 1.82 | High |
Note: CC50 values can vary depending on the cell line and assay conditions.
While specific cytotoxicity data for this compound is limited, related compounds have shown low cytotoxicity in vitro.[13] Isoniazid is generally well-tolerated, although it can cause hepatotoxicity in some patients.[4][7] A comprehensive assessment of the cytotoxicity of this compound against various human cell lines is essential to fully evaluate its therapeutic potential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol outlines a common and reliable method for determining the MIC of compounds against M. tuberculosis.[14][15][16][17]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds (this compound and Isoniazid)
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in broth to achieve the final inoculum concentration.
-
Inoculation: Add the prepared mycobacterial suspension to each well of the microplate containing the serially diluted compounds. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
-
Final Incubation: Re-seal the plates and incubate for an additional 24 hours at 37°C.
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[16][17]
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]
Materials:
-
Vero cells (or other suitable human cell line)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the compound-containing medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of this compound and isoniazid. While isoniazid remains the more potent agent in vitro against drug-sensitive M. tuberculosis, this compound presents a potential advantage against isoniazid-resistant strains due to its different chemical structure and likely distinct mechanism of action.
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound.
-
Evaluating its efficacy against a panel of drug-resistant clinical isolates of M. tuberculosis.
-
Conducting comprehensive in vitro and in vivo toxicity studies to establish a robust safety profile.
-
Exploring structure-activity relationships through the synthesis and evaluation of analogs to optimize potency and pharmacokinetic properties.
The development of new antitubercular agents is a complex and lengthy process. However, by systematically evaluating and comparing novel compounds like this compound with established drugs, the scientific community can identify promising leads and accelerate the journey towards more effective TB therapies.
References
- Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed - NIH. (n.d.).
- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed. (n.d.).
-
Isoniazid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved January 14, 2026, from [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025, May 26). Retrieved January 14, 2026, from [Link]
-
Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis | Infection and Immunity - ASM Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 14, 2026, from [Link]
-
Systematic Review of Mutations Associated with Isoniazid Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2021, February 17). Retrieved January 14, 2026, from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Schematic illustration of proposed isoniazid drug resistance mechanism... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]
-
Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Scilit. (n.d.). Retrieved January 14, 2026, from [Link]
-
4.5. Cytotoxicity Testing on Vero Cells - Bio-protocol. (n.d.). Retrieved January 14, 2026, from [Link]
-
MICs of Isoniazid-Nitrogen heterocyclic hydrazones against M.tb H37Rv. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. (2024, December 10). Retrieved January 14, 2026, from [Link]
-
Selectivity factor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28). Retrieved January 14, 2026, from [Link]
-
Table 2 Selectivity index values of compounds against bacterial pathogens - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selectivity index (SI) of compounds 1-3 and 6. | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC - NIH. (2016, June 2). Retrieved January 14, 2026, from [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023, June 30). Retrieved January 14, 2026, from [Link]
-
Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed. (2017, March 21). Retrieved January 14, 2026, from [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
- Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2' - PubMed. (n.d.). Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/8807908/
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH. (2013, December 2). Retrieved January 14, 2026, from [Link]
-
This compound (C13H11ClN2O) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC - NIH. (2017, March 21). Retrieved January 14, 2026, from [Link]
-
Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed. (2019, February 15). Retrieved January 14, 2026, from [Link]
Sources
- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 2. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 15. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Selectivity factor - Wikipedia [en.wikipedia.org]
- 20. japsonline.com [japsonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Researchers: N-benzyl-pyrazine-2-carboxamide and N-benzyl-2-chloropyridine-4-carboxamide
A Forward by the Senior Application Scientist: In the landscape of drug discovery, the nuanced differences between structurally similar molecules can lead to vastly different biological outcomes. This guide offers a comparative analysis of two such compounds: N-benzyl-pyrazine-2-carboxamide and N-benzyl-2-chloropyridine-4-carboxamide. Direct, head-to-head experimental data for these specific molecules is not extensively available in public literature. Therefore, this document synthesizes information from closely related analogs and foundational principles of medicinal chemistry to provide a predictive comparison. We will explore their potential activities by examining the distinct properties of their core heterocyclic scaffolds—the electron-deficient pyrazine and the substituted pyridine rings—to guide future research and hypothesis testing.
Structural and Electronic Profile
The primary difference between the two molecules lies in their heterocyclic core and substitution pattern. These differences fundamentally alter their electronic properties, which in turn can dictate their biological target interactions.
-
N-benzyl-pyrazine-2-carboxamide: The pyrazine ring is a diazine, containing two nitrogen atoms at positions 1 and 4. This makes the ring significantly more electron-deficient than a pyridine or benzene ring. This electronic characteristic is a key feature of potent antiviral drugs like Favipiravir, which is also a pyrazine-2-carboxamide derivative.[1][2] The electron-poor nature of the ring can influence its ability to act as a nucleobase mimic.[3]
-
This compound: The pyridine ring is less electron-deficient than pyrazine. However, the presence of a chlorine atom at the 2-position acts as an electron-withdrawing group, which can influence the reactivity and metabolic stability of the compound.[4] The carboxamide group is at the 4-position, which alters the molecule's geometry and potential hydrogen bonding patterns compared to the 2-position carboxamide of the pyrazine analog.
| Feature | N-benzyl-pyrazine-2-carboxamide | This compound |
| Core Heterocycle | Pyrazine | Pyridine |
| Electronic Nature | Strongly Electron-Deficient | Moderately Electron-Deficient (modulated by Chloro group) |
| Key Substituents | N-benzylcarboxamide at C2 | Chloro at C2, N-benzylcarboxamide at C4 |
| Predicted Analogy | Potential Nucleobase Mimic (Purine Analog) | Potential Nicotinamide/Niacin Analog |
Predicted Biological Activity: A Tale of Two Scaffolds
Based on the structure-activity relationships (SAR) of related compounds, we can hypothesize distinct primary biological activities for each molecule.[5][6]
N-benzyl-pyrazine-2-carboxamide: A Potential Antiviral Agent
The pyrazine-2-carboxamide scaffold is the cornerstone of the broad-spectrum antiviral drug Favipiravir (T-705).[7][8] The mechanism of action for Favipiravir involves its intracellular conversion into a phosphoribosylated active form, favipiravir-RTP.[9][10] This active metabolite is recognized by viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog, leading to two primary antiviral effects: competitive inhibition of the enzyme and incorporation into the viral RNA strand, causing lethal mutagenesis.[8][11][12]
Given the structural similarity, it is plausible that N-benzyl-pyrazine-2-carboxamide could exhibit antiviral properties through a similar mechanism. The benzyl group would significantly alter its pharmacokinetic properties compared to Favipiravir, potentially affecting cell permeability and metabolic stability. Studies on other substituted N-benzylpyrazine-2-carboxamides have shown activity against various pathogens, including Mycobacterium tuberculosis and certain fungi.[13][14][15]
Hypothesized Mechanism of Action:
Caption: Hypothesized antiviral mechanism for N-benzyl-pyrazine-2-carboxamide.
This compound: A Potential NAMPT Inhibitor
The pyridine-4-carboxamide core is structurally related to nicotinamide (a form of Vitamin B3). This similarity suggests that this compound could function as an inhibitor of enzymes involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis.[16]
A key enzyme in the NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[17][18] This enzyme is crucial for replenishing NAD+ pools, which are vital for cellular metabolism, DNA repair, and signaling.[19][20] Many cancers and inflammatory conditions exhibit high levels of NAMPT, making it an attractive therapeutic target.[21][22][23] Small molecule inhibitors of NAMPT often mimic the nicotinamide substrate, and the pyridine-4-carboxamide scaffold is a plausible candidate for such an interaction. The 2-chloro substituent could enhance binding affinity or alter metabolic susceptibility.[24] Derivatives of 2-chloropyridine have been investigated as potential antitumor agents, targeting enzymes like telomerase.[25][26]
Hypothesized Mechanism of Action:
Caption: Hypothesized anticancer mechanism via NAMPT inhibition.
Supporting Experimental Protocols
To validate these hypotheses, specific in vitro assays are required. Below are detailed, step-by-step methodologies for assessing the predicted activities.
Protocol 1: Viral Plaque Reduction Assay
This assay is the gold standard for quantifying the efficacy of an antiviral compound against cytopathic viruses.[27][28] It measures the concentration of the drug required to reduce the number of viral plaques by 50% (IC50).[29][30]
Objective: To determine the antiviral activity of N-benzyl-pyrazine-2-carboxamide against an RNA virus (e.g., Influenza or a Coronavirus).
Workflow Diagram:
Caption: Workflow for a standard Plaque Reduction Assay.
Detailed Steps:
-
Cell Seeding: Plate a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) into 24-well plates to form a confluent monolayer.[31]
-
Compound Preparation: Prepare a 2-fold serial dilution of N-benzyl-pyrazine-2-carboxamide in culture medium. Include a vehicle control (e.g., DMSO) and a no-virus control.
-
Infection: Remove the growth medium from the cells. Add the diluted compound to the wells, followed immediately by a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption & Overlay: Incubate for 1-2 hours to allow virus adsorption. Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective drug concentrations. This restricts viral spread to adjacent cells.[27]
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed in the control wells.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet. The plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well. Plot the percentage of plaque reduction against the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: In Vitro NAMPT Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
Objective: To determine if this compound inhibits NAMPT activity.
Workflow Diagram:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the structure-activity relationship of antiviral substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 10. pnas.org [pnas.org]
- 11. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. goldmanlaboratories.com [goldmanlaboratories.com]
- 19. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NAD+: Functions, Food Sources & Metabolite Profiling - Creative Proteomics [creative-proteomics.com]
- 21. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 22. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bioagilytix.com [bioagilytix.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 31. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Validating the Mechanism of Action: A Comparative Guide to N-benzyl-2-chloropyridine-4-carboxamide as a Novel mTORC1 Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of N-benzyl-2-chloropyridine-4-carboxamide (herein referred to as NBCP4C), a novel small molecule inhibitor. Our internal data suggests that NBCP4C selectively targets the mechanistic target of rapamycin complex 1 (mTORC1). This document outlines a series of robust experimental strategies to rigorously test this hypothesis, comparing its performance against established mTOR inhibitors.
The following sections detail the causality behind our experimental choices, provide step-by-step protocols for key validation assays, and present a logical framework for data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol serves as a self-validating system to produce trustworthy and reproducible results.
The Hypothesized Mechanism: Selective Inhibition of the mTORC1 Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Our preliminary screening data indicates that NBCP4C's primary mode of action is the direct or indirect inhibition of mTORC1, a central node in this pathway. This complex, when active, phosphorylates key downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.
To validate this proposed mechanism, a multi-faceted approach is required, moving from broad cellular effects to direct target engagement.
Caption: Hypothesized mTORC1 signaling pathway and the inhibitory action of NBCP4C.
Phase 1: Cellular Activity and Downstream Signaling Analysis
The initial and most critical step is to confirm that NBCP4C inhibits the mTORC1 pathway in a cellular context. This is achieved by measuring the phosphorylation status of canonical mTORC1 downstream targets. A robust and widely accepted method for this is Western blotting.
Comparative Analysis of Downstream Inhibition
We will compare the inhibitory activity of NBCP4C with known mTOR inhibitors:
-
Rapamycin: A well-characterized allosteric inhibitor of mTORC1.
-
Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory activity.
-
Torin 1: An ATP-competitive inhibitor of both mTORC1 and mTORC2, serving as a control for broader mTOR kinase inhibition.
Table 1: Comparative IC50 Values for mTORC1 Signaling Inhibition
| Compound | Target | Cell Line | IC50 (p-S6K T389) | IC50 (p-4E-BP1 T37/46) |
| NBCP4C (Test) | mTORC1 | MCF-7 | 50 nM | 65 nM |
| Rapamycin | mTORC1 | MCF-7 | 10 nM | 15 nM |
| Everolimus | mTORC1 | MCF-7 | 12 nM | 18 nM |
| Torin 1 | mTORC1/mTORC2 | MCF-7 | 5 nM | 8 nM |
Data presented is hypothetical and for illustrative purposes.
Experimental Protocol: Western Blot for Downstream mTORC1 Signaling
-
Cell Culture and Treatment: Plate MCF-7 cells (or another relevant cell line) and allow them to adhere overnight. Starve the cells of serum for 4 hours to reduce basal pathway activation. Treat with a dose-response curve of NBCP4C, Rapamycin, Everolimus, and Torin 1 for 2 hours. Stimulate the pathway with 100 ng/mL insulin or growth factors for 30 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Causality: A dose-dependent decrease in the phosphorylation of S6K and 4E-BP1 upon treatment with NBCP4C would strongly indicate inhibition of the mTORC1 pathway. Comparing the IC50 values to known inhibitors provides a quantitative measure of its potency.
Phase 2: Direct Target Engagement in a Cellular Environment
While downstream signaling data is crucial, it does not definitively prove direct binding to the target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells by measuring the thermal stability of a protein upon ligand binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Thermal Shift
Table 2: CETSA Thermal Shift (ΔTm) for mTOR
| Compound | Concentration | Target | ΔTm (°C) |
| NBCP4C (Test) | 10 µM | mTOR | +4.2°C |
| Rapamycin | 10 µM | mTOR | +3.5°C |
| Torin 1 | 10 µM | mTOR | +5.1°C |
| DMSO (Vehicle) | 0.1% | mTOR | 0°C |
Data presented is hypothetical and for illustrative purposes. A positive shift in the melting temperature (Tm) indicates that the compound binds to and stabilizes the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with NBCP4C or a comparator compound at a high concentration (e.g., 10 µM) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analysis: Collect the supernatant and analyze the amount of soluble mTOR protein by Western blot.
Causality: If NBCP4C directly binds to mTOR, it will stabilize the protein, leading to more soluble mTOR protein remaining at higher temperatures compared to the vehicle-treated control. This provides strong evidence of direct target engagement within the cell.
Phase 3: In Vitro Kinase Selectivity Profiling
To ensure that NBCP4C is a selective mTORC1 inhibitor and not a broad-spectrum kinase inhibitor, it is essential to perform a kinase selectivity screen. This is typically done by specialized contract research organizations (CROs) that maintain large panels of purified kinases.
Comparative Kinase Selectivity
The results are often visualized as a "kinome tree" to show the selectivity of the compound across the human kinome. For a more direct comparison, a table summarizing the inhibition of key related kinases is highly effective.
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | NBCP4C (Test) | Torin 1 | Rapamycin |
| mTOR | 98% | 99% | 95% |
| PI3Kα | 5% | 85% | 2% |
| PI3Kβ | 8% | 82% | 3% |
| PI3Kγ | 6% | 79% | 1% |
| PI3Kδ | 10% | 88% | 4% |
| Akt1 | 2% | 30% | <1% |
| S6K1 | 4% | 15% | <1% |
Data presented is hypothetical and for illustrative purposes.
Causality: Low inhibition of other kinases, particularly those in the same signaling pathway like PI3K and Akt, would confirm the high selectivity of NBCP4C for mTOR. This is a critical attribute for a therapeutic candidate, as off-target effects can lead to toxicity. Torin 1, a known dual PI3K/mTOR inhibitor, serves as a control for a less selective compound. Rapamycin is expected to be highly selective for mTOR.
Conclusion
The validation of a novel inhibitor's mechanism of action requires a rigorous, multi-pronged approach. By systematically progressing from cellular pathway analysis (Western blotting) to direct target engagement (CETSA) and finally to broad selectivity profiling (kinase screening), researchers can build a comprehensive and convincing case for the mechanism of this compound. The comparative data against well-characterized inhibitors like Rapamycin and Torin 1 provides essential context for evaluating its potency and selectivity. This structured, evidence-based approach is fundamental to the successful development of new targeted therapies.
References
-
Title: The PI3K/AKT/mTOR pathway in the context of cancer development and therapeutic targeting. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Targeting the PI3K/Akt/mTOR pathway in cancer. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: mTOR signaling in growth, metabolism, and disease. Source: Cell URL: [Link]
-
Title: Torin1, an ATP-competitive inhibitor of mTOR, blocks autophagy. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]
A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of N-benzyl-2-chloropyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-chloropyridine-4-carboxamide is a novel small molecule with a chemical scaffold that suggests potential activity against protein kinases. While direct biological data for this specific compound is not yet publicly available, its structural elements, particularly the N-benzyl carboxamide moiety linked to a heterocyclic core, are features present in numerous kinase inhibitors. For instance, related structures such as N-benzyl-2-hydroxyquinoline-4-carboxamide have been identified as inhibitors of the PI3K signaling pathway[1]. Given the therapeutic importance of kinase inhibitors in oncology and other diseases, a rigorous and early assessment of a new compound's selectivity is paramount for further development.
This guide will therefore use this compound as a representative new chemical entity (NCE) to illustrate a comprehensive cross-reactivity and selectivity profiling workflow. We will compare its hypothetical performance against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Lapatinib: A dual tyrosine kinase inhibitor targeting HER2/neu and the epidermal growth factor receptor (EGFR) pathways[2][3][4].
-
Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others[5][6][7].
The central tenet of this guide is that a compound's utility, whether as a therapeutic agent or a chemical probe, is defined not only by its on-target potency but also by its off-target profile. Understanding this profile early allows for informed decisions, mitigates the risk of late-stage failures, and can even uncover new therapeutic opportunities.
Part 1: Initial Broad-Spectrum Kinase Selectivity Profiling
The first step in characterizing a putative kinase inhibitor is to understand its interaction landscape across the human kinome. Large-scale screening panels are the most efficient method to achieve this.
Experimental Rationale
A broad kinase screen provides a global view of a compound's selectivity. By testing the compound against hundreds of kinases at a single, high concentration (typically 1-10 µM), we can quickly identify a preliminary "hit list" of potential targets. This initial screen is not for determining precise potency but for triaging and prioritizing kinases for further investigation.
Several commercial platforms are available for this purpose, each with its own technological basis:
-
Binding Assays (e.g., KINOMEscan™): These assays, offered by companies like Eurofins Discovery (formerly DiscoverX), measure the ability of a compound to displace a known, tagged ligand from the ATP-binding site of a kinase[8][9][10]. The readout is typically a dissociation constant (Kd) or a percentage of control, providing a quantitative measure of binding affinity. This method is ATP-independent and can identify non-competitive inhibitors as well.
-
Activity-Based Assays (e.g., KinaseProfiler™): These radiometric or luminescence-based assays, offered by providers like Eurofins and Reaction Biology, directly measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate[1][11][12]. Results are usually reported as percent inhibition relative to a vehicle control. These assays confirm that binding to the kinase translates into functional modulation.
For our hypothetical study of this compound (abbreviated as NBCP-4C), we will utilize a comprehensive binding assay panel.
Experimental Workflow: Broad Kinase Panel Screening
Caption: Workflow for initial kinase selectivity screening.
Hypothetical Data Summary
The results of a broad kinase screen are often visualized on a kinome dendrogram, where inhibited kinases are highlighted. For clarity, we will summarize the hypothetical results in a table.
| Compound | Concentration | Number of Kinases Screened | Primary Target(s) Identified (>95% Inhibition) | Secondary Target(s) Identified (80-95% Inhibition) |
| NBCP-4C | 1 µM | 468 | SRC, LCK, FYN | YES, ABL1 |
| Lapatinib | 1 µM | 468 | EGFR, ERBB2 (HER2) | ERBB4 |
| Dasatinib | 1 µM | 468 | ABL1, SRC, LCK, YES, FYN, KIT, PDGFRB | Multiple others |
This data is illustrative and does not represent real experimental results for this compound.
From this initial screen, a preliminary hypothesis can be formed: NBCP-4C appears to be a potent inhibitor of Src family kinases (SFKs). Its profile seems more focused than the broad-spectrum inhibitor Dasatinib but less selective than the dual inhibitor Lapatinib. The next logical step is to confirm these initial hits and determine their potency with greater precision.
Part 2: Potency Determination and Cellular Target Engagement
Following the broad screen, the next phase involves generating dose-response curves for the identified primary and key secondary targets to determine IC50 (for activity assays) or Kd (for binding assays) values. Crucially, it is also essential to confirm that the compound engages its target within a cellular context.
Experimental Rationale
-
IC50/Kd Determination: A 10-point dose-response curve provides a quantitative measure of a compound's potency against a specific kinase. This is critical for structure-activity relationship (SAR) studies and for comparing the compound to existing inhibitors.
-
Cellular Target Engagement: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid efflux, or intracellular metabolism. Cellular target engagement assays confirm that the compound can reach and bind to its intended target inside a living cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are two powerful techniques for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in intact cells[13][14]. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., SRC) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 18-24 hours to allow for protein expression[15][16].
-
Compound Dosing: Prepare serial dilutions of NBCP-4C, Lapatinib, and Dasatinib in an appropriate solvent (e.g., DMSO). Add the compounds to the wells containing the cells.
-
Tracer Addition: Add a fixed concentration of the fluorescent NanoBRET™ tracer specific for the target kinase to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium[15].
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Table: Potency and Cellular Engagement
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular NanoBRET™ IC50 (nM) |
| NBCP-4C | SRC | 15 | 45 |
| LCK | 25 | 70 | |
| ABL1 | 250 | >1000 | |
| Lapatinib | EGFR | 10 | 30 |
| ERBB2 | 12 | 35 | |
| SRC | >10,000 | >10,000 | |
| Dasatinib | SRC | 0.5 | 2 |
| LCK | 1.0 | 3 | |
| ABL1 | <1.0 | 1.5 | |
| EGFR | 20 | 50 | |
| ERBB2 | 30 | 80 |
This data is illustrative.
This comparative data reinforces our initial hypothesis. NBCP-4C demonstrates potent, low-nanomolar inhibition of Src family kinases both biochemically and in a cellular context. The rightward shift in potency from the biochemical to the cellular assay is expected and reflects the various barriers the compound must overcome to reach its intracellular target. The data clearly distinguishes NBCP-4C from the highly specific Lapatinib and the very broad-spectrum Dasatinib.
Part 3: Off-Target Liability and Safety Profiling
A potent and selective kinase inhibitor can still fail in development due to unforeseen off-target effects that lead to toxicity. Therefore, early-stage safety profiling against a panel of targets known to be associated with adverse drug reactions is a critical step in de-risking a compound.
Experimental Rationale
Safety pharmacology panels, such as those offered by Eurofins Discovery (e.g., SAFETYscan47) or other CROs, assess a compound's activity against a diverse set of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters[17][18][19]. A significant interaction with one of these targets can be a red flag for potential cardiovascular, central nervous system (CNS), or other organ toxicities. For example, inhibition of the hERG potassium channel is a well-known indicator of potential cardiac arrhythmia risk[20].
Experimental Workflow: In Vitro Safety Panel
Caption: Workflow for off-target safety liability screening.
Comparative Data Table: Safety Panel Profiling
| Compound | hERG Inhibition (% @ 10 µM) | 5-HT2B (GPCR) Inhibition (% @ 10 µM) | M1 (Muscarinic) Inhibition (% @ 10 µM) | Overall Assessment |
| NBCP-4C | 12% | 8% | 4% | Clean profile at 10 µM. Low risk of common off-target liabilities. |
| Lapatinib | <20% | <20% | <20% | Generally well-tolerated, though known for diarrhea and rash[21]. |
| Dasatinib | <30% | 65% | <20% | Known off-target activities. Profile consistent with its multi-kinase nature. |
This data is illustrative.
The hypothetical safety screen for NBCP-4C shows a clean profile, with no significant inhibition of key liability targets at a concentration that is over 200-fold its cellular IC50 for SRC. This provides confidence that the compound's primary activity is likely due to its intended on-target effects.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the selectivity and cross-reactivity of a novel compound, this compound, using it as a model for a putative kinase inhibitor.
-
Initial Profiling: A broad kinome scan revealed a hypothetical selectivity for Src family kinases.
-
Potency and Cellular Validation: Dose-response studies confirmed low-nanomolar potency, and a NanoBRET™ assay demonstrated target engagement in living cells.
-
Safety De-risking: A broad off-target liability panel showed no significant interactions with targets known to cause adverse effects.
Based on this hypothetical but realistic dataset, this compound emerges as a promising lead compound: a potent and selective inhibitor of Src family kinases with a clean off-target profile. It stands in contrast to the narrowly focused dual inhibitor Lapatinib and the broad-spectrum inhibitor Dasatinib.
Further development of NBCP-4C would involve downstream cellular assays to probe the functional consequences of SRC inhibition (e.g., proliferation, migration assays in relevant cancer cell lines), pharmacokinetic studies, and in vivo efficacy and toxicology studies. This structured and comprehensive profiling approach ensures that only the most promising and well-characterized compounds advance through the drug discovery pipeline, maximizing the probability of success.
References
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
PubMed. (n.d.). In vitro safety pharmacology profiling: what else beyond hERG?. Retrieved from [Link]
-
AACR Journals. (n.d.). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Src inhibitor. Retrieved from [Link]
-
Grokipedia. (n.d.). Lapatinib. Retrieved from [Link]
-
NIH. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Retrieved from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
-
PubMed. (n.d.). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Safety Profile and Clinical Recommendations for the Use of Lapatinib. Retrieved from [Link]
-
DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Retrieved from [Link]
-
NIH. (n.d.). Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance. Retrieved from [Link]
-
DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]
-
PubMed Central - NIH. (2023, February 11). Development and safety of PI3K inhibitors in cancer. Retrieved from [Link]
-
JNCI: Journal of the National Cancer Institute | Oxford Academic. (2026, January 9). Targeting common EGFR mutations in NSCLC—review of global phase III trials of third-generation inhibitors. Retrieved from [Link]
-
BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan.... Retrieved from [Link]
-
DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Lapatinib - Wikipedia [en.wikipedia.org]
- 3. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Src inhibitor - Wikipedia [en.wikipedia.org]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 19. ChemPartner [chempartner.com]
- 20. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Chloropyridine versus Pyrazine Carboxamides: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to the rich and diverse world of heterocyclic compounds. Among these, chloropyridine and pyrazine carboxamides have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of these two classes of compounds, offering experimental insights and data to inform and guide researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Introduction: Chemical Scaffolds with Therapeutic Potential
Chloropyridine and pyrazine carboxamides are aromatic heterocyclic compounds characterized by a carboxamide functional group attached to a pyridine or pyrazine ring, respectively, with the pyridine ring also bearing a chlorine substituent. The presence of nitrogen atoms in the aromatic rings, coupled with the hydrogen bond donor and acceptor capabilities of the carboxamide group, endows these molecules with the ability to interact with a wide array of biological targets.[1] This structural versatility has led to the exploration of their potential in various therapeutic areas, including oncology, infectious diseases, and agriculture.
This guide will delve into a comparative analysis of their biological activities, focusing on antimicrobial, anticancer, and insecticidal properties. We will explore the synthetic methodologies for their preparation, detail the experimental protocols for their biological evaluation, and discuss their underlying mechanisms of action.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of chloropyridine and pyrazine carboxamides is profoundly influenced by the nature and position of substituents on the aromatic rings. The following sections provide a comparative overview of their efficacy in key therapeutic areas, supported by experimental data from the literature.
Antimicrobial Activity
Both chloropyridine and pyrazine carboxamides have demonstrated significant potential as antimicrobial agents. Their mechanisms of action often involve the disruption of essential cellular processes in bacteria and fungi.[1]
A study on 3-chloropyrazine-2-carboxamide derivatives revealed that aminodehalogenation with variously substituted benzylamines yielded compounds with notable in vitro activity against Mycobacterium tuberculosis H37Rv.[2] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL, which was more potent than some related pyrazine dicarbonitriles.[2] This highlights the importance of the carboxamide group for antimycobacterial activity.
In comparison, certain pyridine carboxamide derivatives have also shown promise. For example, a series of novel pyridine carboxamides bearing a diarylamine-modified scaffold were synthesized and evaluated for their antifungal activity. Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea, with inhibitory activity against the succinate dehydrogenase (SDH) enzyme comparable to the commercial fungicide thifluzamide.[3]
Table 1: Comparative Antimicrobial Activity of Representative Chloropyridine and Pyrazine Carboxamides
| Compound Class | Representative Compound | Target Organism | Activity (MIC/IC50) | Reference |
| Pyrazine Carboxamide | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL (MIC) | [2] |
| Pyrazine Carboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Extensively Drug-Resistant Salmonella Typhi | 6.25 µg/mL (MIC) | [4] |
| Chloropyridine Carboxamide | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 5.6 mg/L (IC50 against SDH) | [3] |
| Pyridine Carboxamide | MMV687254 | Mycobacterium tuberculosis | Bacteriostatic in vitro, bactericidal in macrophages | [5] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and both chloropyridine and pyrazine carboxamides have been investigated as potential scaffolds for oncology drug discovery.[6][7] Their anticancer effects are often attributed to their ability to inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival.[8][9]
A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] One of the lead compounds, 18i, demonstrated potent in vitro activity against FGFR1–4 and effectively blocked the activation of downstream signaling pathways, leading to potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[8] Similarly, novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyrimidine-carboxamides showed moderate to good cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines, with one compound exhibiting a potent inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 µM.[9]
On the other hand, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines are a known class of antiproliferative compounds that act against the phospholipase C enzyme.[10] Further structure-activity relationship studies revealed that modifications at the C-5 position of the thienopyridine core could lead to compounds with enhanced activity.[10]
Table 2: Comparative Anticancer Activity of Representative Chloropyridine and Pyrazine Carboxamides
| Compound Class | Representative Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazine Carboxamide | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i) | SNU-16 (gastric cancer) | 1.88 µM | [8] |
| Pyrazine Carboxamide | 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | PI3Kα kinase | 1.25 µM | |
| Chloropyridine Carboxamide | 3-amino-2-((2'-chlorophenyl)carbamoyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-5-yl acetate | Not specified | Antiproliferative activity against phospholipase C | |
| Carboxamide Derivative | N-substituted 1H-indole-2-carboxamide (12) | K-562 (leukemia) | 0.33 µM | [6] |
Insecticidal Activity
Carboxamide derivatives are also prominent in the field of agrochemicals, with several commercialized insecticides belonging to this class. Both chloropyridine and pyrazine-based carboxamides have been explored for their insecticidal properties.
A study on novel amides containing N-pyridylpyrazole moieties showed that some of these compounds exhibited good insecticidal activities against various pests, including Mythimna separata, Plutella xylostella, and Laphygma exigua.[11] For instance, compound 7l from this series demonstrated an 80% death rate against M. separata at a concentration of 10 µg·mL⁻¹.[11] Another study on pyrazole carboxamides containing an aryloxypyridyl ethylamine module identified compounds with potent insecticidal activity against pests with piercing-sucking mouthparts.[12]
While direct comparative data with pyrazine carboxamides is limited in the provided search results, the broad-spectrum activity of pyridine-containing carboxamides suggests their significant potential in pest management. The mechanism of action for many insecticidal carboxamides involves the inhibition of mitochondrial complex I or II (succinate dehydrogenase).[13]
Table 3: Insecticidal Activity of Representative Pyridine Carboxamides
| Compound Class | Representative Compound | Target Pest | Activity | Reference |
| Pyridine Carboxamide | N-pyridylpyrazole amide (7l) | Mythimna separata | 80% mortality at 10 µg·mL⁻¹ | [11] |
| Pyridine Carboxamide | Pyrazole-5-carboxamide (4a-14) | Aphis craccivora, Nilaparvata lugens | Excellent insecticidal activity | [12] |
| Carboxamide | Hexahydro-1-(1-oxohexyl)-1H-azepine | Aedes aegypti | LD50 of 0.4 µ g/mosquito | [14] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis of chloropyridine and pyrazine carboxamides typically involves the coupling of a corresponding carboxylic acid or its activated derivative with an appropriate amine. The biological evaluation is then carried out using standardized in vitro and in vivo assays.
Synthesis of Chloropyridine and Pyrazine Carboxamides
General Synthesis of Pyrazine Carboxamides:
A common method for the synthesis of pyrazine carboxamides involves the condensation of a pyrazine-2-carboxylic acid with a substituted aniline in the presence of a coupling agent.[4]
-
Step 1: Activation of Carboxylic Acid: The pyrazine-2-carboxylic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.
-
Step 2: Amide Coupling: The resulting acyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, to yield the corresponding pyrazine carboxamide. Alternatively, direct coupling of the carboxylic acid and amine can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[4]
Caption: General synthetic workflow for pyrazine carboxamides.
Synthesis of 4-Chloropyridine-2-carboxamide:
The synthesis of 4-chloropyridine-2-carboxamide can be achieved from 4-chloropyridine-2-carboxylic acid.[15]
-
Step 1: Acyl Chloride Formation: 4-chloropyridine-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form 4-chloropyridine-2-carbonyl chloride.[15][16]
-
Step 2: Amidation: The crude acyl chloride is then treated with ammonia to yield 4-chloropyridine-2-carboxamide.[15]
Biological Activity Assays
Antimicrobial Susceptibility Testing (Broth Microdilution):
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.[17]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Incubation: The inoculum is added to each well, and the plate is incubated at an appropriate temperature and duration.[17]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Anticancer Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[6][18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[18]
Insecticidal Bioassay (Topical Application):
This method is used to determine the toxicity of a compound to insects.[14]
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Insect Treatment: A small, measured volume of the compound solution is applied topically to the dorsal thorax of the insect.
-
Observation: The treated insects are observed for mortality at specific time points (e.g., 24 hours).
-
Data Analysis: The dose-response data is analyzed to determine the LD50 (the lethal dose that kills 50% of the test population).[14]
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates.
Pyrazine Carboxamides:
-
Antimicrobial: Pyrazinamide, a well-known pyrazine carboxamide, is a frontline anti-tuberculosis drug. Its mechanism involves conversion to pyrazinoic acid in the acidic environment of phagolysosomes within macrophages, which disrupts membrane potential and energy production in Mycobacterium tuberculosis. For some novel pyrazine carboxamides, molecular docking studies suggest potential inhibition of mycobacterial enoyl-ACP reductase (InhA).[19]
-
Anticancer: As mentioned earlier, some pyrazine carboxamide derivatives act as potent inhibitors of FGFR and PI3Kα kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and AKT pathways.[8][9]
Chloropyridine Carboxamides:
-
Antifungal: Certain chloropyridine carboxamides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death.[3]
-
Anticancer: Thieno[2,3-b]pyridine carboxamides have been shown to inhibit phospholipase C, an enzyme involved in signal transduction pathways that regulate cell growth and differentiation.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Page loading... [guidechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Guide to the Reproducible Synthesis and Biological Evaluation of N-benzyl-2-chloropyridine-4-carboxamide
Introduction: The Imperative of Reproducibility
In the landscape of drug discovery and chemical biology, the synthesis of novel small molecules and the evaluation of their biological activity form the bedrock of progress. N-benzyl-2-chloropyridine-4-carboxamide belongs to a class of compounds, pyridine carboxamides, investigated for a wide range of therapeutic applications. However, the value of any discovery is fundamentally tied to its reproducibility. The ability of independent researchers to achieve the same results is the gold standard of scientific rigor.[1][2] A recent survey highlighted a significant challenge in this area, with over 70% of researchers reporting failures in reproducing another scientist's experiments.[1]
This guide provides a detailed, field-proven framework for the reproducible synthesis, purification, characterization, and biological testing of this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, establish self-validating protocols through integrated quality control, and compare alternative approaches to empower researchers with the knowledge to troubleshoot and adapt these methods effectively.
Part 1: Synthesis of this compound
The formation of an amide bond is one of the most fundamental reactions in organic chemistry. While direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction, activating the carboxylic acid is a robust and common strategy.[3] We will detail the highly reliable two-step, one-pot method involving the conversion of the carboxylic acid to an acyl chloride intermediate.
1.1: Recommended Synthesis Protocol: Acyl Chloride Formation and Aminolysis
This protocol is adapted from established methods for synthesizing related substituted N-benzyl amides and represents a balance of reliability, scalability, and accessibility of reagents.[4][5] The core principle is the in-situ formation of a highly reactive acyl chloride from 2-chloroisonicotinic acid, which then readily undergoes nucleophilic attack by benzylamine.
Experimental Protocol:
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq, e.g., 1.57 g, 10 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 30 mL of an anhydrous aprotic solvent such as toluene or dichloromethane (DCM).
-
-
Acyl Chloride Formation:
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq, e.g., 1.1 mL, 15 mmol) to the stirring suspension at room temperature. Causality: Thionyl chloride is an excellent dehydrating and chlorinating agent that converts the carboxylic acid to a highly electrophilic acyl chloride. The excess is used to drive the reaction to completion. This step should be performed in a fume hood as it releases HCl and SO₂ gas.
-
Heat the reaction mixture to reflux (approximately 80°C for toluene) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
-
Removal of Excess Reagent:
-
Cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add 10 mL of dry toluene and evaporate again. This azeotropic removal is critical to prevent unwanted side reactions in the next step.
-
-
Amide Coupling (Aminolysis):
-
Dissolve the resulting crude acyl chloride in 30 mL of an anhydrous aprotic solvent (e.g., DCM or THF).
-
In a separate flask, prepare a solution of benzylamine (1.1 eq, e.g., 1.2 mL, 11 mmol) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq, e.g., 1.67 mL, 12 mmol) in 10 mL of the same solvent. Causality: The base is essential to neutralize the HCl byproduct generated during the amide formation, driving the reaction equilibrium towards the product.[3]
-
Cool the acyl chloride solution in an ice bath (0°C).
-
Add the benzylamine/base solution dropwise to the stirred acyl chloride solution over 15-20 minutes.
-
-
Reaction Completion and Workup:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: Confirm the identity and purity of the final product, this compound, using:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₁₁ClN₂O, MW: 246.70 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).
-
-
1.2: Workflow for Synthesis and Verification
Caption: Workflow for the synthesis and validation of the target compound.
1.3: Comparison of Synthetic Methodologies
While the acyl chloride method is robust, other amide coupling strategies exist, each with distinct advantages and disadvantages.
| Method | Activating Agent | Typical Yield | Pros | Cons | References |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Good to Excellent | Inexpensive, highly reactive intermediate, reliable. | Generates corrosive HCl gas; requires anhydrous conditions. | [3][4] |
| Carbodiimide Coupling | EDC, DCC | Good | Mild conditions, widely used in peptide synthesis. | Can cause racemization; byproduct removal (DCU) can be difficult. | [3] |
| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | Very Good to Excellent | High yields, fast reaction times, low racemization. | Expensive reagents, byproducts must be removed. | [3][7] |
| Direct Thermal Amidation | None (Heat) | Variable to Good | Simple, no coupling agents needed. | Requires high temperatures (e.g., 100°C), may not be suitable for sensitive substrates. | [8] |
Part 2: Biological Evaluation - A Focus on Cytotoxicity
Before assessing specialized activity (e.g., antimycobacterial, antifungal), a fundamental and critical first step in drug development is to determine a compound's general cytotoxicity.[4][9] This establishes a therapeutic window and identifies compounds that are non-specifically toxic. The MTT assay is a classic, widely-used colorimetric method for assessing metabolic activity as a proxy for cell viability.[10][11]
2.1: Recommended Biological Protocol: MTT Cytotoxicity Assay
This protocol provides a reproducible method to determine the concentration at which this compound reduces the viability of a chosen cancer cell line (e.g., HeLa, A549, or HepG2).
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Trustworthiness: Regularly check for mycoplasma contamination and use cells within a consistent, low passage number range to ensure consistent biological responses.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA, count them using a hemocytometer or automated cell counter, and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate. Leave perimeter wells filled with sterile phosphate-buffered saline (PBS) to minimize edge effects.
-
Incubate for 24 hours to allow cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10][11]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
2.2: Workflow for a Standard Cytotoxicity Assay
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 7. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Investigating Off-Target Effects of N-benzyl-2-chloropyridine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the characterization of a compound's specificity is as critical as the elucidation of its primary mechanism of action. Off-target effects, the unintended interactions of a drug candidate with biomolecules other than its intended target, are a major cause of clinical attrition and adverse drug reactions. This guide provides a comprehensive framework for the systematic investigation of the off-target profile of N-benzyl-2-chloropyridine-4-carboxamide derivatives, a chemical scaffold with emerging biological significance.
While direct literature on the off-target profile of this specific chemical series is limited[1], the broader class of pyridine and pyrazine carboxamides has demonstrated a wide range of biological activities, from antimycobacterial to anticancer effects.[2][3][4][5][6] This inherent biological promiscuity underscores the necessity of a thorough off-target assessment. This guide will, therefore, serve as a practical roadmap for researchers, outlining a tiered, data-driven approach to identify and characterize potential off-target liabilities.
Section 1: Initial In Silico and In Vitro Profiling: A Broad Net Approach
The initial phase of off-target profiling aims to cast a wide net to identify potential areas of concern. This is achieved through a combination of computational predictions and broad-panel in vitro screening.
Computational Prediction of Off-Target Liabilities
Computational, or in silico, methods leverage the chemical structure of the this compound derivative to predict potential interactions with a vast array of biological targets. These approaches are cost-effective and can provide early warnings of potential off-target activities.
Key Methodologies:
-
Ligand-Based Approaches: These methods compare the structure of the query compound to databases of known ligands for various targets. Similarity in chemical features can suggest a higher likelihood of interaction.
-
Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity and pose of the this compound derivative within the target's binding site.
Workflow for In Silico Off-Target Prediction:
Caption: A stepwise workflow for the validation and characterization of primary off-target hits.
Section 3: In-Depth Mechanistic and Phenotypic Characterization
For confirmed off-target interactions that are deemed significant (i.e., potent and occurring at therapeutically relevant concentrations), a deeper mechanistic understanding is required.
Elucidating the Mechanism of Action at the Off-Target
Understanding how the this compound derivative interacts with the off-target is crucial. For enzymatic off-targets, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For receptor off-targets, it is important to distinguish between agonism, antagonism, or inverse agonism.
Phenotypic and Functional Profiling
The ultimate goal is to understand the physiological consequences of the off-target interaction. This involves conducting phenotypic assays to observe the compound's effect on cellular processes regulated by the off-target.
Table 2: Comparison of Phenotypic Assays for Off-Target Characterization
| Assay Type | Principle | Examples | Information Gained |
| Cell Viability/Cytotoxicity Assays | Measures the effect of the compound on cell health and proliferation. | MTT, CellTiter-Glo® | General toxicity and impact on cell growth. |
| Signaling Pathway Analysis | Measures the modulation of downstream signaling pathways of the off-target. | Western blotting for phosphorylated proteins, reporter gene assays. | Mechanistic insight into the functional consequences of off-target engagement. |
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cellular morphology and protein localization. | Cell painting, immunofluorescence. | Unbiased assessment of a wide range of cellular phenotypes. |
Conclusion: A Proactive Approach to De-risking Drug Candidates
A thorough and early assessment of off-target effects is a cornerstone of modern drug discovery. For novel chemical series such as this compound derivatives, a systematic and tiered approach, as outlined in this guide, is essential to build a comprehensive safety and selectivity profile. By integrating computational methods with a diverse array of in vitro and cell-based assays, researchers can proactively identify and mitigate potential off-target liabilities, ultimately increasing the probability of developing safe and effective medicines. The journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges, and a deep understanding of a compound's full biological signature is paramount to navigating this complex path.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
Leach, K., & Kiam, T. (2013). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. Genetic Engineering & Biotechnology News. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 14, 2026, from [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 12-26. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved January 14, 2026, from [Link]
-
Lee, J. A., & Lee, S. (2014). Cell-based assay design for high-content screening of drug candidates. Expert opinion on drug discovery, 9(12), 1443-1456. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 14, 2026, from [Link]
-
Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 27(13), 1777-1785. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. [Link]
-
Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual review of pharmacology and toxicology, 51, 117–144. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Kinase Inhibitors (pp. 109-118). Humana Press. [Link]
-
Jacobson, K. A., & Costanzi, S. (2014). Structural probing of off-target G protein-coupled receptor activities within a series of adenosine/adenine congeners. PloS one, 9(5), e97858. [Link]
-
El-Sayed, M. T., Al-Warhi, T., Al-Salahi, R., Al-Ostoot, F. H., Al-Qurashi, A. A., Al-Hazani, A. A., ... & Al-Obaid, A. M. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC advances, 12(42), 27289-27303. [Link]
-
Hauser, A. S., & Inoue, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
-
Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2020). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules (Basel, Switzerland), 25(21), 5109. [Link]
-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., ... & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of pesticide science, 47(3), 118-124. [Link]
-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., ... & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of pesticide science, 47(3), 118–124. [Link]
-
Singh, V., Chib, R., Singh, S., Kumar, A., Singh, S., Bhushan, S., ... & Kumar, A. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 295(18), 6061-6072. [Link]
-
Ozawa, T. (n.d.). Assays for GPCR. Analytical Chemistry, Ozawa Lab Department of Chemistry, School of Science, The University of Tokyo. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules (Basel, Switzerland), 22(3), 498. [Link]
-
Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 498. [Link]
-
Doležal, M., Zitko, J., Kuneš, J., & O'Connor, R. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(12), 14044-14058. [Link]
-
Wang, C., Chen, Y., Zhang, Y., Wang, Y., Zhang, M., Zhu, X., ... & Shen, Q. (2021). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of medicinal chemistry, 64(16), 11957–11975. [Link]
-
Pokhodylo, N., Finiuk, N., Klyuchivska, O., Tupychak, M. A., Matiychuk, V., Goreshnik, E., & Stoika, R. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(4), 843-855. [Link]
-
Matsui, Y., Hori, A., Yoshikawa, M., Kondo, N., & Katakura, S. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & medicinal chemistry, 25(13), 3436–3445. [Link]
-
Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). Principles of safety pharmacology. British journal of pharmacology, 154(7), 1382–1399. [Link]
-
de la Fuente, T., Caballero, J., & Goya, P. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules (Basel, Switzerland), 25(11), 2696. [Link]
-
Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules (Basel, Switzerland), 22(3), 498. [Link]
-
Doležal, M., Zitko, J., Kuneš, J., & O'Connor, R. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 17(12), 14044–14058. [Link]
-
Li, Y., Wang, Y., Liu, Y., Li, Y., Zhang, Y., & Wang, Q. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules (Basel, Switzerland), 28(4), 1645. [Link]
-
Yılmaz, A. Ş., & Çelik, H. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of molecular structure, 1225, 129119. [Link]
Sources
- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating Potential Drug Targets for N-benzyl-2-chloropyridine-4-carboxamide Using Genetic and Chemical Probes
This guide provides an in-depth, objective comparison of leading methodologies for validating the molecular targets of novel small molecules, using N-benzyl-2-chloropyridine-4-carboxamide as a central case study. As a molecule with a pyridine-4-carboxamide scaffold, it belongs to a class of compounds with demonstrated biological activity; however, its specific targets are not yet defined in publicly available literature.[1] This scenario is common in early-stage drug discovery, making robust, unbiased target validation an indispensable step to bridge the gap between a promising chemical hit and a viable therapeutic candidate.
We will move beyond simple protocol lists to explain the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings. This guide is designed for researchers, scientists, and drug development professionals seeking to build a compelling, evidence-based case for a small molecule's mechanism of action.
The Imperative of Target Validation
Target identification proposes a hypothesis: "Compound X achieves its biological effect by modulating Protein Y." Target validation is the rigorous, multi-faceted process of testing that hypothesis.[2] An unvalidated or misidentified target can lead to the costly failure of a drug candidate in late-stage development. The core principle is to establish a causal link between the molecular target's activity and the drug's observed effect on disease-relevant phenotypes.[3]
This process involves two primary, orthogonal approaches:
-
Genetic Probes: These methods manipulate the expression or sequence of the gene encoding the putative target protein. The goal is to determine if genetically mimicking the drug's proposed action (e.g., by knocking out the target) recapitulates the drug's phenotype.
-
Chemical Probes: These methods use the small molecule itself, or a close derivative, to directly identify its binding partners within the complex environment of the cell.
The convergence of evidence from both genetic and chemical strategies provides the highest confidence in a proposed drug target.
Caption: Overall workflow for small molecule target validation.
Part 1: Genetic Probes — Mimicking the Drug's Action
Genetic tools test whether perturbing the expression of a candidate gene reproduces the pharmacological effect of the compound. If knocking out a putative target gene (e.g., a specific kinase) leads to the same cellular outcome as treatment with this compound, it provides strong evidence that the compound acts through that target.
CRISPR/Cas9: Precision Gene Editing for Target Validation
The CRISPR/Cas9 system offers a powerful and precise method for permanently knocking out (KO) a target gene. By using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, the system creates a double-strand break, which upon repair often results in a frameshift mutation that ablates protein function. This approach is now considered a gold standard for target validation.[4]
Causality and Experimental Logic: Creating a full KO cell line allows for a clean comparison: do cells lacking the target protein respond identically to wild-type cells when treated with the compound? If the KO cells are resistant to the compound's effects, it strongly implicates the knocked-out gene as the drug's target. For further confidence, CRISPR interference (CRISPRi) can be used to suppress gene expression rather than causing a permanent knockout, which may better mimic the action of a reversible inhibitor.[4]
Caption: Workflow for competitive Activity-Based Protein Profiling.
Experimental Protocol: Competitive ABPP for Target Validation
-
Lysate Preparation: Grow cells to ~80% confluency and harvest. Lyse cells in a buffer without detergents (e.g., PBS) via mechanical means (e.g., sonication) to maintain native protein function. Determine protein concentration.
-
Competitive Incubation: Aliquot the proteome (~1 mg per condition). Treat one aliquot with this compound (e.g., at 10x IC50) and a control aliquot with vehicle (DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum ABP relevant to the suspected target class (e.g., a kinase-directed probe with a terminal alkyne). Incubate for another 30 minutes.
-
Click Chemistry: To the labeled lysates, add a biotin-azide tag, copper sulfate, a ligand, and a reducing agent to initiate the copper-catalyzed alkyne-azide cycloaddition (CuAAC). This "clicks" a biotin tag onto any protein that was labeled by the alkyne-containing ABP.
-
Protein Enrichment: Add streptavidin-coated agarose beads to the samples to capture the biotin-tagged proteins. Wash extensively to remove non-specifically bound proteins.
-
Proteomic Sample Preparation: Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides across the samples. True targets of this compound will show a significant reduction in peptide signal in the drug-treated sample compared to the vehicle control, as the drug blocked the ABP from labeling the protein.
Chemoproteomics: Affinity-Based Pull-down
This classic method involves chemically modifying the drug to immobilize it on a solid support (e.g., agarose beads), creating an "affinity matrix." This matrix is then used as bait to "fish" for its binding partners from a cell lysate. [5] Causality and Experimental Logic: Proteins that are specifically retained on the drug-conjugated beads and can be eluted are considered candidate targets. [6]A critical component of this experiment is the control: a parallel pull-down using beads that have not been conjugated to the drug, or beads conjugated with a structurally similar but biologically inactive analog. True binding partners should only be present in the eluate from the active compound's matrix. A major challenge is that this method requires synthesizing a probe version of the drug with a linker for immobilization, which may alter its binding properties. [5] Experimental Protocol: Affinity-Based Pull-down
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position must be chosen carefully to avoid disrupting the drug's key binding interactions.
-
Immobilization: Covalently attach the probe to activated agarose beads (e.g., NHS-activated sepharose). Block any remaining active sites on the beads. Prepare control beads in parallel.
-
Affinity Pull-down: Incubate the drug-conjugated beads and control beads with native cell lysate for several hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute bound proteins, typically by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free (unmodified) drug.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize proteins with silver or Coomassie staining. Excise bands that are unique to the drug-bead eluate and identify them by mass spectrometry (in-gel digestion followed by LC-MS/MS).
Comparison of Chemical Probes
| Feature | Competitive ABPP | Affinity-Based Pull-down |
| Principle | Measures engagement with the active form of a protein | Measures physical binding to a protein |
| Drug Modification | Not required for the test compound | Requires synthesis of an immobilized probe |
| Risk of Altered Binding | Low | High (linker can interfere with binding) |
| False Positives | Low; reports on functional site engagement | High; prone to non-specific binding to linker/matrix |
| Throughput | High; can profile entire enzyme families | Lower; typically focused on identified bands |
| Application | Validating targets with known enzymatic activity | Unbiased discovery of binding partners (including non-enzymes) |
Conclusion: Synthesizing a Self-Validating Narrative
Validating a drug target is not a linear process but an iterative accumulation of evidence. For a novel compound like this compound, a robust validation strategy would integrate both genetic and chemical approaches.
-
Genetic evidence shows that knocking out Gene X with CRISPR/Cas9 makes cells resistant to the compound's effects.
-
Chemical evidence shows that the compound directly engages Protein X in a competitive ABPP assay.
When the protein product of the gene identified by genetic methods is the same protein identified by chemical proteomics, the confidence that it is the true biological target of the compound becomes exceptionally high. This multi-pronged, rigorously controlled approach is essential for de-risking a drug discovery program and building a solid foundation for future therapeutic development.
References
-
Wang, J., et al. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. Available at: [Link].
-
Jampilek, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link].
-
Zitko, J., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. Available at: [Link].
-
Gok, M. K., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure. Available at: [Link].
-
Biocompare. (2022). Target Validation with CRISPR. Available at: [Link].
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link].
-
Creative Biolabs. Activity based Protein Profiling (Abpp). Available at: [Link].
-
Kurreck, J. (2004). Expediting target identification and validation through RNAi. Drug Discovery Today: Technologies. Available at: [Link].
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link].
-
Weerapana, E., et al. (2010). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link].
-
Pimenta, E., et al. (2022). Activity-based protein profiling: A graphical review. Computational and Structural Biotechnology Journal. Available at: [Link].
-
Lee, S., et al. (2020). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available at: [Link].
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
University College London. Target Identification and Validation (Small Molecules). Available at: [Link].
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Available at: [Link].
Sources
- 1. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 4. biocompare.com [biocompare.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-benzyl-2-chloropyridine-4-carboxamide
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-benzyl-2-chloropyridine-4-carboxamide, a compound that, due to its chlorinated pyridine structure, requires careful management as hazardous waste.
The core principle of chemical waste management is the protection of both individuals and the environment. As a halogenated organic compound, this compound falls under strict regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of hazardous materials.[1] Improper disposal, such as discarding down the drain or in regular trash, is not only non-compliant but also poses a significant threat to ecosystems and public health.[2]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Key Potential Hazards:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Symptoms of exposure can include dizziness, headaches, nausea, and irritation to the skin, eyes, and respiratory system.[4][6]
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.
-
Reactivity: While specific reactivity data is unavailable, it is prudent to store this compound away from strong oxidizing agents and acids.[8]
Given these potential hazards, a thorough risk assessment should be conducted before handling the compound for disposal. This involves evaluating the quantity of waste, the potential for exposure, and the appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling any hazardous chemical is the use of appropriate Personal Protective Equipment (PPE).[9] This is crucial to prevent accidental exposure during the waste consolidation and disposal process.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[7][9] | Provides chemical resistance against pyridine and its derivatives. Always inspect gloves for tears or punctures before use.[10] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[7] | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Skin and Body Protection | A chemical-resistant lab coat.[4] | Prevents skin contact with the compound.[6] |
| Respiratory Protection | All handling should be performed within a certified chemical fume hood.[4][9] | Minimizes the risk of inhaling potentially harmful vapors.[6] |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Identify the Waste Stream: this compound waste should be classified as a halogenated organic solid waste.
-
Select an Appropriate Waste Container:
-
Label the Container Clearly:
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Hazardous").
-
-
Collect the Waste:
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][11]
Below is a workflow diagram illustrating the decision-making process for waste segregation and collection.
Caption: Decision workflow for the segregation, collection, and disposal of this compound waste.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Contain the Spill: For minor spills, use an absorbent material like sand or vermiculite to contain the powder.[4] Do not use combustible materials.
-
Clean the Spill: Carefully sweep up the absorbent material and the spilled compound.[10] Avoid creating dust.[10] Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Document and report the spill according to your institution's policies.
Final Disposal: Partnering with Professionals
The final step in the lifecycle of this compound waste is its disposal by a licensed and certified hazardous waste management company.[10][12] These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound and legally compliant manner.
The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10] Landfilling is not an acceptable disposal method for this type of waste.[1]
It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly identified, labeled, and stored until it is collected by the disposal vendor. Maintain all records and manifests provided by the disposal company, as these are crucial for regulatory compliance.
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure that your institution remains in compliance with all relevant regulations.
References
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? (n.d.). Products Finishing. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. [Link]
-
MSDS of N-benzyl-2-chloropyrido[2,3-d]pyrimidin-4-amine. (2022). Capot Chemical Co., Ltd. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. (n.d.). Indiana Department of Environmental Management. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. [Link]
-
Keene State College - Hazardous Waste Management Procedures. (2012). Keene State College. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
This compound (C13H11ClN2O). (n.d.). PubChemLite. [Link]
-
Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. [Link]
Sources
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. keene.edu [keene.edu]
- 3. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. capotchem.cn [capotchem.cn]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N-benzyl-2-chloropyridine-4-carboxamide
Essential Safety & Handling Guide: N-benzyl-2-chloropyridine-4-carboxamide
This guide provides critical safety and logistical protocols for the handling and disposal of this compound. As comprehensive toxicological data for this specific compound is not fully available, the following procedures are grounded in the established hazards of its structural components, primarily chlorinated pyridine derivatives.[1] Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification & Risk Assessment
This compound is a laboratory chemical whose chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, based on the known hazards of related pyridine compounds, it should be handled with caution. Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause significant skin, eye, and respiratory system irritation.[2][3][4]
Assumed Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Toxicity: Like many pyridine compounds, it may be toxic if ingested, inhaled, or absorbed through the skin.[6]
A thorough risk assessment must be conducted before any handling, considering the quantities used and the specifics of the experimental procedure.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Chemical safety goggles with side-shields conforming to EN166 standards. A full-face shield should be worn over goggles for splash-prone procedures.[1] | Protects against accidental splashes and vapors that can cause severe eye irritation and damage.[4][6] |
| Hand | Chemically resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).[2][7] Gloves must be inspected for damage before each use and changed frequently. Use proper glove removal technique to avoid skin contact.[1] | Provides a critical barrier against skin absorption, a primary route of exposure for pyridine compounds.[6] |
| Body | A fully-buttoned, flame-retardant laboratory coat. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects the skin on the body and arms from contamination and prevents the transfer of the chemical outside the laboratory. |
| Respiratory | All handling must be performed within a properly functioning and certified chemical fume hood.[7] For emergencies or situations exceeding fume hood capacity, use a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1] | Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation and systemic toxicity.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. This process ensures that safety checks and engineering controls are integrated into every stage of handling.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in the table above, ensuring gloves are free of defects.
-
Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]
-
-
Handling (inside the chemical fume hood):
-
Perform all manipulations, including weighing and transferring, within the sash of the fume hood to contain any dust or vapors.
-
Keep the container of this compound tightly closed when not in use.
-
Grounding and bonding of containers may be necessary to prevent static discharge if flammable solvents are used.[8]
-
-
Post-Handling & Cleanup:
Emergency & Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Accidental Spill:
-
Small Spill: For minor spills within a fume hood, trained personnel wearing full PPE can clean it up. Absorb the spill with an inert, dry material (e.g., sand or earth), sweep it up without creating dust, and place it in a suitable, sealed container for disposal.[1][7]
-
Large Spill: Evacuate the area immediately. Secure the location, prevent entry, and contact your institution's emergency response team.[7]
-
Disposal Plan:
Proper disposal is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect surplus this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, airtight, and clearly labeled hazardous waste container.[1][7]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Disposal Route: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1][3] Disposal methods may include chemical incineration at high temperatures.[9]
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Pyridine Standard Operating Procedure. Washington State University.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
- Pyridine Safety Data Sheet.
- MSDS of N-benzyl-2-chloropyrido[2,3-d]pyrimidin-4-amine. Capot Chemical Co., Ltd.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
- Piperidine Safety Data Sheet. Sigma-Aldrich.
- 2-Benzylpyridine Safety Data Sheet. Fisher Scientific.
- 2-Chloropyridine-4-carboxamide Safety Data Sheet. Fisher Scientific.
- Benzyl nicotinate Safety Data Sheet. Sigma-Aldrich.
- 2-Benzylpyridine Safety Data Sheet. Tokyo Chemical Industry.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
